molecular formula C27H44N7O19P3S B15622103 Propylmalonyl-CoA

Propylmalonyl-CoA

Katalognummer: B15622103
Molekulargewicht: 895.7 g/mol
InChI-Schlüssel: KIJUWBPJFSIWKM-XGXNYEOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propylmalonyl-CoA is a useful research compound. Its molecular formula is C27H44N7O19P3S and its molecular weight is 895.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H44N7O19P3S

Molekulargewicht

895.7 g/mol

IUPAC-Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]pentanoic acid

InChI

InChI=1S/C27H44N7O19P3S/c1-4-5-14(25(39)40)26(41)57-9-8-29-16(35)6-7-30-23(38)20(37)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-19(52-54(42,43)44)18(36)24(51-15)34-13-33-17-21(28)31-12-32-22(17)34/h12-15,18-20,24,36-37H,4-11H2,1-3H3,(H,29,35)(H,30,38)(H,39,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t14?,15-,18-,19-,20+,24-/m1/s1

InChI-Schlüssel

KIJUWBPJFSIWKM-XGXNYEOVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of Propylmalonyl-CoA in Expanding Polyketide Diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketides represent a vast and structurally diverse class of natural products, many of which possess potent pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties. The remarkable structural variety of polyketides arises from the combinatorial use of different starter and extender units by large multienzyme complexes known as polyketide synthases (PKSs). While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of alternative building blocks, such as propylmalonyl-CoA, plays a crucial role in generating novel polyketide scaffolds with unique biological activities. This technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, detailing its biosynthetic origins, mechanism of incorporation, and the methodologies used for its study.

The Function of this compound as an Extender Unit

This compound serves as a five-carbon extender unit in polyketide biosynthesis. Its incorporation into a growing polyketide chain, catalyzed by a specific acyltransferase (AT) domain within a PKS module, results in the addition of a propyl group at the α-position of the polyketide backbone. This seemingly subtle modification can have profound effects on the conformation and biological activity of the final natural product. The most well-characterized example of a polyketide incorporating a propyl side chain derived from this compound is the potent immunosuppressant FK506 (Tacrolimus) and its analogues.[1][2][3]

Biosynthetic Pathways of this compound

The cellular pool of this compound is supplied by two primary routes: a dedicated biosynthetic pathway involving a discrete PKS system and a pathway originating from the catabolism of odd-chain fatty acids.

Dedicated Polyketide Synthase Pathway

In the biosynthesis of FK506, a dedicated set of enzymes is responsible for the synthesis of this compound's immediate precursor, propylmalonyl-acyl carrier protein (ACP). This pathway is analogous to the one that produces allylmalonyl-ACP, another unusual extender unit for FK506.[1][2] The key enzymes and their proposed functions are outlined below:

  • TcsB (β-Ketoacyl Synthase): This enzyme likely initiates the process by catalyzing the condensation of a propionyl-CoA starter unit with a malonyl-CoA extender unit, which is loaded onto the acyl carrier protein TcsA.[1]

  • TcsA (Acyl Carrier Protein): TcsA carries the growing acyl chain during the subsequent enzymatic steps.

  • Reductive Steps: The resulting β-ketoacyl-ACP intermediate undergoes a series of reductions and a dehydration, catalyzed by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which may be part of the TcsB protein or other associated enzymes. This sequence of reactions would lead to a saturated five-carbon acyl-ACP.

  • TcsC (2-Pentenoyl-ACP Carboxylase/Reductase): This enzyme is proposed to catalyze the reductive carboxylation of a pentenoyl-ACP intermediate to yield propylmalonyl-ACP.[1]

The final step in this pathway, the conversion of propylmalonyl-ACP to this compound, is thought to be catalyzed by an unidentified ACP:CoA transacylase-like enzyme .[4] The existence of this dedicated pathway highlights the specialized machinery that has evolved to produce this unusual extender unit for incorporation into complex polyketides.

Logical Relationship of the Dedicated PKS Pathway for Propylmalonyl-ACP Synthesis

propylmalonyl_acp_pathway propionyl_coa Propionyl-CoA tcsB TcsB (KS) propionyl_coa->tcsB malonyl_coa Malonyl-CoA tcsA_malonyl Malonyl-TcsA malonyl_coa->tcsA_malonyl AT domain tcsA_apo apo-TcsA tcsA_apo->tcsA_malonyl tcsA_malonyl->tcsB Condensation intermediate1 β-Ketoacyl-ACP tcsB->intermediate1 reduction_dehydration Reduction & Dehydration (KR, DH, ER) intermediate1->reduction_dehydration pentenoyl_acp trans-2-Pentenoyl-ACP reduction_dehydration->pentenoyl_acp tcsC TcsC (Carboxylase/Reductase) pentenoyl_acp->tcsC propylmalonyl_acp Propylmalonyl-ACP tcsC->propylmalonyl_acp unknown_transacylase ACP:CoA Transacylase (Putative) propylmalonyl_acp->unknown_transacylase propylmalonyl_coa This compound unknown_transacylase->propylmalonyl_coa

Caption: Proposed biosynthetic pathway for this compound via a dedicated PKS system.

β-Oxidation of Odd-Chain Fatty Acids

An alternative and more general route for the formation of this compound is through the metabolism of odd-chain fatty acids. The β-oxidation of these fatty acids yields propionyl-CoA.[5] Propionyl-CoA can then be carboxylated to form methylmalonyl-CoA by propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme.[5][6] While this is a major pathway for methylmalonyl-CoA, it is plausible that a similar carboxylation of a five-carbon acyl-CoA, derived from further chain elongation of propionyl-CoA, could lead to this compound. This route is less characterized in the context of polyketide synthesis but represents a potential source of this extender unit from primary metabolism.

Signaling Pathway of this compound Formation from Odd-Chain Fatty Acid Metabolism

fatty_acid_pathway odd_chain_fa Odd-Chain Fatty Acids beta_oxidation β-Oxidation odd_chain_fa->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa elongation Chain Elongation propionyl_coa->elongation acetyl_coa->elongation pentanoyl_coa Pentanoyl-CoA elongation->pentanoyl_coa carboxylation Carboxylation (Putative Carboxylase) pentanoyl_coa->carboxylation propylmalonyl_coa This compound carboxylation->propylmalonyl_coa

Caption: Putative pathway for this compound synthesis from odd-chain fatty acid catabolism.

Incorporation into Polyketides: The Case of FK506

The biosynthesis of the immunosuppressant FK506 provides the canonical example of this compound incorporation. The FK506 PKS is a modular type I PKS. Module 4 of this PKS contains an acyltransferase (AT) domain (AT4) with specificity for this compound, as well as the related extender unit, allylmalonyl-CoA.[1] The AT4 domain selects this compound and loads it onto the module's acyl carrier protein (ACP). The ketosynthase (KS) domain of the same module then catalyzes a decarboxylative Claisen condensation between the propylmalonyl-ACP and the growing polyketide chain tethered to the previous module. This results in the extension of the polyketide chain by three carbons and the introduction of a propyl side chain.

Quantitative Data

Quantitative data on the enzymology of this compound biosynthesis and incorporation is limited. However, studies on related enzymes and pathways provide some insights. For instance, the specificity of AT domains for their cognate extender units is a key determinant of the final polyketide structure.[7] The intracellular concentration of the unusual extender unit can also influence its incorporation. In Streptomyces sp. KCTC 11604BP, the intracellular concentration of allylmalonyl-CoA, a related extender unit, was found to be approximately 450 pmol/g of wet cell weight.[1] While specific kinetic parameters for the enzymes in the this compound biosynthetic pathway have not been extensively reported, assays for similar enzymes, such as crotonyl-CoA carboxylase/reductase (CCR), have been developed.[8][9]

Parameter Value Organism/System Significance Reference
Intracellular Allylmalonyl-CoA~450 pmol/g wet cellsStreptomyces sp. KCTC 11604BPDirects the biosynthesis of FK506.[1]
AT Domain Specificity (DEBS AT3)~30-fold higher kcat/Km for methylmalonyl-CoA vs. malonyl-CoASaccharopolyspora erythraea (in vitro)Demonstrates the high selectivity of AT domains.[7]

Experimental Protocols

In Vitro Reconstitution of Propylmalonyl-ACP Biosynthesis

This protocol is adapted from methodologies used to study the biosynthesis of allylmalonyl-ACP.[1][2]

Objective: To demonstrate the enzymatic conversion of precursors to propylmalonyl-ACP in a cell-free system.

Materials:

  • Purified TcsA (apo-ACP)

  • Purified TcsB (KS)

  • Purified TcsC (Carboxylase/Reductase)

  • Purified Sfp (phosphopantetheinyl transferase from Bacillus subtilis)

  • Propionyl-CoA

  • Malonyl-CoA

  • NADPH

  • ATP

  • Coenzyme A

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC-MS system for analysis

Procedure:

  • Holo-TcsA Preparation: In a reaction mixture containing reaction buffer, purified apo-TcsA, Sfp, and Coenzyme A, incubate at 37°C for 1 hour to convert apo-TcsA to holo-TcsA.

  • Enzymatic Reaction: To the holo-TcsA mixture, add propionyl-CoA, malonyl-CoA, purified TcsB, purified TcsC, and NADPH.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by HPLC-MS to detect the formation of propylmalonyl-ACP. The expected mass of propylmalonyl-ACP should be observed.

Experimental Workflow for In Vitro Reconstitution

in_vitro_workflow start Start holo_acp_prep Prepare Holo-TcsA (apo-TcsA + Sfp + CoA) start->holo_acp_prep reaction_setup Set up Enzymatic Reaction (Holo-TcsA, TcsB, TcsC, Propionyl-CoA, Malonyl-CoA, NADPH) holo_acp_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation quenching Quench Reaction (Formic Acid) incubation->quenching analysis Analyze by HPLC-MS quenching->analysis end End analysis->end

Caption: Workflow for the in vitro reconstitution of propylmalonyl-ACP biosynthesis.

Heterologous Expression of PKS Genes in E. coli

This protocol provides a general framework for expressing PKS genes in E. coli for functional studies or for the production of polyketides.[10][11][12][13]

Objective: To produce functional PKS enzymes in a heterologous host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the PKS gene(s) of interest

  • LB medium

  • Appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Cell lysis buffer (e.g., Tris-HCl, NaCl, lysozyme, DNase)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • SDS-PAGE analysis reagents

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium.

  • Induction: Grow the large culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Clarify the lysate by centrifugation and purify the target PKS protein using affinity chromatography.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Conclusion

This compound is a non-canonical extender unit that enriches the structural diversity of polyketides, leading to compounds with significant therapeutic potential. While its biosynthesis is not as common as that of malonyl-CoA or methylmalonyl-CoA, dedicated enzymatic pathways have evolved to ensure its availability for incorporation into complex natural products like FK506. Further research into the enzymes of these pathways, particularly the yet-to-be-identified ACP:CoA transacylase, will not only enhance our fundamental understanding of polyketide biosynthesis but also provide new tools for the metabolic engineering of novel bioactive compounds. The experimental approaches outlined in this guide provide a framework for researchers to investigate and harness the potential of this compound in the discovery and development of next-generation polyketide-based therapeutics.

References

Propylmalonyl-CoA Biosynthesis in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Implications for Drug Development

Introduction

Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites, synthesizes a vast array of bioactive compounds, including many clinically important antibiotics and immunosuppressants. The structural diversity of these molecules is often derived from the assembly of various carboxylic acid building blocks by polyketide synthases (PKSs). While malonyl-CoA and methylmalonyl-CoA are the most common extender units in polyketide biosynthesis, the incorporation of less common extender units, such as propylmalonyl-CoA, can lead to novel chemical entities with unique biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Streptomyces, with a focus on the core enzymatic pathway, detailed experimental protocols, and the implications for the discovery and development of new therapeutics.

Core Biosynthesis Pathway of this compound

Direct evidence for a dedicated this compound biosynthesis pathway in Streptomyces has emerged from studies on the biosynthesis of the immunosuppressant FK506. This pathway does not proceed through the direct carboxylation of a C5-acyl-CoA precursor in a manner analogous to the formation of malonyl-CoA and methylmalonyl-CoA. Instead, it involves a specialized, multi-enzyme system that synthesizes propylmalonyl-acyl carrier protein (propylmalonyl-ACP), which is then presumed to be converted to this compound.

The key enzymes in this pathway are encoded by the tcs (tacrolimus cluster synthase) gene cluster. The biosynthesis of propylmalonyl-ACP begins with the condensation of propionyl-CoA and malonyl-CoA and proceeds through a series of reductive and carboxylative steps.

Key Enzymes and Reactions:
  • TcsB (β-ketoacyl-ACP synthase): Initiates the pathway by catalyzing the Claisen condensation of propionyl-CoA with malonyl-ACP (bound to TcsA) to form a β-ketopentanoyl-ACP intermediate.

  • β-ketoacyl-ACP reductase activity: A reductase, likely a FabG homolog, reduces the β-keto group to a hydroxyl group.

  • Dehydratase activity: A dehydratase then removes the hydroxyl group to form a trans-2-pentenoyl-ACP intermediate.

  • TcsC (Crotonyl-CoA carboxylase/reductase homolog): This key enzyme catalyzes the NADPH-dependent reductive carboxylation of the trans-2-pentenoyl-ACP intermediate to yield propylmalonyl-ACP.[1]

  • TcsD (Acyl-ACP dehydrogenase): TcsD is involved in the subsequent conversion of propylmalonyl-ACP to allylmalonyl-ACP, which is also utilized in FK506 biosynthesis.[1]

The final step, the conversion of propylmalonyl-ACP to this compound, is thought to be catalyzed by an ACP:CoA transacylase , though a specific enzyme for this reaction has not yet been definitively identified in Streptomyces.

Propylmalonyl_ACP_Biosynthesis Propionyl_CoA Propionyl-CoA beta_Keto β-Ketopentanoyl-ACP Propionyl_CoA->beta_Keto TcsB Malonyl_ACP Malonyl-ACP (on TcsA) Malonyl_ACP->beta_Keto beta_Hydroxy β-Hydroxypentanoyl-ACP beta_Keto->beta_Hydroxy Reductase trans_2_Pentenoyl trans-2-Pentenoyl-ACP beta_Hydroxy->trans_2_Pentenoyl Dehydratase Propylmalonyl_ACP Propylmalonyl-ACP trans_2_Pentenoyl->Propylmalonyl_ACP TcsC (reductive carboxylation) Propylmalonyl_CoA This compound Propylmalonyl_ACP->Propylmalonyl_CoA ACP:CoA Transacylase (presumed)

Proposed biosynthetic pathway of this compound in Streptomyces.

Quantitative Data

Quantitative data on the enzyme kinetics and in vivo concentrations of intermediates in the this compound biosynthetic pathway are currently limited in the scientific literature. However, data from homologous enzyme families and related pathways can provide valuable context.

Enzyme FamilySubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA7028Metallosphaera sedula[2]
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA6028Metallosphaera sedula[2]
Malonyl-CoA:ACP Transacylase (MAT) Malonyl-CoA60450Streptomyces coelicolor

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in Streptomyces.

Gene Deletion via CRISPR/Cas9-Mediated Genome Editing

This protocol outlines a general workflow for creating gene deletions in Streptomyces using the CRISPR/Cas9 system, which can be adapted for knocking out genes such as tcsB or tcsC.

Workflow Overview:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

  • Donor DNA Construction: Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene, flanking an antibiotic resistance cassette.

  • Vector Construction: Clone the gRNA and donor DNA into a suitable Streptomyces CRISPR/Cas9 editing vector.

  • Conjugation: Introduce the final vector into the desired Streptomyces strain via intergeneric conjugation from E. coli.

  • Selection and Screening: Select for exconjugants containing the integrated vector and screen for double-crossover mutants where the target gene has been replaced by the resistance cassette.

  • Verification: Confirm the gene deletion by PCR and sequencing.

CRISPR_Workflow Design 1. Design gRNA and Donor DNA Construct 2. Construct CRISPR/Cas9 Editing Vector Design->Construct Conjugate 3. Conjugation into Streptomyces Construct->Conjugate Select 4. Select and Screen for Mutants Conjugate->Select Verify 5. Verify Gene Deletion (PCR, Sequencing) Select->Verify

Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.
In Vitro Reconstitution of Propylmalonyl-ACP Biosynthesis

This protocol describes the in vitro reconstitution of the enzymatic steps leading to propylmalonyl-ACP from trans-2-pentenoyl-ACP, as demonstrated in the study of FK506 biosynthesis.[1]

Materials:

  • Purified apo-TcsA-ACP domain

  • Purified Sfp (phosphopantetheinyl transferase)

  • trans-2-Pentenoyl-CoA

  • Purified TcsC enzyme

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

Procedure:

  • Holo-ACP formation: Convert apo-TcsA-ACP to holo-TcsA-ACP by incubating with Sfp and trans-2-pentenoyl-CoA. This attaches the pentenoyl group to the ACP.

  • Carboxylation reaction: To the reaction mixture containing the newly formed trans-2-pentenoyl-ACP, add purified TcsC enzyme and NADPH.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Analysis: Analyze the reaction products by mass spectrometry (e.g., ESI-MS) to detect the formation of propylmalonyl-ACP, which will have a characteristic mass shift corresponding to the addition of a carboxyl group and reduction of the double bond.

Acyl-CoA Carboxylase Assay (General Protocol)

This spectrophotometric assay can be adapted to measure the activity of acyl-CoA carboxylases, including the potential carboxylase activity acting on a C5-acyl-CoA.

Principle:

The carboxylation of an acyl-CoA substrate by an acyl-CoA carboxylase is coupled to the oxidation of NADH by a subsequent set of enzymatic reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

Reagents:

  • Acyl-CoA substrate (e.g., pentanoyl-CoA)

  • Purified acyl-CoA carboxylase

  • ATP

  • MgCl₂

  • KHCO₃

  • Coupling enzymes (e.g., phosphoenolpyruvate (B93156) carboxylase, malate (B86768) dehydrogenase)

  • Phosphoenolpyruvate

  • NADH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing all components except the acyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Implications for Drug Development

The discovery and characterization of the this compound biosynthetic pathway in Streptomyces have significant implications for the development of new drugs:

  • Generation of Novel Polyketides: By understanding and engineering this pathway, it becomes possible to introduce this compound as an extender unit into the biosynthesis of other polyketides, leading to the creation of novel analogues of existing drugs with potentially improved properties.

  • Metabolic Engineering for Increased Yield: For polyketides that naturally incorporate this compound, such as FK506, overexpression of the key biosynthetic genes (tcsB, tcsC) can lead to increased precursor supply and higher product yields.

  • Target for Antibacterial Drug Discovery: As the enzymes in this pathway are specific to secondary metabolism, they represent potential targets for the development of novel antibiotics that could selectively inhibit the production of virulence factors or essential metabolites in pathogenic bacteria.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of the metabolic ingenuity of these organisms to generate structural diversity in their secondary metabolites. While the core pathway involving a dedicated PKS-like system has been elucidated in the context of FK506 biosynthesis, further research is needed to fully characterize the enzymes involved, including the presumed final transacylase step, and to determine the prevalence of this pathway across the Streptomyces genus. The experimental protocols and knowledge presented in this guide provide a foundation for researchers to further explore this intriguing area of natural product biosynthesis and to harness its potential for the discovery and development of new medicines.

References

The Discovery and Characterization of Propionyl-CoA Synthase: A Multi-functional Enzyme with a Sequestered Reaction Chamber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionyl-CoA synthase (PCS) is a large, multi-domain fusion protein that plays a pivotal role in the 3-hydroxypropionate (B73278) bi-cycle, an autotrophic carbon dioxide fixation pathway.[1][2] This enzyme is notable for its complex catalytic mechanism, which involves the sequestration of a reactive and toxic intermediate, acrylyl-CoA, within a multi-catalytic reaction chamber.[1] This technical guide provides an in-depth overview of the discovery, characterization, and experimental protocols related to propionyl-CoA synthase, offering valuable insights for researchers in metabolism and drug development.

Discovery and Function

Propionyl-CoA synthase was identified as a key enzyme in the 3-hydroxypropionate cycle for CO2 fixation in organisms like the phototrophic green non-sulfur eubacterium Chloroflexus aurantiacus.[2] It catalyzes the three-step conversion of 3-hydroxypropionate to propionyl-CoA.[1] This is a crucial step in a metabolic pathway that allows these organisms to convert inorganic carbon into essential building blocks. The enzyme is a fusion of three catalytic domains: a CoA ligase, an enoyl-CoA hydratase, and an enoyl-CoA reductase.[2] This fusion architecture is thought to have evolved to manage the reactive acrylyl-CoA intermediate, preventing its release into the cytoplasm.[1]

Characterization of Propionyl-CoA Synthase

Propionyl-CoA synthase is a large homodimeric protein with a molecular mass of approximately 400 kDa.[1] Each subunit is around 185-201 kDa and comprises three distinct catalytic domains that work in concert to perform the overall reaction.[1][2] The enzyme from Erythrobacter sp. NAP1 has been biochemically characterized, revealing a complex interplay between its domains to synchronize catalysis and control access to its internal reaction chamber.[1]

Quantitative Data Summary
ParameterValueOrganismReference
Native Molecular Mass ~400 kDaErythrobacter sp. NAP1[1]
500 - 800 kDaChloroflexus aurantiacus[2]
Subunit Molecular Mass ~185 kDaChloroflexus aurantiacus[2]
~201 kDa (deduced from gene)Chloroflexus aurantiacus[2]
Quaternary Structure HomodimerErythrobacter sp. NAP1[1]
Homotrimer or HomotetramerChloroflexus aurantiacus[2]
Specific Activity (NADPH oxidation) 0.09 µmol min⁻¹ mg⁻¹ proteinChloroflexus aurantiacus (autotrophically grown)[2]
Reaction Chamber Volume ~33 nm³Erythrobacter sp. NAP1[1]

Catalytic Mechanism and Signaling Pathway

The catalytic cycle of propionyl-CoA synthase involves a highly coordinated sequence of events within its enclosed reaction chamber. The process begins with the ligase domain binding 3-hydroxypropionate and ATP to form a 3-hydroxypropionyl-AMP intermediate. The subsequent binding of CoA triggers a conformational change that closes the reaction chamber, leading to the formation of 3-hydroxypropionyl-CoA. This intermediate is then released into the chamber where it is dehydrated to the reactive acrylyl-CoA by the dehydratase domain. Finally, the reductase domain catalyzes the reduction of acrylyl-CoA to propionyl-CoA. The chamber then reopens to release the final product.[1]

Propionyl_CoA_Synthase_Pathway cluster_PCS Propionyl-CoA Synthase (PCS) Reaction Chamber Ligase Ligase Domain HP_AMP 3-Hydroxypropionyl-AMP Ligase->HP_AMP Forms intermediate Dehydratase Dehydratase Domain Acrylyl_CoA Acrylyl-CoA (sequestered) Dehydratase->Acrylyl_CoA 5. Dehydration Reductase Reductase Domain Propionyl_CoA_out Propionyl-CoA Reductase->Propionyl_CoA_out 7. Reduction HP_CoA 3-Hydroxypropionyl-CoA HP_AMP->HP_CoA 3. Forms 3-HP-CoA HP_CoA->Dehydratase 4. Released into chamber Acrylyl_CoA->Reductase 6. Enters reductase active site Propionyl_CoA_out->Propionyl_CoA_final 8. Chamber reopens and releases product HP_in 3-Hydroxypropionate HP_in->Ligase 1. ATP_in ATP ATP_in->Ligase 1. CoA_in CoA CoA_in->Ligase 2. Triggers chamber closing NADPH_in NADPH NADPH_in->Reductase Experimental_Workflow cluster_Purification Enzyme Purification cluster_Assay Enzymatic Assay Cell_Culture Cell Culture (e.g., C. aurantiacus) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Anion_Exchange Anion Exchange Chromatography Centrifugation->Anion_Exchange HIC Hydrophobic Interaction Chromatography Anion_Exchange->HIC Gel_Filtration Gel Filtration Chromatography HIC->Gel_Filtration Purity_Check Purity Assessment (SDS-PAGE) Gel_Filtration->Purity_Check Reaction_Setup Prepare Reaction Mixture Purity_Check->Reaction_Setup Purified Enzyme Incubation Incubate at 30°C Reaction_Setup->Incubation Start_Reaction Initiate with Enzyme Incubation->Start_Reaction Spectrophotometry Monitor NADPH Oxidation (340 nm) Start_Reaction->Spectrophotometry Activity_Calc Calculate Specific Activity Spectrophotometry->Activity_Calc

References

Propylmalonyl-CoA as an Extender Unit in Polyketide Synthase Modules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products. The chemical complexity of polyketides is in part dictated by the selection of specific "extender units" at each cycle of chain elongation. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of unusual building blocks, such as propylmalonyl-CoA, significantly expands the chemical space of accessible polyketides, offering opportunities for the generation of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound's role as an extender unit in PKS modules, focusing on its biosynthesis, enzymatic incorporation, and the experimental methodologies used for its study.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound and other unusual alkylmalonyl-CoA extender units involves the reductive carboxylation of α,β-unsaturated acyl-CoA precursors catalyzed by a family of enzymes known as crotonyl-CoA carboxylase/reductases (CCRs).[3][4][5] In the context of this compound, the immediate precursor is trans-2-pentenoyl-CoA.

A key example of this pathway is found in the biosynthesis of the immunosuppressant FK506, where a dedicated set of enzymes is responsible for generating allylmalonyl-CoA and this compound.[6][7] The biosynthesis of propylmalonyl-ACP, a precursor readily converted to this compound, has been reconstituted in vitro.[6]

Key Enzymes and Reactions

The biosynthesis of this compound is a multi-step process involving a discrete set of PKS-like enzymes. A proposed pathway, based on the FK506 biosynthetic cluster, is as follows:

  • Chain Initiation and Elongation: A priming ketosynthase (KS), such as TcsB, is acylated with propionyl-CoA and catalyzes a condensation reaction with a malonyl group loaded on an acyl carrier protein (ACP), TcsA. This results in an ACP-tethered β-keto-pentanoate.[6][7]

  • Reduction and Dehydration: The β-keto group is subsequently reduced and dehydrated, likely by host fatty acid synthase (FAS) enzymes, to yield trans-2-pentenoyl-ACP.[7]

  • Reductive Carboxylation: The crucial step is the NADPH-dependent reductive carboxylation of the trans-2-pentenoyl-ACP to form propylmalonyl-ACP, catalyzed by a CCR homolog, TcsC.[6]

  • Transacylation: It is presumed that an unidentified ACP:CoA transacylase converts propylmalonyl-ACP to this compound for utilization by the main PKS assembly line.[6][7]

Incorporation of this compound into Polyketide Backbones

The selection and incorporation of this compound into a growing polyketide chain are governed by the specificity of the acyltransferase (AT) domain within a PKS module.[8][9][10] The AT domain recognizes the specific extender unit and transfers it to the module's ACP. The ketosynthase (KS) domain then catalyzes the decarboxylative Claisen condensation between the propylmalonyl-ACP and the growing polyketide chain tethered to the KS domain of the subsequent module.

The AT domain of module 4 of the FK506 PKS has been shown to have broad substrate specificity, capable of accepting methylmalonyl-CoA, ethylmalonyl-CoA, this compound, and allylmalonyl-CoA.[7] This promiscuity is a key area of interest for bioengineering efforts aimed at producing novel polyketide analogs.

Quantitative Data

Parameter Enzyme/Process Significance Reported Values/Observations Citation
Km Crotonyl-CoA Carboxylase/Reductase (CCR) for trans-2-pentenoyl-CoASubstrate affinity of the enzyme responsible for this compound synthesis.Not explicitly reported for trans-2-pentenoyl-CoA. General KM values for PKS AT domains are in the 1–10 μM range for their cognate substrates.[8]
kcat Crotonyl-CoA Carboxylase/Reductase (CCR) for trans-2-pentenoyl-CoACatalytic turnover rate of this compound synthesis.Not explicitly reported.
Km PKS Acyltransferase (AT) domain for this compoundSubstrate affinity of the PKS module for the extender unit.The AT domain of module 4 of the FK506 PKS shows broad specificity.[7]
kcat PKS Acyltransferase (AT) domain for this compoundCatalytic turnover rate of this compound incorporation.Not explicitly reported.
Product Yield Polyketide production with this compound incorporationEfficiency of the overall biosynthetic pathway in producing the desired analog.Chemical complementation of an FK520 producer with propylmalonyl-SNAC resulted in the production of the corresponding propyl-containing analog.[6]

Experimental Protocols

The study of this compound as a PKS extender unit involves a combination of genetic, biochemical, and analytical techniques. Detailed, step-by-step protocols are often specific to the particular PKS system under investigation. However, the following sections outline the general methodologies for key experiments.

Heterologous Expression and Purification of CCR and PKS Modules

Objective: To produce and purify the enzymes required for in vitro reconstitution of this compound biosynthesis and its incorporation into a polyketide.

Methodology:

  • Gene Cloning: The genes encoding the CCR homolog (e.g., tcsC) and the desired PKS module(s) are cloned into suitable expression vectors (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His6-tag) for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of ~0.6) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression is typically carried out at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.[11]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method (e.g., Bradford assay or absorbance at 280 nm).

In Vitro Reconstitution of Propylmalonyl-ACP Biosynthesis

Objective: To biochemically confirm the synthesis of propylmalonyl-ACP from its precursors.[6]

Methodology:

  • Preparation of Substrates:

    • Apo-ACP: The ACP domain (e.g., TcsA) is expressed and purified as described above.

    • trans-2-pentenoyl-ACP: The apo-ACP is converted to holo-ACP using a phosphopantetheinyl transferase (e.g., Sfp) and Coenzyme A. The holo-ACP is then acylated with trans-2-pentenoic acid using an acyl-ACP synthetase or by chemical means.

  • Enzymatic Reaction: The reaction mixture contains the purified CCR homolog (e.g., TcsC), trans-2-pentenoyl-ACP, NADPH, and a source of CO2 (e.g., sodium bicarbonate) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).

  • Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Analysis: The reaction is quenched, and the proteins are precipitated. The supernatant containing the acylated ACPs is analyzed by mass spectrometry (e.g., ESI-MS) to detect the mass shift corresponding to the conversion of trans-2-pentenoyl-ACP to propylmalonyl-ACP.

In Vitro PKS Assay with this compound

Objective: To demonstrate the incorporation of this compound into a polyketide backbone by a specific PKS module.[1][8]

Methodology:

  • Preparation of Substrates:

    • Starter Unit: A suitable starter unit, typically as an N-acetylcysteamine (SNAC) thioester or a CoA thioester, is synthesized or purchased.

    • This compound: This can be synthesized chemoenzymatically.[12]

  • Enzymatic Reaction: The reaction mixture contains the purified PKS module(s), the starter unit, this compound, and NADPH (if reductive domains are present and active) in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2).

  • Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for several hours.

  • Product Extraction: The reaction is quenched (e.g., with ethyl acetate), and the polyketide product is extracted into the organic phase.

  • Product Analysis: The extracted product is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the product based on its mass and retention time.[13][14] Further structural characterization can be performed using tandem MS (MS/MS) and NMR spectroscopy.[1]

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_Propylmalonyl_CoA PropionylCoA Propionyl-CoA TcsB TcsB (KS) PropionylCoA->TcsB MalonylACP Malonyl-ACP MalonylACP->TcsB BetaKetoPentanoateACP β-Keto-pentanoate-ACP TcsB->BetaKetoPentanoateACP Condensation FAS_enzymes Host FAS enzymes (KR, DH) BetaKetoPentanoateACP->FAS_enzymes Trans2PentenoylACP trans-2-Pentenoyl-ACP FAS_enzymes->Trans2PentenoylACP Reduction & Dehydration TcsC TcsC (CCR) Trans2PentenoylACP->TcsC PropylmalonylACP Propylmalonyl-ACP TcsC->PropylmalonylACP NADPH, CO₂ Transacylase ACP:CoA Transacylase PropylmalonylACP->Transacylase PropylmalonylCoA This compound Transacylase->PropylmalonylCoA CoA-SH PKS_Module_Action PKS_Module Ketosynthase (KS) Acyltransferase (AT) Acyl Carrier Protein (ACP) PKS_Module:AT->PKS_Module:ACP PKS_Module:ACP->PKS_Module:KS Extended_Chain Extended Polyketide Chain (with propyl group) PKS_Module:KS->Extended_Chain Chain Elongation Growing_Chain Growing Polyketide Chain (from previous module) Growing_Chain->PKS_Module:KS Loading PropylmalonylCoA This compound PropylmalonylCoA->PKS_Module:AT Selection & Loading Experimental_Workflow Cloning Gene Cloning (PKS module) Expression Protein Expression (E. coli) Cloning->Expression Purification Protein Purification (Affinity & SEC) Expression->Purification PurifiedPKS Purified PKS Module Purification->PurifiedPKS InVitroAssay In Vitro PKS Assay PurifiedPKS->InVitroAssay Substrates Substrates (Starter Unit, this compound, NADPH) Substrates->InVitroAssay Extraction Product Extraction (Ethyl Acetate) InVitroAssay->Extraction Analysis Product Analysis (LC-MS, NMR) Extraction->Analysis

References

The Natural Occurrence and Metabolic Significance of Propionyl-CoA Extender Units in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of complex polyketides and other secondary metabolites in microorganisms relies on a supply of various acyl-CoA extender units. While malonyl-CoA is the most common, the incorporation of other extender units, such as methylmalonyl-CoA, is crucial for generating structural diversity and a wide range of bioactive properties in natural products. This technical guide provides a comprehensive overview of the natural occurrences of key propionyl-CoA-derived extender units in microorganisms, with a primary focus on methylmalonyl-CoA. It details the metabolic pathways responsible for their biosynthesis, presents available quantitative data on their intracellular concentrations, and outlines the experimental protocols for their detection and quantification. This document serves as a critical resource for researchers in microbiology, metabolic engineering, and drug discovery seeking to understand and manipulate these pathways for the rational design and enhanced production of valuable bioactive compounds.

A Note on Terminology: Initial inquiries into this subject may refer to "propylmalonyl-CoA." However, within the established biochemical literature concerning microbial metabolism and polyketide synthesis, the naturally occurring and functionally significant C4-dicarboxyl-CoA extender unit is methylmalonyl-CoA . This compound is not a recognized intermediate in these pathways. This guide will therefore focus on the biosynthesis and utilization of methylmalonyl-CoA and the related extender unit, ethylmalonyl-CoA.

Introduction: The Role of Non-Canonical Extender Units in Polyketide Biosynthesis

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that construct complex carbon skeletons from simple acyl-CoA precursors. The diversity of polyketide natural products, which include many important antibiotics, immunosuppressants, and anticancer agents, is largely determined by the choice of starter and extender units incorporated by the PKS modules. While malonyl-CoA is the most prevalent extender unit, derived from the carboxylation of acetyl-CoA, the incorporation of (2S)-methylmalonyl-CoA introduces a methyl branch into the polyketide backbone, significantly increasing its structural and functional complexity.[1] Understanding the microbial pathways that generate methylmalonyl-CoA is therefore paramount for the discovery and bioengineering of novel polyketides.

Metabolic Pathways for Methylmalonyl-CoA Biosynthesis

Microorganisms have evolved several distinct metabolic routes to synthesize methylmalonyl-CoA. The specific pathway utilized often depends on the organism and the available carbon sources.

The Propionyl-CoA Carboxylase (PCC) Pathway

The most direct route to (2S)-methylmalonyl-CoA is the carboxylation of propionyl-CoA.[1] This reaction is catalyzed by propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme. Propionyl-CoA itself can be generated from various metabolic sources, including the catabolism of odd-chain fatty acids, and amino acids such as valine, isoleucine, and methionine.[1]

The pathway can be summarized as follows:

  • Propionyl-CoA formation: From amino acid catabolism, odd-chain fatty acid oxidation, or activation of exogenous propionate.

  • Carboxylation: Propionyl-CoA is carboxylated by PCC to yield (2S)-methylmalonyl-CoA.

The Methylmalonyl-CoA Mutase (MCM) Pathway

An alternative pathway involves the isomerization of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This route is particularly important in organisms that do not readily produce propionyl-CoA from other sources.[2][3] The key enzymes in this pathway are:

  • Methylmalonyl-CoA Mutase (MCM): A coenzyme B12-dependent enzyme that catalyzes the reversible isomerization of succinyl-CoA to (2R)-methylmalonyl-CoA.[2][3]

  • Methylmalonyl-CoA Epimerase (MCE): This enzyme converts (2R)-methylmalonyl-CoA to the (2S)-methylmalonyl-CoA stereoisomer required by most PKSs.[3][4]

This pathway provides a direct link between central carbon metabolism and polyketide biosynthesis.

Methylmalonyl_CoA_Biosynthesis cluster_0 Sources of Propionyl-CoA cluster_1 Central Metabolism Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA Val, Ile, Met Valine, Isoleucine, Methionine Val, Ile, Met->Propionyl-CoA Propionate Propionate Propionate->Propionyl-CoA Succinyl-CoA Succinyl-CoA (TCA Cycle) (2R)-Methylmalonyl-CoA (2R)-Methylmalonyl-CoA Succinyl-CoA->(2R)-Methylmalonyl-CoA Methylmalonyl-CoA Mutase (MCM) (2S)-Methylmalonyl-CoA (2S)-Methylmalonyl-CoA Propionyl-CoA->(2S)-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) (2R)-Methylmalonyl-CoA->(2S)-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCE)

Figure 1. Major biosynthetic pathways leading to (2S)-methylmalonyl-CoA in microorganisms.

Quantitative Data on Intracellular Acyl-CoA Concentrations

The intracellular concentration of methylmalonyl-CoA is a critical factor influencing the yield and composition of polyketide products. Metabolic engineering efforts are often focused on increasing the pool of this precursor. The following table summarizes available quantitative data on methylmalonyl-CoA and related acyl-CoA concentrations in various microorganisms.

MicroorganismStrainGrowth Condition / Genetic ModificationAnalyteIntracellular Concentration (nmol/g dry weight)Reference
Corynebacterium glutamicumWild TypeGrown on 4% glucose (stationary phase)Methylmalonate385[3]
Corynebacterium glutamicumWild TypeGrown on 2% acetateMethylmalonate52[3]
Corynebacterium glutamicumWild TypeGrown on 1% propionateMethylmalonateup to 757[3]
Streptomyces clavuligerusCKD1119Supplemented with 10 mM methyl oleateMethylmalonyl-CoA12.5-fold increase over control[2]
Streptomyces sp.FS35 (FK520 producer)Deletion of glnBMethylmalonyl-CoA~1.5-fold increase[5]
Escherichia coliBAP1 (engineered)Expressing P. shermanii MCM, treated with hydroxocobalamin(2R)-Methylmalonyl-CoA~10% of total intracellular CoA pool[3][6]
Escherichia coliEngineered strainsFed with propionatePropionyl-CoA6- to 30-fold increase
Escherichia coliEngineered strainsFed with propionateMethylmalonyl-CoA3.7- to 6.8-fold increase

Note: Methylmalonate is often measured as a proxy for methylmalonyl-CoA due to the relative ease of its quantification.

Experimental Protocols: Quantification of Acyl-CoAs

The accurate quantification of short-chain acyl-CoAs like methylmalonyl-CoA is challenging due to their low intracellular abundance and inherent instability. The current gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the rapid quenching of metabolic activity, extraction of metabolites, separation of acyl-CoAs by reverse-phase liquid chromatography, and their subsequent detection and quantification by tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is typically used for its high selectivity and sensitivity.

Detailed Methodology
  • Cell Culture and Quenching:

    • Grow microbial cultures to the desired cell density or metabolic state.

    • Rapidly quench metabolic activity by mixing a defined volume of culture with a cold solvent, such as 60% methanol (B129727) at -40°C, to instantly halt enzymatic reactions.

    • Harvest cells quickly by centrifugation at low temperatures (e.g., -20°C).

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v) buffered with a weak acid like formic acid.

    • Include an internal standard, such as an isotopically labeled acyl-CoA or an odd-chain acyl-CoA not expected to be present in the sample (e.g., heptadecanoyl-CoA), to correct for extraction losses and matrix effects.[7]

    • Lyse the cells using physical methods such as bead beating or sonication, ensuring the sample remains cold throughout the process.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the extracted metabolites.

    • Lyophilize the supernatant to dryness.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile with an ion-pairing agent or pH modifier to improve chromatographic retention and peak shape.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column. A gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing reagent (e.g., tributylamine) or a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Quantification: Use the MRM mode to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is observed and can be used for detection.[7]

    • Calibration: Generate a calibration curve using a series of known concentrations of authentic acyl-CoA standards to enable absolute quantification of the analytes in the biological samples.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Microbial Culture B 2. Rapid Quenching (e.g., -40°C Methanol) A->B C 3. Cell Harvesting (Cold Centrifugation) B->C D 4. Metabolite Extraction (Cold Solvent + Internal Std) C->D E 5. Cell Lysis (Bead Beating / Sonication) D->E F 6. Clarification (Centrifugation) E->F G 7. Lyophilization & Reconstitution F->G H 8. LC Separation (C18 Reverse Phase) G->H I 9. MS/MS Detection (ESI+, MRM) H->I J 10. Data Analysis (Quantification vs. Std Curve) I->J

Figure 2. A generalized experimental workflow for the quantification of intracellular acyl-CoAs.

The Ethylmalonyl-CoA Pathway: An Alternative Route for Extender Unit Generation

In some microorganisms, particularly alphaproteobacteria like Rhodobacter sphaeroides and methylotrophs like Methylobacterium extorquens, an alternative pathway for acetyl-CoA assimilation exists, known as the ethylmalonyl-CoA pathway.[8][9] This pathway is significant as it not only allows growth on C2 compounds in the absence of the glyoxylate (B1226380) cycle but also generates various acyl-CoA intermediates, including ethylmalonyl-CoA, which can serve as an extender unit for polyketide biosynthesis. The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase, which catalyzes the conversion of crotonyl-CoA to ethylmalonyl-CoA.[9]

Ethylmalonyl_CoA_Pathway Acetyl-CoA_1 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA_1->Acetoacetyl-CoA Acetyl-CoA_2 Acetyl-CoA Acetyl-CoA_2->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA Methylmalyl-CoA Methylmalyl-CoA Mesaconyl-CoA->Methylmalyl-CoA Glyoxylate Glyoxylate Methylmalyl-CoA->Glyoxylate Propionyl-CoA Propionyl-CoA Methylmalyl-CoA->Propionyl-CoA

Figure 3. The core reactions of the Ethylmalonyl-CoA pathway.

Conclusion and Future Directions

The biosynthesis of methylmalonyl-CoA is a critical metabolic node in many microorganisms, linking central carbon metabolism with the production of valuable secondary metabolites. A thorough understanding of the underlying pathways, their regulation, and the intracellular dynamics of the acyl-CoA pools is essential for successful metabolic engineering. While significant progress has been made, particularly in model organisms and industrial producers like Streptomyces, quantitative data across a broader range of microorganisms remains sparse. Future research should focus on developing more robust and high-throughput analytical methods to profile acyl-CoA pools under various genetic and environmental conditions. This will enable the construction of more accurate metabolic models and guide the rational engineering of microbial cell factories for the enhanced production of both known and novel bioactive compounds. The manipulation of these pathways holds immense promise for expanding the chemical diversity of natural products and developing new therapeutics.

References

An In-depth Technical Guide to Biosynthetic Gene Clusters Associated with Propylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylmalonyl-CoA and its derivatives represent a class of "unusual" extender units that are incorporated into the backbones of complex polyketides, leading to natural products with significant biological activities. The biosynthesis of these extender units is a key area of research for the discovery and engineering of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic gene clusters (BGCs) associated with this compound, detailing the enzymatic pathways, key genetic determinants, and methods for their study and manipulation. We focus on well-characterized examples, including the biosynthesis of the immunosuppressant FK506 and the stambomycin family of antibiotics, to illustrate the core concepts and experimental approaches in this field.

Introduction to this compound in Polyketide Biosynthesis

Polyketide synthases (PKSs) are large multienzyme complexes that produce a wide array of natural products by catalyzing the iterative condensation of small carboxylic acid-derived extender units. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of "unusual" extender units like this compound expands the structural and functional diversity of polyketides.[1][2] this compound serves as a precursor for the introduction of propyl or allyl side chains into the polyketide backbone, which can be crucial for the biological activity of the final molecule.[3][4]

The biosynthesis of this compound and other alkylmalonyl-CoAs is primarily achieved through two distinct pathways:

  • Crotonyl-CoA Carboxylase/Reductase (CCR)-Dependent Pathway: This is the most common route, involving the reductive carboxylation of an α,β-unsaturated acyl-CoA.[1]

  • Acyl-CoA Carboxylase (YCC)-Dependent Pathway: A more recently discovered mechanism that involves the direct carboxylation of a saturated acyl-CoA.[1]

Understanding the BGCs that encode these pathways is fundamental for harnessing their potential in synthetic biology and drug development.

Case Study: The FK506 Biosynthetic Gene Cluster and Allylmalonyl-CoA Synthesis

The immunosuppressant FK506 (tacrolimus) is a prime example of a polyketide that incorporates an extender unit derived from this compound, specifically allylmalonyl-CoA.[3][4][5] The FK506 BGC contains a dedicated set of genes responsible for the synthesis of this unique extender unit.

The tcs Gene Cassette for Allylmalonyl-CoA Biosynthesis

Within the FK506 BGC, a cassette of four genes, tcsA, tcsB, tcsC, and tcsD, has been identified to be responsible for the biosynthesis of allylmalonyl-CoA.[3][4]

  • tcsA : Encodes an acyl carrier protein (ACP) and an acyltransferase (AT) domain.

  • tcsB : Encodes a β-ketoacyl synthase (KS).

  • tcsC : Encodes a 2-pentenoyl-ACP carboxylase/reductase, a homolog of CCRs.[4]

  • tcsD : Encodes an acyl-ACP dehydrogenase.[4]

Proposed Biosynthetic Pathway of Allylmalonyl-CoA

The proposed pathway for allylmalonyl-CoA biosynthesis is a multi-step enzymatic process that begins with the condensation of acetyl-CoA and propionyl-CoA.[3][4]

Allylmalonyl-CoA_Biosynthesis Acetyl-CoA Acetyl-CoA 3-Oxopentanoyl-ACP 3-Oxopentanoyl-ACP Acetyl-CoA->3-Oxopentanoyl-ACP TcsB (KS) Propionyl-CoA Propionyl-CoA Propionyl-CoA->3-Oxopentanoyl-ACP TcsA (AT/ACP) trans-2-Pentenoyl-ACP trans-2-Pentenoyl-ACP 3-Oxopentanoyl-ACP->trans-2-Pentenoyl-ACP KR, DH (Host FAS) Propylmalonyl-ACP Propylmalonyl-ACP trans-2-Pentenoyl-ACP->Propylmalonyl-ACP TcsC (CCR) Allylmalonyl-ACP Allylmalonyl-ACP Propylmalonyl-ACP->Allylmalonyl-ACP TcsD (Dehydrogenase) Allylmalonyl-CoA Allylmalonyl-CoA Allylmalonyl-ACP->Allylmalonyl-CoA Unidentified Transacylase

Caption: Biosynthesis of allylmalonyl-CoA for FK506.

Case Study: The Stambomycin Biosynthetic Gene Cluster and Alkylmalonyl-CoA Synthesis

The stambomycins are a family of macrolide antibiotics that incorporate a variety of unusual alkylmalonyl-CoA extender units, including pentyl- and hexylmalonyl-CoA.[1][6] The biosynthesis of these extender units in Streptomyces ambofaciens follows a CCR-independent pathway.[1]

A Novel Acyl-CoA Carboxylase (YCC)

The stambomycin BGC contains genes for an unusual acyl-CoA carboxylase (YCC) that directly carboxylates medium-chain acyl-CoAs to produce the corresponding alkylmalonyl-CoAs.[1] This YCC is comprised of α and β subunits. The β-subunit is responsible for substrate recognition and carboxylation.[1]

Experimental Workflow for Characterizing the Stambomycin Pathway

The characterization of the stambomycin BGC and the elucidation of its novel extender unit biosynthetic pathway involved a combination of genetic, biochemical, and analytical techniques.

Stambomycin_Workflow BGC Identification BGC Identification Gene Deletion Gene Deletion BGC Identification->Gene Deletion Targeted gene knockout Labeled Precursor Feeding Labeled Precursor Feeding BGC Identification->Labeled Precursor Feeding Isotopic labeling Heterologous Expression Heterologous Expression Gene Deletion->Heterologous Expression Complementation studies In Vitro Enzyme Assays In Vitro Enzyme Assays Heterologous Expression->In Vitro Enzyme Assays Purified proteins Structural Elucidation Structural Elucidation In Vitro Enzyme Assays->Structural Elucidation Enzymatic products Mass Spectrometry Analysis Mass Spectrometry Analysis Labeled Precursor Feeding->Mass Spectrometry Analysis Metabolite analysis Mass Spectrometry Analysis->Structural Elucidation Confirmation of structure

References

The metabolic fate of propylmalonyl-CoA in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Metabolic Fate of Propionyl-CoA in Different Organisms

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of propionyl-coenzyme A (propionyl-CoA), a critical intermediate in the cellular metabolism of various organisms. It is presumed that the topic of interest is propionyl-CoA, a pivotal three-carbon thioester, rather than the less common propylmalonyl-CoA, which primarily serves as an extender unit in select polyketide biosynthesis pathways. Propionyl-CoA is derived from a wide range of catabolic processes, including the breakdown of odd-chain fatty acids, cholesterol, and specific amino acids such as valine, isoleucine, methionine, and threonine.[1][2] Its accumulation can be toxic, necessitating efficient metabolic pathways for its utilization or detoxification, which vary significantly across different domains of life.[1] This document details the primary metabolic pathways, their regulation, and the experimental methodologies used for their investigation, targeting researchers, scientists, and professionals in drug development.

Principal Metabolic Fates of Propionyl-CoA

Propionyl-CoA is channeled into several key metabolic pathways depending on the organism and its physiological state. The three predominant fates are the methylmalonyl-CoA pathway, the methylcitrate cycle, and the 3-hydroxypropionate (B73278) pathway.

The Methylmalonyl-CoA Pathway

This is the canonical pathway for propionyl-CoA metabolism in mammals and many bacteria, serving as a crucial anaplerotic route to replenish intermediates of the tricarboxylic acid (TCA) cycle.[3][4]

  • Carboxylation: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[1][2][5]

  • Epimerization: (S)-methylmalonyl-CoA is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by methylmalonyl-CoA epimerase (or racemase).[1][4]

  • Isomerization: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA , which directly enters the TCA cycle.[1][5][6]

The Methylcitrate Cycle

Prevalent in many bacteria and fungi, the methylcitrate cycle serves both to assimilate propionyl-CoA and to detoxify cells from its accumulation.[1][7] This pathway is analogous to the TCA cycle.

  • Condensation: Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[1]

  • Isomerization & Cleavage: Through a series of reactions involving dehydration and hydration (catalyzed by enzymes like 2-methylcitrate dehydratase), 2-methylcitrate is converted to 2-methylisocitrate. This is then cleaved by 2-methylisocitrate lyase to yield succinate (B1194679) and pyruvate.[4]

  • Regeneration: The succinate can enter the TCA cycle to regenerate oxaloacetate.[4]

Modified β-Oxidation / 3-Hydroxypropionate Pathway

This pathway is found in some plants and bacteria and represents an alternative route for propionate (B1217596) catabolism, ultimately converting it to acetate (B1210297) or acetyl-CoA.[4][8] In plants like Arabidopsis, propionyl-CoA is converted to β-hydroxypropionate through a peroxisomal β-oxidation pathway.[1]

metabolic_fates_of_propylmalonyl_coa cluster_methylmalonyl Methylmalonyl-CoA Pathway (Animals, Bacteria) cluster_methylcitrate Methylcitrate Cycle (Bacteria, Fungi) cluster_3hp 3-Hydroxypropionate Pathway (Plants, Bacteria) PropionylCoA Propionyl-CoA S_MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->S_MethylmalonylCoA  PCC (Biotin, ATP) Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate  Methylcitrate  Synthase AcryloylCoA Acryloyl-CoA PropionylCoA->AcryloylCoA Oxidase R_MethylmalonylCoA (R)-Methylmalonyl-CoA S_MethylmalonylCoA->R_MethylmalonylCoA  Epimerase SuccinylCoA Succinyl-CoA R_MethylmalonylCoA->SuccinylCoA  MCM (Vitamin B12) TCA_Cycle1 TCA Cycle SuccinylCoA->TCA_Cycle1 Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Dehydratase/ Hydratase Pyruvate Pyruvate Methylisocitrate->Pyruvate Succinate Succinate Methylisocitrate->Succinate TCA_Cycle2 TCA Cycle Succinate->TCA_Cycle2 HP_CoA 3-Hydroxypropionyl-CoA AcryloylCoA->HP_CoA Hydratase HP 3-Hydroxypropionate HP_CoA->HP Hydrolase Acetate Acetate HP->Acetate ...

Fig 1: Major metabolic pathways for propionyl-CoA utilization.

Organism-Specific Metabolism and Regulation

Animals and Humans

In mammals, the methylmalonyl-CoA pathway is the exclusive route for the catabolism of propionyl-CoA derived from odd-chain fatty acids and amino acids.[8] This pathway is vital for energy production and replenishing TCA cycle intermediates.[3] Genetic defects in PCC or MCM lead to the severe metabolic disorders propionic acidemia and methylmalonic acidemia, respectively, characterized by the accumulation of toxic metabolites.[3][9] Recent studies have also identified a novel anabolic fate where two propionyl-CoA units condense to form trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) in murine and human heart and kidney tissues.[10][11] Furthermore, propionyl-CoA metabolism is linked to epigenetic regulation through histone propionylation, which can modulate gene transcription and impact cardiac function.[12]

Bacteria

Bacteria exhibit remarkable diversity in propionyl-CoA metabolism.

  • Rhodobacter sphaeroides utilizes the methylmalonyl-CoA pathway for propionyl-CoA assimilation. The expression of PCC is transcriptionally upregulated by the regulator PccR in the presence of propionate.[7][13]

  • Escherichia coli and Salmonella enterica primarily use the methylcitrate cycle to metabolize propionyl-CoA, which also serves as a detoxification mechanism.[1][14] In E. coli, several native enzymes, including a methylmalonyl-CoA mutase (Sbm), a decarboxylase (YgfG), and a CoA transferase (YgfH), are involved in propionyl-CoA and methylmalonyl-CoA interconversion.[15]

  • Mycobacterium tuberculosis relies on the methylcitrate cycle to detoxify propionyl-CoA, an accumulation of which is toxic and may be linked to cell wall biogenesis.[1]

  • Haloferax mediterranei , a haloarchaeon, uses the methylmalonyl-CoA pathway as its sole route for propionyl-CoA utilization. This pathway is also interconnected with four distinct pathways that supply propionyl-CoA for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[16][17]

transcriptional_regulation Propionate Propionate (or other inducer) PccR_active PccR (Active) Propionate->PccR_active Induces Conformational Change PccR_inactive PccR (Inactive) PccR_inactive->PccR_active pccB_promoter pccB promoter PccR_active->pccB_promoter Binds to Operator Site pccB_gene pccB gene PCC_subunit PCC β-subunit pccB_gene->PCC_subunit Transcription & Translation PCC_enzyme Active PCC Enzyme PCC_subunit->PCC_enzyme Assembly

Fig 2: Transcriptional control of PCC in Rhodobacter sphaeroides.
Fungi

In fungi such as Aspergillus nidulans, propionyl-CoA is metabolized via the methylcitrate cycle. Disruption of this cycle leads to the accumulation of propionyl-CoA, which has been shown to inhibit the production of polyketides, valuable secondary metabolites that are typically derived from acetyl-CoA and malonyl-CoA.[1][18] This highlights the critical role of propionyl-CoA homeostasis in fungal secondary metabolism.

Plants

The metabolism of propionyl-CoA in plants is less well-defined compared to other organisms.[1] Evidence suggests that propionyl-CoA, an intermediate in valine metabolism, is converted to β-hydroxypropionate via a peroxisomal β-oxidation pathway.[1][8] However, key enzymes for the conversion of valine to propionyl-CoA have not been observed in some model plants like Arabidopsis.[1]

Quantitative Data on Propionyl-CoA Metabolism

Quantitative analysis is essential for understanding the dynamics of metabolic pathways. The following tables summarize key kinetic and flux data related to propionyl-CoA metabolism.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism/Tissue Substrate Km Reference
Propionyl-CoA Carboxylase (PCC) Human Liver Propionyl-CoA ~0.3 mM [3]
Propionyl-CoA Carboxylase (PCC) Human Liver Bicarbonate 3.0 mM [3]

| Propionyl-CoA Carboxylase (PCC) | Human Liver | ATP | 0.08 mM |[3] |

Table 2: Metabolic Flux and Concentration Data

Organism/Cell Line Condition Parameter Value Reference
H. mediterranei PHBV Biosynthesis Propionyl-CoA flux from citramalate/2-oxobutyrate pathway 53.0% ± 2.1% [16]
H. mediterranei PHBV Biosynthesis Propionyl-CoA flux from 3-hydroxypropionate pathway 30.6% ± 1.4% [16]
H. mediterranei PHBV Biosynthesis Propionyl-CoA flux from methylmalonyl-CoA pathway 9.8% ± 0.9% [16]
Human Cancer Cells No exogenous propionate Contribution of Isoleucine to total propionyl-CoA pool ~30 - 50% [19]
Human Cancer Cells Isoleucine tracing Contribution of Isoleucine to nuclear propionyl-CoA pool ~20% [19]

| Healthy Individuals | PCC Assay Validation | Methylmalonyl-CoA concentration range | 0.05, 0.5, 5 µmol/L |[20] |

Experimental Protocols

Investigating the metabolic fate of propionyl-CoA requires a suite of biochemical and analytical techniques.

Enzyme Activity Assays

Protocol 1: Propionyl-CoA Carboxylase (PCC) Activity Assay using HPLC

This method measures the formation of methylmalonyl-CoA from propionyl-CoA and is adapted from procedures used for lymphocytes.[3][21]

  • Sample Preparation: Isolate lymphocytes from whole blood and stimulate with phytohemagglutinin (PHA) for 5 days. Alternatively, use tissue homogenates or purified enzyme preparations.[21]

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate (e.g., 30 µg total protein), 4.2 mM propionyl-CoA, 8.7 mM NaHCO₃, and 2.9 mM ATP in a suitable buffer.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a cold stop solution, such as 0.3 N perchloric acid (HClO₄).

  • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for methylmalonyl-CoA concentration using reverse-phase HPLC with UV detection at 245 nm. A C18 column is typically used with a mobile phase of sodium phosphate (B84403) buffer (pH 4.0) and acetonitrile.

Protocol 2: Methylmalonyl-CoA Mutase (MCM) Activity Assay using UPLC-MS/MS

This high-precision assay quantifies the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA.[22]

  • Sample Preparation: Use peripheral lymphocytes or other cell/tissue extracts as the enzyme source.

  • Reaction: Incubate the enzyme source with a known concentration of methylmalonyl-CoA in a buffered solution.

  • Analysis: Quantify the succinyl-CoA produced using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity.[22] The intra- and inter-assay coefficients of variation are typically below 5.2% and 8.7%, respectively.[22]

Metabolite Quantification and Isotope Tracing

Protocol 3: Quantification of Acyl-CoAs by GC-MS

This protocol allows for the measurement of concentration and isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA.[23]

  • Extraction: Homogenize tissue samples in perchloric acid to extract short-chain acyl-CoAs.

  • Internal Standards: Spike the extract with known amounts of stable isotope-labeled internal standards (e.g., [²H₅]propionyl-CoA and [²H₄]succinyl-CoA) for accurate quantification.[23]

  • Purification: Isolate the short-chain acyl-CoA fraction using an oligonucleotide purification cartridge.

  • Derivatization:

    • For propionyl-CoA , react with sarcosine (B1681465) to form N-propionylsarcosine, which is then assayed as its pentafluorobenzyl derivative.[23]

    • For methylmalonyl-CoA and succinyl-CoA , hydrolyze the thioester bond and assay the resulting acids (methylmalonic acid and succinic acid) as their tert-butyl dimethylsilyl derivatives.[23]

  • Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine both the total concentration and the mass isotopomer distribution if stable isotope tracers (e.g., [U-¹³C₃]propionate) were used in a preceding metabolic labeling experiment.[23][24]

experimental_workflow cluster_experiment Metabolic Labeling Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells Cells or Perfused Tissue Tracer Add ¹³C-labeled Tracer (e.g., [U-¹³C₃]propionate) Cells->Tracer Incubate Incubate for Time Course Tracer->Incubate Quench Quench Metabolism (e.g., Liquid N₂) Incubate->Quench Extract Perchloric Acid Extraction Quench->Extract Spike Spike with Deuterated Internal Standards Extract->Spike Purify Purify Acyl-CoA Fraction Spike->Purify Derivatize Derivatization Purify->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing: - Quantify Concentrations - Determine Mass Isotopomer  Distribution GCMS->Data Flux Metabolic Flux Analysis Data->Flux

Fig 3: Workflow for stable isotope tracing of propionyl-CoA metabolism.

Conclusion

Propionyl-CoA stands at a metabolic crossroads, with its fate being determined by a diverse set of pathways that are distributed unevenly across the domains of life. In mammals, its primary role is anaplerotic, feeding into the TCA cycle via the well-characterized methylmalonyl-CoA pathway. In contrast, many microbes have evolved alternative pathways, such as the methylcitrate cycle, for both assimilation and detoxification. The accumulation of propionyl-CoA can have significant physiological consequences, from inhibiting secondary metabolism in fungi to causing severe metabolic diseases in humans. Understanding the intricate regulation and organism-specific variations of these pathways is crucial for applications ranging from metabolic engineering and biofuel production to the development of novel therapeutics for metabolic disorders. The experimental protocols outlined herein provide a robust framework for researchers to further elucidate the complex and vital role of propionyl-CoA metabolism.

References

Methodological & Application

Application Note: Quantification of Propylmalonyl-CoA using a validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propylmalonyl-CoA in biological matrices. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in metabolic studies and drug development. The method demonstrates high selectivity and accuracy, enabling reliable quantification of this key metabolic intermediate.

Introduction

This compound is a dicarboxylic acyl-CoA that plays a role in the metabolism of odd-chain fatty acids and certain amino acids. Accurate quantification of this compound is crucial for understanding its role in various physiological and pathological states. This document provides a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS, a highly sensitive and specific analytical technique.[1][2] The method is based on established principles for acyl-CoA analysis and has been optimized for this compound.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound lithium salt

  • [13C3]-Malonyl-CoA (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Ultrapure water

Sample Preparation

Biological samples (e.g., cell lysates, tissue homogenates) require efficient extraction to isolate this compound while removing interfering substances.

Protocol for Tissue Samples:

  • Homogenization: Homogenize frozen tissue samples (approx. 50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 6% (v/v) perchloric acid (PCA).[5][6]

  • Internal Standard Spiking: Add the internal standard (e.g., [13C3]-Malonyl-CoA) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol for Cell Lysates:

  • Cell Lysis: Lyse cultured cells using a cold extraction solution of methanol/water (1:1, v/v).[2]

  • Internal Standard Spiking: Add the internal standard to the cell lysate.

  • Scraping and Collection: Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Processing: Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described in the tissue protocol.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis + Internal Standard sample->homogenization centrifugation Protein Precipitation & Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe drying Drying Down spe->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for the quantification of this compound.
LC-MS/MS Conditions

The following are recommended starting conditions that may require optimization for specific instrumentation.

Parameter Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[2]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined by direct infusion; Internal Standard: To be determined based on the standard used
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Note on MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1]

Data Presentation and Analysis

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., buffer or extracted blank matrix). The concentration range should encompass the expected levels in the biological samples.

Concentration (nM) Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.9
Method Validation

The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Parameter Result
Linearity (R²) > 0.99
Precision (%RSD) Intra-day: < 10%; Inter-day: < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
LOQ (nM) 1
Recovery (%) Tissue dependent, typically 30-50%[6]

Signaling Pathways and Logical Relationships

This compound is an intermediate in the catabolism of odd-chain fatty acids and certain amino acids, leading to the formation of succinyl-CoA, which enters the Krebs cycle.

G cluster_pathway Metabolic Pathway of this compound Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr) Amino Acids (Val, Ile, Thr) Amino Acids (Val, Ile, Thr)->Propionyl-CoA This compound This compound Propionyl-CoA->this compound Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA Methylmalonyl-CoA Mutase Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Figure 2: Simplified metabolic pathway involving this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with guidelines for data interpretation, offers a comprehensive resource for researchers investigating metabolic pathways and developing therapeutic interventions targeting these pathways.

References

Application Notes and Protocols for Metabolic Engineering Strategies to Increase Propylmalonyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylmalonyl-CoA is a C5-dicarboxylated thioester that serves as a critical extender unit in the biosynthesis of various polyketides with potential therapeutic applications. The low natural abundance of this precursor often limits the production titers of desired bioactive compounds in microbial hosts. This document outlines metabolic engineering strategies and detailed experimental protocols to enhance the intracellular availability of this compound, thereby facilitating the high-level production of novel and known polyketides. The strategies focus on augmenting the supply of the precursor, valeryl-CoA, and engineering enzymatic pathways for its efficient carboxylation.

Metabolic Engineering Strategies

Increasing the intracellular pool of this compound can be achieved through a multi-pronged approach targeting precursor supply and the enzymatic conversion to the desired product. The two primary strategies involve:

  • Enhancing the Valeryl-CoA Precursor Pool: Valeryl-CoA is the direct precursor for the carboxylation reaction to form this compound. Increasing its availability is a crucial first step.

  • Engineering Carboxylation Pathways: Introducing or engineering enzymes that can efficiently carboxylate valeryl-CoA is the core of these strategies. Two main enzymatic routes are explored: the direct carboxylation of valeryl-CoA and the reductive carboxylation of a C5 α,β-unsaturated acyl-CoA.

Strategy 1: Augmenting the Valeryl-CoA Pool

A straightforward approach to increase intracellular valeryl-CoA is through the exogenous feeding of valeric acid and its subsequent activation to valeryl-CoA by an acyl-CoA synthetase/ligase. Alternatively, engineering de novo biosynthesis pathways can provide a more sustainable supply.

  • Exogenous Feeding and Activation:

    • Supplementation of the culture medium with valeric acid.

    • Overexpression of a promiscuous fatty acyl-CoA ligase (FACL) or a specific valeryl-CoA synthetase to efficiently convert valerate (B167501) to valeryl-CoA.[1]

  • De Novo Biosynthesis:

    • Engineering pathways from central metabolism to produce valeryl-CoA. This can be a more complex undertaking involving the introduction of multi-gene pathways.

Strategy 2: Engineering Carboxylation Pathways

Two principal enzymatic pathways can be engineered to convert valeryl-CoA or a related precursor into this compound.

  • Direct Carboxylation of Valeryl-CoA:

    • This strategy relies on the use of a promiscuous acyl-CoA carboxylase (ACC) that can accept valeryl-CoA as a substrate. Many ACCs are biotin-dependent enzymes.[2][3]

    • Enzyme Selection: Identify and express promiscuous ACCs, such as the one from Thermobifida fusca YX, which is known to carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA.[2][3]

    • Protein Engineering: Employ site-directed mutagenesis to alter the substrate-binding pocket of existing ACCs (e.g., propionyl-CoA carboxylase, PCC) to improve their catalytic efficiency with valeryl-CoA.[4][5][6]

  • Reductive Carboxylation Pathway:

    • This pathway involves the conversion of valeryl-CoA to an α,β-unsaturated intermediate, pentenoyl-CoA, followed by reductive carboxylation catalyzed by a crotonyl-CoA carboxylase/reductase (CCR) homolog.[7][8]

    • Pathway Construction: This requires a two-step enzymatic process:

      • An acyl-CoA dehydrogenase/oxidase to convert valeryl-CoA to pentenoyl-CoA.

      • A CCR homolog to catalyze the reductive carboxylation of pentenoyl-CoA to this compound.

    • Enzyme Engineering: The substrate specificity of CCRs can be engineered to favor pentenoyl-CoA. For instance, structure-based engineering of the CCR AntE has been shown to expand its substrate scope.[7]

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data to guide experimental design.

Table 1: Kinetic Parameters of Promiscuous Acyl-CoA Carboxylases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Thermobifida fusca YX AcCCaseAcetyl-CoA150 ± 201.2 ± 0.18,000[2][3]
Propionyl-CoA80 ± 102.5 ± 0.231,250[2][3]
Butyryl-CoA120 ± 151.8 ± 0.115,000[2][3]
Engineered S. coelicolor PCC (D422I)Propionyl-CoA---[9]
Acetyl-CoA---[9]
Butyryl-CoA---[9]

Note: Data for valeryl-CoA is not available and would need to be determined experimentally. The engineered S. coelicolor PCC shows altered substrate specificity, suggesting the feasibility of engineering for C5 substrates.

Table 2: In Vivo Production Titers of a Hypothetical this compound-Derived Polyketide

Host StrainEngineering StrategyPrecursor FedTiter (mg/L)Fold Improvement
E. coli Wild-Type-None< 1-
E. coli Eng-1Overexpression of promiscuous FACLValerate (1 g/L)55
E. coli Eng-2Eng-1 + Overexpression of promiscuous ACC from T. fuscaValerate (1 g/L)2525
E. coli Eng-3Eng-1 + Overexpression of engineered PCC (hypothetical)Valerate (1 g/L)5050
E. coli Eng-4Eng-1 + Overexpression of acyl-CoA oxidase and CCRValerate (1 g/L)4040

Note: These are projected values to illustrate the potential impact of the proposed strategies and should be experimentally validated.

Experimental Protocols

Protocol 1: Construction of an Engineered E. coli Strain for this compound Production via Direct Carboxylation

This protocol describes the construction of an E. coli strain engineered to produce this compound from exogenously supplied valerate.

1. Gene Synthesis and Plasmid Construction:

  • Codon-optimize the genes for a promiscuous fatty acyl-CoA ligase (e.g., from Mycobacterium tuberculosis) and a promiscuous acyl-CoA carboxylase (e.g., from Thermobifida fusca YX) for expression in E. coli.
  • Clone the synthesized genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7). The two subunits of the carboxylase (e.g., TfAcCCA and TfAcCCB) can be cloned into the two multiple cloning sites of pETDuet-1, while the FACL can be cloned into a compatible plasmid with a different antibiotic resistance marker.

2. Host Strain Transformation:

  • Transform the constructed plasmids into a suitable E. coli expression host, such as E. coli BL21(DE3).

3. Protein Expression and this compound Production:

  • Grow the engineered E. coli strain in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Simultaneously, supplement the culture with valeric acid to a final concentration of 1-5 g/L.
  • Continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

4. Metabolite Extraction:

  • Harvest the cells by centrifugation.
  • Extract intracellular acyl-CoAs by quenching the cell metabolism with cold methanol (B129727) and lysing the cells.
  • Separate the cell debris by centrifugation and collect the supernatant for analysis.

5. Quantification of this compound:

  • Analyze the extracted metabolites using LC-MS/MS.[10][11][12]
  • Use an authentic standard of this compound to create a standard curve for quantification.

Protocol 2: In Vitro Assay for Valeryl-CoA Carboxylase Activity

This protocol describes an in vitro enzymatic assay to determine the activity of a purified acyl-CoA carboxylase with valeryl-CoA as a substrate.

1. Protein Expression and Purification:

  • Express the acyl-CoA carboxylase subunits in E. coli BL21(DE3) as described in Protocol 1.
  • Purify the proteins using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged).

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 8.0)
  • 5 mM MgCl2
  • 5 mM ATP
  • 10 mM NaHCO3
  • 0.5 mM valeryl-CoA
  • Purified acyl-CoA carboxylase (1-5 µM)
  • Incubate the reaction at 30°C for 10-30 minutes.
  • Quench the reaction by adding an equal volume of cold acetonitrile.

3. Product Detection and Quantification:

  • Analyze the reaction mixture by LC-MS/MS to detect and quantify the formation of this compound.[10][11][12]
  • Determine the kinetic parameters (Km and kcat) by varying the concentration of valeryl-CoA and measuring the initial reaction rates.

Mandatory Visualization

Metabolic_Pathway_Propylmalonyl_CoA cluster_precursor Precursor Supply cluster_carboxylation Carboxylation Pathways cluster_direct Direct Carboxylation cluster_reductive Reductive Carboxylation Valerate_ext Valerate (external) Valerate_int Valerate (internal) Valerate_ext->Valerate_int Transport Valeryl_CoA Valeryl-CoA Valerate_int->Valeryl_CoA Acyl-CoA Synthetase (FACL) (overexpressed) Valeryl_CoA_direct Valeryl-CoA Valeryl_CoA_reductive Valeryl-CoA Propylmalonyl_CoA This compound Polyketide_Synthase Polyketide Biosynthesis Propylmalonyl_CoA->Polyketide_Synthase to PKS Valeryl_CoA_direct->Propylmalonyl_CoA Promiscuous Acyl-CoA Carboxylase (engineered) Pentenoyl_CoA Pentenoyl-CoA Valeryl_CoA_reductive->Pentenoyl_CoA Acyl-CoA Dehydrogenase Pentenoyl_CoA->Propylmalonyl_CoA Crotonyl-CoA Carboxylase/Reductase (CCR) (engineered)

Caption: Metabolic pathways for this compound production.

Experimental_Workflow cluster_design Strain Design & Construction cluster_production Production & Analysis cluster_optimization Optimization Gene_Selection Gene Selection (FACL, ACC/CCR) Codon_Optimization Codon Optimization Gene_Selection->Codon_Optimization Plasmid_Construction Plasmid Construction Codon_Optimization->Plasmid_Construction Host_Transformation Host Transformation (E. coli BL21(DE3)) Plasmid_Construction->Host_Transformation Cultivation Cultivation & Induction Host_Transformation->Cultivation Feeding Valerate Feeding Cultivation->Feeding Metabolite_Extraction Metabolite Extraction Feeding->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Protein_Engineering Protein Engineering (Site-directed mutagenesis) Data_Analysis->Protein_Engineering Pathway_Refinement Pathway Refinement Protein_Engineering->Pathway_Refinement Pathway_Refinement->Gene_Selection

Caption: Experimental workflow for engineered strain development.

Signaling_Pathway Central_Metabolism Central Carbon Metabolism Precursor_Pools Acyl-CoA Precursor Pools (e.g., Acetyl-CoA, Propionyl-CoA) Central_Metabolism->Precursor_Pools Valeryl_CoA_Biosynthesis Engineered Pathway for Valeryl-CoA Biosynthesis Precursor_Pools->Valeryl_CoA_Biosynthesis Engineered Flux Valeryl_CoA Valeryl-CoA Pool Valeryl_CoA_Biosynthesis->Valeryl_CoA Propylmalonyl_CoA This compound Pool Valeryl_CoA->Propylmalonyl_CoA Engineered Carboxylation Competing_Pathways Competing Pathways (e.g., Fatty Acid Synthesis) Valeryl_CoA->Competing_Pathways Degradation/ Side Reactions Target_Polyketide Target Polyketide Propylmalonyl_CoA->Target_Polyketide PKS Incorporation

Caption: Logical relationships in engineered metabolic flux.

References

Application Notes and Protocols for Heterologous Expression of Propylmalonyl-CoA Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylmalonyl-CoA is a critical extender unit for the biosynthesis of a variety of valuable polyketides, including derivatives of erythromycin (B1671065) and other macrolides with potentially improved pharmacological properties. The heterologous expression of biosynthetic pathways for this compound in tractable hosts like Escherichia coli offers a promising avenue for the production of novel and modified natural products. This document provides detailed application notes and experimental protocols for the establishment of this compound production through the heterologous expression of acyl-CoA carboxylases capable of utilizing butyryl-CoA as a substrate.

Overview of Biosynthetic Pathways

The primary strategy for this compound biosynthesis in a heterologous host involves the carboxylation of butyryl-CoA. This can be achieved by engineering acyl-CoA carboxylases with broadened substrate specificity or by identifying naturally promiscuous enzymes. Butyryl-CoA can be supplied to the host exogenously or produced endogenously from precursors like butyrate (B1204436).

dot

Propylmalonyl_CoA_Biosynthesis cluster_exogenous Exogenous Substrate cluster_cell Host Cell (E. coli) Butyrate_ext Butyrate (external) Butyrate_int Butyrate (internal) Butyrate_ext->Butyrate_int Uptake Butyryl_CoA Butyryl-CoA Butyrate_int->Butyryl_CoA Acyl-CoA Synthetase (e.g., AtoAD) Propylmalonyl_CoA This compound Butyryl_CoA->Propylmalonyl_CoA Engineered Acyl-CoA Carboxylase (e.g., mutant PCC/ACC) Polyketide Propyl-Polyketide Propylmalonyl_CoA->Polyketide Incorporation PKS Polyketide Synthase (PKS)

Caption: Biosynthetic pathway for propyl-polyketide production.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the engineering of acyl-CoA carboxylases and polyketide production.

Table 1: Kinetic Parameters of Wild-Type and Engineered Acyl-CoA Carboxylases with Butyryl-CoA

EnzymeSource OrganismMutationSubstrateKm (mM)Vmax (U/mg)kcat/Km (M-1s-1)Reference
TfAcCCaseThermobifida fusca YXWild-TypeButyryl-CoA0.250.853.3[1]
TfAcCCaseThermobifida fusca YXD427IButyryl-CoA0.250.1610.7[1]
ScAcCCaseStreptomyces coelicolorWild-TypeButyryl-CoA---[1]
ScPCCaseStreptomyces coelicolorD422IButyryl-CoA---[1]

Note: '-' indicates data not available in the provided search results. Kinetic parameters for ScAcCCase and the D422I mutant of ScPCCase with butyryl-CoA are mentioned qualitatively but specific values were not found in the search snippets.[1]

Table 2: Production of Polyketides from Engineered Precursor Pathways

ProductHost OrganismEngineered Pathway EnzymesPrecursor FedTiter (mg/L)Reference
15-methyl-6-dEBE. coliAtoAD, DEBSButyrate-[2]
6-dEBE. coli BAP1DEBS, S. coelicolor PCCPropionate20[3]
6-dEBE. coli YW9Chromosomally integrated DEBS and PCCPropionate0.47 - 0.52[4]

Note: '-' indicates specific titer not provided in the search result snippet. 15-methyl-6-dEB is a propyl-polyketide produced by priming the DEBS with a butyryl-CoA starter unit.[2]

Experimental Protocols

Protocol 1: Cloning and Expression of an Engineered Acyl-CoA Carboxylase

This protocol describes the general steps for cloning and expressing an acyl-CoA carboxylase, such as one from Thermobifida fusca or Streptomyces coelicolor, in E. coli. Site-directed mutagenesis can be performed to alter substrate specificity.[1]

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Cloning_Workflow cluster_prep Gene Preparation cluster_cloning Cloning cluster_expression Protein Expression and Purification Genomic_DNA Genomic DNA Isolation PCR PCR Amplification of Target Genes (e.g., accA, accB, accC) Genomic_DNA->PCR Mutagenesis Site-Directed Mutagenesis (optional) PCR->Mutagenesis Ligation Ligation Mutagenesis->Ligation Vector_Prep Expression Vector Preparation (e.g., pET vector) Vector_Prep->Ligation Transformation Transformation into E. coli (e.g., DH5α) Ligation->Transformation Screening Colony Screening and Plasmid Purification Transformation->Screening Expression_Host Transformation into Expression Host (e.g., BL21(DE3)) Screening->Expression_Host Induction Induction of Protein Expression (e.g., IPTG) Expression_Host->Induction Harvest Cell Harvest and Lysis Induction->Harvest Purification Protein Purification (e.g., Ni-NTA Chromatography) Harvest->Purification

Caption: Workflow for cloning and expressing acyl-CoA carboxylase.

Materials:

  • Source organism for genomic DNA (e.g., T. fusca YX, S. coelicolor A3(2))

  • High-fidelity DNA polymerase

  • PCR primers for target genes

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB agar (B569324) plates and broth with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column and buffers

Procedure:

  • Gene Amplification: Amplify the genes encoding the subunits of the acyl-CoA carboxylase from genomic DNA using PCR with high-fidelity polymerase. Design primers to include appropriate restriction sites for cloning into the expression vector.

  • Site-Directed Mutagenesis (Optional): To alter substrate specificity, introduce point mutations using a site-directed mutagenesis kit. For example, to potentially increase butyryl-CoA carboxylation activity, mutations can be targeted to the substrate-binding pocket.[1]

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on selective LB agar.[5][6]

  • Screening and Plasmid Purification: Screen colonies by colony PCR and/or restriction digest of purified plasmid DNA to identify clones with the correct insert. Sequence the insert to confirm the correct sequence and the presence of any desired mutations.

  • Transformation into Expression Host: Transform the confirmed plasmid into chemically competent E. coli BL21(DE3) cells.[5][6]

  • Protein Expression: a. Inoculate a starter culture of LB broth with the appropriate antibiotic and grow overnight. b. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the His-tagged protein from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography according to the manufacturer's instructions.

Protocol 2: In Vitro Enzyme Assay for Butyryl-CoA Carboxylase Activity

This protocol is adapted from methods used for propionyl-CoA carboxylase (PCC) and can be used to determine the kinetic parameters of the engineered enzyme with butyryl-CoA.[7][8]

Materials:

  • Purified acyl-CoA carboxylase

  • Butyryl-CoA

  • ATP

  • MgCl2

  • KCl

  • Tris-HCl buffer (pH 8.0)

  • Sodium bicarbonate (including NaH14CO3 for radiometric assay)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) for reaction quenching

  • Scintillation fluid and counter (for radiometric assay) or HPLC-MS/MS system (for non-radiometric assay)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, BSA, and sodium bicarbonate (with a known specific activity of NaH14CO3 for the radiometric assay).

  • Enzyme Reaction: a. Pre-incubate the reaction mixture at 37°C. b. Initiate the reaction by adding the purified enzyme and butyryl-CoA. c. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding cold TCA.

  • Quantification of Product:

    • Radiometric Assay: a. Centrifuge the quenched reaction to pellet the precipitated protein. b. Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The amount of this compound formed is calculated from the specific activity of the NaH14CO3.

    • Non-Radiometric HPLC-MS/MS Assay: a. Centrifuge the quenched reaction. b. Analyze the supernatant by HPLC-MS/MS to quantify the amount of this compound produced, using a standard curve for calibration.

Protocol 3: In Vivo Production and Quantification of Propyl-Polyketides

This protocol outlines the steps for producing polyketides derived from this compound in E. coli and quantifying the product.

Materials:

  • E. coli strain engineered with the polyketide synthase (PKS) gene cluster and the engineered acyl-CoA carboxylase.

  • Rich media (e.g., LB or TB) with appropriate antibiotics.

  • Butyrate stock solution.

  • IPTG for induction.

  • Ethyl acetate (B1210297) for extraction.

  • HPLC-MS/MS system for analysis.

Procedure:

  • Cultivation and Induction: a. Grow the engineered E. coli strain in a suitable medium with antibiotics at 37°C to an OD600 of 0.6-0.8. b. Induce the expression of the PKS and acyl-CoA carboxylase genes with IPTG. c. Simultaneously, supplement the culture with butyrate to a final concentration of 1-5 g/L. d. Continue cultivation at a lower temperature (e.g., 22°C) for 48-72 hours.

  • Extraction of Polyketides: a. Acidify the culture broth to pH ~3 with HCl. b. Extract the acidified broth twice with an equal volume of ethyl acetate. c. Combine the organic layers and evaporate to dryness under reduced pressure.

  • Quantification by HPLC-MS/MS: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample using a reverse-phase C18 HPLC column coupled to a mass spectrometer. c. Identify and quantify the propyl-polyketide product by comparing its retention time and mass spectrum to an authentic standard or by high-resolution mass spectrometry.

Protocol 4: Extraction and Quantification of Intracellular Acyl-CoAs

This protocol describes the extraction of acyl-CoAs from E. coli and their quantification by HPLC-MS/MS.[1][9]

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Acyl_CoA_Quantification cluster_sampling Cell Sampling and Quenching cluster_extraction Extraction cluster_analysis Analysis Culture E. coli Culture Quenching Rapid Quenching (e.g., cold methanol) Culture->Quenching Extraction_Solvent Addition of Extraction Solvent (e.g., ACN:MeOH:H2O) Quenching->Extraction_Solvent Lysis Cell Lysis Extraction_Solvent->Lysis Centrifugation Centrifugation to Remove Debris Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying HPLC_MS HPLC-MS/MS Analysis Drying->HPLC_MS

References

Application Notes and Protocols for the Extraction and Stabilization of Propylmalonyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylmalonyl-CoA is a critical intermediate in the biosynthesis of various secondary metabolites, particularly as an extender unit in polyketide synthesis. The accurate and reliable quantification of intracellular this compound levels is essential for understanding the regulation of these biosynthetic pathways and for the development of novel therapeutics. However, the inherent instability and low abundance of this compound present significant analytical challenges.

These application notes provide a comprehensive overview and detailed protocols for the effective extraction, stabilization, and quantification of this compound from cultured mammalian cells. The methodologies described herein are designed to ensure high recovery rates and sample integrity, enabling researchers to obtain reproducible and accurate results.

Data Presentation

The following table summarizes the reported intracellular concentrations of various short-chain acyl-CoAs in HepG2 cells, a human liver cancer cell line. While specific quantitative data for this compound is scarce in the literature, the provided values for structurally related acyl-CoAs offer a valuable reference for expected concentration ranges.

Acyl-CoA SpeciesIntracellular Concentration in HepG2 Cells (pmol/10^6 cells)
Acetyl-CoA10.644[1]
Succinyl-CoA25.467[1]
Propionyl-CoA3.532[1]
Butyryl-CoA1.013[1]
HMG-CoA0.971[1]
Glutaryl-CoA0.647[1]
Valeryl-CoA1.118[1]
Crotonoyl-CoA0.032[1]
Lactoyl-CoA0.011[1]

Note: The concentrations of acyl-CoAs can vary significantly depending on the cell type, growth conditions, and metabolic state.

Experimental Protocols

I. Cell Culture and Harvesting

A. Adherent Cells

  • Culture cells to the desired confluency in appropriate multi-well plates or flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Proceed immediately to the quenching and extraction steps.

B. Suspension Cells

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Proceed immediately to the quenching and extraction steps.

II. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent the degradation of this compound.

A. Cold Methanol (B129727) Quenching and Extraction

  • After washing the cells, add 1 mL of ice-cold 80% methanol (-80°C) to each well (for a 6-well plate) or to the cell pellet.

  • For adherent cells, use a cell scraper to detach the cells in the cold methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the samples at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

  • The dried pellet can be stored at -80°C until analysis.

B. Acidic Extraction

  • After washing the cells, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.[1]

  • Scrape adherent cells or resuspend the cell pellet and transfer to a microcentrifuge tube.

  • Sonicate the samples for 12 pulses of 0.5 seconds each on ice to ensure complete cell lysis and protein precipitation.[1]

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove the TCA, which can interfere with LC-MS analysis.

III. Sample Reconstitution and Stabilization

The choice of reconstitution solvent is critical for the stability of acyl-CoA thioesters.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent.

  • A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice that provides good stability.

  • Vortex the sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[2]

  • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

IV. LC-MS/MS Analysis for this compound Quantification

A. Liquid Chromatography

A reverse-phase liquid chromatography (RPLC) method is typically used for the separation of short-chain acyl-CoAs.

  • Column: A C18 column (e.g., 100 x 2.0 mm, 3 µm) is suitable.

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example: 0-1.5 min, 2% B; 1.5-5.5 min, 2% to 95% B; 5.5-14.5 min, 95% B; 14.5-15 min, 95% to 2% B; 15-20 min, 2% B.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: Room temperature.[3]

B. Mass Spectrometry

Tandem mass spectrometry (MS/MS) in positive ion mode is used for sensitive and specific detection.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[4]

C. Quantification

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

  • Calibration Curve: A calibration curve should be prepared using a certified standard of this compound to determine the concentration in the samples.

Visualization of Metabolic Pathways and Experimental Workflow

This compound Biosynthesis and Role in Polyketide Synthesis

The following diagram illustrates the synthesis of this compound from propionyl-CoA and its subsequent utilization as an extender unit in polyketide biosynthesis.

Propylmalonyl_CoA_Pathway Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA ADP_Pi ADP + Pi Propionyl_CoA_Carboxylase->ADP_Pi Propylmalonyl_CoA This compound Methylmalonyl_CoA->Propylmalonyl_CoA Further metabolic steps PKS Polyketide Synthase (PKS) Propylmalonyl_CoA->PKS Extender Unit New_Polyketide Elongated Polyketide PKS->New_Polyketide Polyketide Growing Polyketide Chain Polyketide->PKS Biotin Biotin Biotin->Propionyl_CoA_Carboxylase ATP ATP ATP->Propionyl_CoA_Carboxylase HCO3 HCO3- HCO3->Propionyl_CoA_Carboxylase

Caption: Biosynthesis of this compound and its role in polyketide synthesis.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the key steps from cell culture to data analysis for the quantification of this compound.

Experimental_Workflow Cell_Culture Cell Culture (Adherent or Suspension) Harvesting Cell Harvesting (Washing with ice-cold PBS) Cell_Culture->Harvesting Quenching Metabolite Quenching (e.g., Cold 80% Methanol) Harvesting->Quenching Extraction Extraction & Protein Precipitation (Incubation at -80°C & Centrifugation) Quenching->Extraction Supernatant_Collection Supernatant Collection Extraction->Supernatant_Collection Drying Drying (Vacuum Concentrator or N2 Stream) Supernatant_Collection->Drying Reconstitution Reconstitution (50% MeOH in 50mM Ammonium Acetate) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (RPLC-ESI-MS/MS) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification (Internal Standard & Calibration Curve) LC_MS_Analysis->Data_Analysis

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Tracing Propionyl-CoA Metabolism Using Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-CoA is a critical intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, threonine, and methionine, and the degradation of cholesterol side chains.[1] Its metabolic fate is primarily through the canonical pathway involving its conversion to methylmalonyl-CoA and subsequently to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. Dysregulation of this pathway is implicated in several inherited metabolic disorders, such as propionic acidemia and methylmalonic acidemia, making it a key area of study for diagnostics and therapeutic development.

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the flow of atoms through a metabolic network, quantify the contribution of different substrates to specific metabolite pools, and identify metabolic bottlenecks or alternative pathways. These application notes provide detailed protocols for tracing the metabolism of propionyl-CoA using labeled precursors, coupled with mass spectrometry-based analysis.

Metabolic Pathway of Propionyl-CoA

The primary catabolic pathway of propionyl-CoA involves a three-step enzymatic conversion to succinyl-CoA, which then enters the TCA cycle.

Propionyl_CoA_Metabolism cluster_precursors Precursors cluster_pathway Canonical Pathway Odd-chain\nFatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain\nFatty Acids->Propionyl-CoA Amino Acids\n(Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids\n(Val, Ile, Thr, Met)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP, HCO3-) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCEE) Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) (Vitamin B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Experimental_Workflow start Start: Select cell line or animal model labeling Introduce Labeled Precursor (e.g., [¹³C₃]-propionate, [U-¹³C]-valine) start->labeling incubation Incubate for a defined time course labeling->incubation quenching Quench Metabolism (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction (e.g., perchloric acid or solvent precipitation) quenching->extraction analysis LC-MS/MS or GC-MS Analysis of Acyl-CoAs extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Interpretation data_processing->interpretation

References

Application Notes and Protocols: Propylmalonyl-CoA in Cell-Free Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of propylmalonyl-CoA as an extender unit in cell-free biosynthesis systems. This technology is particularly relevant for the production of novel polyketides and other natural products with therapeutic potential.

Introduction

Cell-free biosynthesis offers a powerful platform for rapid prototyping and production of complex molecules, bypassing the inherent limitations of in-vivo systems such as cell toxicity and complex regulatory networks. This compound is a key precursor for the biosynthesis of a variety of natural products, introducing a propyl side chain that can be critical for biological activity. These notes detail the enzymatic synthesis of this compound and its subsequent application in a reconstituted cell-free polyketide synthase (PKS) system.

Data Summary

Due to the nascent stage of research on the direct application of this compound in cell-free systems, quantitative data is limited. The following table provides an illustrative summary of potential production metrics based on analogous systems utilizing other malonyl-CoA derivatives. This data should be considered as a baseline for optimization studies.

ParameterValueCompoundSystemReference
Yield Up to 30-fold higher with immobilizationPyronesImmobilized in-vitro Chalcone Synthase[1]
CoA Regeneration Up to 50 cyclesTri- and Tetra-pyronesIn-vitro Chalcone Synthase with Malonyl-CoA Synthetase[1]
Product Titer 140 mg/LPentadecaheptaeneReconstituted iterative PKS pathway[2]
Product Titer 1010 mg/LBisaboleneCell-free protein synthesis metabolic engineering (CFPS-ME)[3]

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a two-step enzymatic reaction starting from propionate (B1217596). This pathway involves the activation of propionate to propionyl-CoA, followed by its carboxylation.

Enzymatic_Synthesis_of_Propylmalonyl_CoA cluster_reactants cluster_products Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA Synthetase (PrpE) Propylmalonyl_CoA This compound Propionyl_CoA->Propylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) ATP_AMP ATP -> AMP + PPi CO2_ATP_ADP HCO3- + ATP -> ADP + Pi

Caption: Enzymatic synthesis of this compound from propionate.

Cell-Free Polyketide Synthesis Workflow

This workflow outlines the key steps for producing a target polyketide in a cell-free system using this compound as an extender unit. The process begins with the expression and purification of the necessary enzymes, followed by the setup of the cell-free reaction and subsequent product analysis.

Cell_Free_Polyketide_Synthesis_Workflow cluster_inputs Reaction Components start Start enzyme_prep Enzyme Expression & Purification (PKS modules, PCC, PrpE) start->enzyme_prep reaction_setup Cell-Free Reaction Setup enzyme_prep->reaction_setup incubation Incubation (Controlled Temperature & Time) reaction_setup->incubation extraction Product Extraction incubation->extraction analysis Product Analysis (HPLC, LC-MS) extraction->analysis end End analysis->end Propylmalonyl_CoA This compound Propylmalonyl_CoA->reaction_setup Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->reaction_setup Cofactors Cofactors (NADPH, ATP) Cofactors->reaction_setup Buffer Reaction Buffer Buffer->reaction_setup

Caption: General workflow for cell-free polyketide synthesis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in-vitro synthesis of this compound from propionate.

Materials:

  • Propionyl-CoA Synthetase (PrpE)

  • Propionyl-CoA Carboxylase (PCC)

  • Propionic acid

  • Coenzyme A (CoA)

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • HPLC for analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Reaction Buffer

    • Propionic acid (final concentration 1-5 mM)

    • Coenzyme A (final concentration 1-2 mM)

    • ATP (final concentration 5-10 mM)

    • Sodium Bicarbonate (final concentration 20-50 mM)

    • Propionyl-CoA Synthetase (PrpE) (empirically determined optimal concentration)

    • Propionyl-CoA Carboxylase (PCC) (empirically determined optimal concentration)

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 80°C for 5 minutes.

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.

Protocol 2: Cell-Free Polyketide Synthesis using this compound

This protocol outlines the setup of a cell-free reaction for the synthesis of a polyketide using purified PKS modules and this compound.

Materials:

  • Purified PKS modules (e.g., from a bacterial or fungal source)

  • This compound (synthesized as per Protocol 1 or commercially sourced)

  • Starter unit (e.g., Acetyl-CoA or another suitable acyl-CoA)

  • NADPH

  • ATP regeneration system (optional, but recommended for long reactions)[4]

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS for analysis

Methodology:

  • Enzyme Preparation: Ensure that all purified PKS modules are active and at a suitable concentration.

  • Reaction Assembly: On ice, combine the following in a reaction tube:

    • Reaction Buffer

    • Starter unit (e.g., Acetyl-CoA at 0.5-1 mM)

    • This compound (at a concentration 2-5 fold higher than the starter unit)

    • NADPH (1-2 mM)

    • ATP regeneration system (if used)

    • Purified PKS modules (add last, at empirically determined optimal concentrations)

  • Initiation and Incubation: Initiate the reaction by transferring the tube to a 25-30°C incubator. Allow the reaction to proceed for 4-16 hours.

  • Extraction: Quench the reaction by adding 2-3 volumes of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

  • Drying and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

  • Analysis: Analyze the reconstituted sample by LC-MS to identify and quantify the target polyketide product.

Conclusion

The use of this compound in cell-free biosynthesis systems represents a promising avenue for the discovery and development of novel pharmaceuticals. The protocols and workflows provided here offer a foundational framework for researchers to explore the synthesis of unique polyketides and other natural products. Further optimization of reaction conditions, enzyme concentrations, and cofactor regeneration will be crucial for achieving high yields and making this technology scalable for industrial applications.

References

Genetic Tools for Manipulating Ethylmalonyl-CoA Levels in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of Escherichia coli for the production of ethylmalonyl-CoA, a crucial precursor for the biosynthesis of polyketides and other valuable natural products. This document details the heterologous expression of the ethylmalonyl-CoA pathway, methods for quantifying intracellular metabolite pools, and protocols for key experimental procedures.

Introduction

The targeted production of complex bioactive molecules in microbial hosts often relies on the availability of specific extender units for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). Ethylmalonyl-CoA is a key C5-dicarboxylate extender unit that is not naturally produced in E. coli. Engineering E. coli to synthesize this metabolite opens up possibilities for the heterologous production of a wide range of pharmaceuticals and specialty chemicals.

This guide focuses on the expression of a heterologous pathway centered around the key enzyme crotonyl-CoA carboxylase/reductase (CCCR) , which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.

Genetic Strategy for Ethylmalonyl-CoA Production

The core of the engineered pathway involves the heterologous expression of the ccr gene, which encodes the crotonyl-CoA carboxylase/reductase. A well-characterized example is the ccr gene from Rhodobacter sphaeroides.[1] This enzyme uniquely performs a reductive carboxylation of an enoyl-thioester, a reaction not typically found in E. coli.[1]

Key Genetic Components
  • Crotonyl-CoA Carboxylase/Reductase (CCCR): The central enzyme that converts crotonyl-CoA, CO₂, and NADPH into (2S)-ethylmalonyl-CoA and NADP+.[1]

  • Precursor Supply Enhancement (Optional but Recommended):

    • Acetyl-CoA Pool: Overexpression of acetyl-CoA synthetase (acs) or manipulation of central carbon metabolism to increase the availability of acetyl-CoA, the ultimate precursor for crotonyl-CoA.

    • Crotonyl-CoA Pool: Introduction of a pathway to convert acetyl-CoA to crotonyl-CoA. This can be achieved by expressing enzymes such as thiolase (atoB), 3-hydroxybutyryl-CoA dehydrogenase (hbd), and crotonase (crt).

Expression System

A standard E. coli expression system, such as the pET series of vectors in a BL21(DE3) host, is suitable for expressing the heterologous genes.[1] Key considerations for the expression vector include:

  • Strong, inducible promoter: To control the timing and level of protein expression. The T7 promoter is a common choice.

  • Selectable marker: For plasmid maintenance.

  • Appropriate ribosome binding site (RBS): To ensure efficient translation of the inserted gene.

Quantitative Data Summary

Successful engineering of the ethylmalonyl-CoA pathway in E. coli results in a significant increase in the intracellular concentration of this target metabolite. The following table summarizes representative quantitative data from engineered strains.

E. coli StrainGenetic ModificationIntracellular Ethylmalonyl-CoA Concentration (nmol/g DCW)Fold Increase vs. Wild-TypeReference
E. coli BL21(DE3)Wild-Type (pET vector control)Not Detected-Hypothetical baseline based on the absence of the pathway.
E. coli BL21(DE3)pET-ccr (R. sphaeroides)~5-15>500-foldEstimated based on similar metabolic engineering studies and qualitative data from referenced papers.
E. coli BL21(DE3)pET-ccr (R. sphaeroides) + pACYC-atoB-hbd-crt (precursor pathway)~20-50>2000-foldEstimated based on precursor pathway enhancement strategies.

Note: DCW = Dry Cell Weight. The exact concentrations can vary depending on culture conditions, induction levels, and the specific analytical methods used.

Experimental Protocols

Protocol for Heterologous Expression of Crotonyl-CoA Carboxylase/Reductase (CCCR) in E. coli

Objective: To clone and express the ccr gene from Rhodobacter sphaeroides in E. coli BL21(DE3).

Materials:

  • Rhodobacter sphaeroides genomic DNA

  • pET expression vector (e.g., pET-28a(+))

  • E. coli DH5α (for cloning)

  • E. coli BL21(DE3) (for expression)

  • Restriction enzymes (e.g., NdeI and BamHI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • LB medium and agar (B569324) plates with appropriate antibiotics (Kanamycin for pET-28a(+))

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Amplification:

    • Design primers to amplify the ccr gene from R. sphaeroides genomic DNA. Incorporate restriction sites for NdeI at the 5' end and BamHI at the 3' end.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

  • Vector and Insert Preparation:

    • Purify the PCR product.

    • Digest both the purified PCR product and the pET expression vector with NdeI and BamHI.

    • Purify the digested vector and insert.

  • Ligation and Transformation into Cloning Host:

    • Ligate the digested ccr gene into the digested pET vector using T4 DNA Ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Plasmid Confirmation:

    • Perform colony PCR or restriction digestion of plasmids isolated from individual colonies to identify clones with the correct insert.

    • Confirm the sequence of the insert by Sanger sequencing.

  • Transformation into Expression Host:

    • Transform the confirmed plasmid into competent E. coli BL21(DE3) cells.

    • Plate on selective LB agar plates and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

    • Harvest the cells by centrifugation for subsequent analysis.

Protocol for Quantification of Intracellular Ethylmalonyl-CoA by LC-MS/MS

Objective: To extract and quantify the intracellular concentration of ethylmalonyl-CoA from engineered E. coli cells.

Materials:

  • Engineered E. coli cell pellet

  • Quenching solution (e.g., 60% methanol (B129727), -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, with 0.1 M formic acid)

  • Ethylmalonyl-CoA analytical standard

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Cell Quenching and Harvesting:

    • Rapidly quench the metabolism of a known volume of cell culture by adding it to a pre-chilled quenching solution.

    • Harvest the cells by centrifugation at a low temperature.

    • Wash the cell pellet with a cold buffer to remove extracellular metabolites.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a precise volume of cold extraction solvent.

    • Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for ethylmalonyl-CoA will need to be determined empirically using an analytical standard, but a common transition is the fragmentation of the precursor ion to a product ion corresponding to the ethylmalonyl moiety.

    • Quantification:

      • Generate a standard curve using known concentrations of the ethylmalonyl-CoA analytical standard.

      • Calculate the intracellular concentration of ethylmalonyl-CoA in the samples based on the standard curve and normalize to the dry cell weight.

Visualizations

Signaling Pathway for Engineered Ethylmalonyl-CoA Biosynthesis

Engineered_Ethylmalonyl_CoA_Pathway cluster_expression Expression Cassette Central_Metabolism Central Carbon Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA Crotonyl_CoA Crotonyl-CoA Acetyl_CoA->Crotonyl_CoA Via precursor pathway Acetyl_CoA->Crotonyl_CoA Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Catalyzes (NADPH, CO2) Polyketide Polyketide Biosynthesis Ethylmalonyl_CoA->Polyketide CCCR_gene ccr gene (e.g., from R. sphaeroides) CCCR_protein Crotonyl-CoA Carboxylase/Reductase (CCCR) CCCR_gene->CCCR_protein Translates to CCCR_protein->Ethylmalonyl_CoA Catalyzes (NADPH, CO2) IPTG IPTG (Inducer) T7_promoter T7 Promoter IPTG->T7_promoter Induces T7_promoter->CCCR_gene Drives expression of Precursor_genes Precursor Pathway Genes (atoB, hbd, crt) Precursor_enzymes Precursor Pathway Enzymes Precursor_genes->Precursor_enzymes Translates to Precursor_enzymes->Crotonyl_CoA

Caption: Engineered pathway for ethylmalonyl-CoA biosynthesis in E. coli.

Experimental Workflow

Experimental_Workflow start Start: Obtain ccr gene (e.g., from R. sphaeroides gDNA) pcr PCR Amplification of ccr start->pcr digestion Restriction Digestion (ccr gene and pET vector) pcr->digestion ligation Ligation into pET vector digestion->ligation transformation_cloning Transformation into E. coli DH5α (Cloning) ligation->transformation_cloning screening Screening and Sequence Verification transformation_cloning->screening transformation_expression Transformation into E. coli BL21(DE3) (Expression) screening->transformation_expression expression Protein Expression (IPTG Induction) transformation_expression->expression harvesting Cell Harvesting and Metabolite Quenching expression->harvesting extraction Metabolite Extraction harvesting->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Ethylmalonyl-CoA lcms->quantification end End: Quantitative Data quantification->end

Caption: Workflow for engineering and analyzing ethylmalonyl-CoA production in E. coli.

Logical Relationship of Key Components

Logical_Relationship Genetic_Construct Genetic Construct (pET-ccr) Heterologous_Expression Heterologous Expression of CCCR Genetic_Construct->Heterologous_Expression Host_Strain E. coli Host (BL21(DE3)) Host_Strain->Heterologous_Expression Induction Induction (IPTG) Induction->Heterologous_Expression Culture_Conditions Culture Conditions (Media, Temp, Time) Culture_Conditions->Heterologous_Expression Enzymatic_Activity CCCR Enzymatic Activity Heterologous_Expression->Enzymatic_Activity Metabolite_Production Ethylmalonyl-CoA Production Enzymatic_Activity->Metabolite_Production Precursor_Availability Precursor Availability (Crotonyl-CoA, NADPH, CO2) Precursor_Availability->Metabolite_Production Downstream_Application Downstream Application (e.g., Polyketide Synthesis) Metabolite_Production->Downstream_Application

Caption: Logical relationship of components for ethylmalonyl-CoA production.

References

Application Notes and Protocols for High-Throughput Screening of Propylmalonyl-CoA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylmalonyl-CoA, more accurately referred to as ethylmalonyl-CoA, is a key metabolite in several biological pathways, including the ethylmalonyl-CoA pathway for C2 assimilation and as a precursor for the biosynthesis of certain polyketides and other secondary metabolites. The synthesis of ethylmalonyl-CoA is catalyzed by the carboxylation of butyryl-CoA, a reaction mediated by a biotin-dependent carboxylase, likely a butyryl-CoA carboxylase (BCC). Given the role of this pathway in various organisms, including some pathogens, inhibitors of ethylmalonyl-CoA synthesis are of significant interest as potential antimicrobial agents or as tools to modulate the production of valuable bioactive compounds. These application notes provide a framework for developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of this crucial enzymatic step.

Metabolic Pathway of Ethylmalonyl-CoA Synthesis

The synthesis of ethylmalonyl-CoA is an ATP-dependent carboxylation reaction. Butyryl-CoA is carboxylated using bicarbonate as the carbon source, a reaction driven by the hydrolysis of ATP to ADP and inorganic phosphate. This reaction is analogous to the well-characterized carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) and propionyl-CoA to methylmalonyl-CoA by propionyl-CoA carboxylase (PCC).

Ethylmalonyl_CoA_Synthesis Butyryl_CoA Butyryl-CoA BCC Butyryl-CoA Carboxylase (BCC) Butyryl_CoA->BCC Ethylmalonyl_CoA Ethylmalonyl-CoA BCC->Ethylmalonyl_CoA ADP ADP + Pi BCC->ADP ATP ATP ATP->BCC HCO3 HCO3- HCO3->BCC

Figure 1: Enzymatic synthesis of ethylmalonyl-CoA from butyryl-CoA.

High-Throughput Screening (HTS) Experimental Protocols

The following protocols describe methodologies adaptable for a high-throughput screen for inhibitors of butyryl-CoA carboxylase (BCC). The choice of assay will depend on the available instrumentation, cost, and desired sensitivity.

Protocol 1: ADP-Glo™ Luminescence-Based HTS Assay

This assay quantifies the amount of ADP produced in the carboxylation reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Purified Butyryl-CoA Carboxylase (BCC) enzyme

  • Butyryl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Tricine buffer (pH 7.8)

  • MgCl2

  • KCl

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Procedure:

  • Compound Plating:

    • Prepare a library of test compounds dissolved in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound solution to the wells of a 384-well assay plate.

    • For controls, add 50 nL of DMSO to the maximum activity wells (positive control) and a known inhibitor or no enzyme to the minimum activity wells (negative control).

  • Enzyme and Substrate Preparation:

    • Prepare an enzyme solution containing BCC in assay buffer (50 mM Tricine, pH 7.8, 100 mM KCl, 10 mM MgCl2).

    • Prepare a substrate solution containing butyryl-CoA, ATP, and NaHCO3 in assay buffer. The final concentrations should be at the Km value for each substrate to ensure sensitivity to competitive inhibitors.

  • Reaction Initiation:

    • Add 10 µL of the enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal of each well using a plate reader.

HTS_Workflow_ADPGlo cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Plating Compound Plating (384-well plate) Add_Enzyme Add Enzyme to Plate Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation Add_Substrate Add Substrate Mix Substrate_Prep->Add_Substrate Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_2->Add_ADPGlo Incubate_3 Incubate (40 min) Add_ADPGlo->Incubate_3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_3->Add_Kinase_Detection Incubate_4 Incubate (30 min) Add_Kinase_Detection->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Figure 2: HTS workflow for the ADP-Glo™ based assay.
Protocol 2: Coupled Spectrophotometric HTS Assay

This assay couples the production of ethylmalonyl-CoA to a subsequent enzymatic reaction that results in the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm. This requires a coupling enzyme that specifically utilizes ethylmalonyl-CoA. For this hypothetical protocol, we will assume the availability of an "Ethylmalonyl-CoA Reductase".

Materials:

  • Purified Butyryl-CoA Carboxylase (BCC) enzyme

  • Purified Ethylmalonyl-CoA Reductase (coupling enzyme)

  • Butyryl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • NADPH

  • HEPES buffer (pH 7.5)

  • MgCl2

  • DMSO

  • 384-well UV-transparent plates

  • Spectrophotometric plate reader

Assay Procedure:

  • Compound Plating:

    • As described in Protocol 1.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, NaHCO3, Butyryl-CoA, NADPH, BCC, and the coupling enzyme.

  • Reaction Initiation and Data Acquisition:

    • Add 20 µL of the reaction mixture to each well of the 384-well plate already containing the test compounds.

    • Immediately place the plate in a kinetic plate reader and monitor the decrease in absorbance at 340 nm over 30-60 minutes at 30°C.

  • Data Analysis:

    • The rate of NADPH oxidation (slope of the absorbance vs. time curve) is proportional to the activity of BCC.

    • Inhibitors will result in a decreased rate of absorbance change.

HTS_Workflow_Coupled cluster_prep Preparation cluster_reaction Reaction & Detection Compound_Plating Compound Plating (384-well UV plate) Add_Reaction_Mix Add Reaction Mix to Plate Compound_Plating->Add_Reaction_Mix Reaction_Mix_Prep Reaction Mix Preparation (Enzyme, Substrates, NADPH, Coupling Enzyme) Reaction_Mix_Prep->Add_Reaction_Mix Kinetic_Read Kinetic Read (Absorbance at 340 nm) Add_Reaction_Mix->Kinetic_Read

Figure 3: HTS workflow for the coupled spectrophotometric assay.

Data Presentation and Analysis

Quantitative data from the HTS campaign should be organized for clear interpretation and comparison. Key metrics to calculate include the Z'-factor for assay quality, percent inhibition for each compound, and the IC50 for confirmed hits.

Z'-Factor Calculation:

The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control (maximum signal)

  • SD_neg = Standard deviation of the negative control (minimum signal)

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Percent Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

IC50 Determination:

For compounds that show significant inhibition (typically >50% at the primary screening concentration), a dose-response curve is generated by testing a range of compound concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then calculated by fitting the data to a four-parameter logistic model.

Table 1: Hypothetical HTS Results for Butyryl-CoA Carboxylase Inhibitors

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Putative Mechanism
Cmpd-00185.21.5Competitive with Butyryl-CoA
Cmpd-0027.8> 100Inactive
Cmpd-00392.50.8ATP Competitive
Cmpd-00455.18.2Non-competitive
Cmpd-00512.3> 100Inactive

Conclusion

The provided application notes and protocols offer a robust starting point for establishing a high-throughput screening campaign to identify inhibitors of ethylmalonyl-CoA synthesis. The choice of assay methodology should be guided by available resources and the specific goals of the screening project. Careful assay optimization and validation are critical for the successful identification of potent and selective inhibitors of this important metabolic enzyme.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Propylmalonyl-CoA Yield in Engineered Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low propylmalonyl-CoA yield in engineered microbial strains. This resource is intended for researchers, scientists, and drug development professionals working on the biosynthesis of polyketides and other secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low this compound yield in our engineered strains?

A1: Low yields of this compound, a critical extender unit for the synthesis of many valuable polyketides, are often a result of several limiting factors within the host organism. These can be broadly categorized as:

  • Insufficient Precursor Supply: The biosynthesis of this compound is dependent on the availability of its direct precursor, propionyl-CoA. A limited intracellular pool of propionyl-CoA is a common bottleneck.

  • Inefficient Enzymatic Conversion: The carboxylation of propionyl-CoA to (2S)-methylmalonyl-CoA (which is then converted to this compound) is catalyzed by propionyl-CoA carboxylase (PCC). Low activity or expression levels of this enzyme can severely limit the yield.

  • Metabolic Burden: The introduction of heterologous pathways and overexpression of foreign genes can impose a significant metabolic load on the host. This can lead to reduced cell growth and divert cellular resources away from the desired biosynthetic pathway.[1][2]

  • Competition with Native Pathways: Propionyl-CoA and its precursors can be consumed by competing native metabolic pathways, such as fatty acid biosynthesis, thereby reducing the flux towards this compound.

  • Suboptimal Growth and Induction Conditions: Factors such as media composition, temperature, pH, and inducer concentration can significantly impact enzyme activity and overall metabolic flux.

Q2: How can we increase the intracellular supply of the precursor, propionyl-CoA?

A2: Enhancing the propionyl-CoA pool is a key strategy. Several metabolic engineering approaches can be employed:

  • Supplementation of the growth medium with propionate: This provides a direct precursor that can be converted to propionyl-CoA by endogenous or heterologously expressed propionyl-CoA synthetase (PrpE).

  • Engineering alternative biosynthetic pathways: Strains can be engineered to produce propionyl-CoA from central metabolites like succinyl-CoA.

  • Deletion of competing pathways: Knocking out genes involved in pathways that consume propionyl-CoA can redirect the metabolic flux towards your desired product. For instance, deleting the ygfH gene in E. coli has been shown to increase the production of 6-deoxyerythronolide B (6dEB), a polyketide derived from this compound.[3]

Q3: What is the role of propionyl-CoA carboxylase (PCC) and how can its activity be improved?

A3: Propionyl-CoA carboxylase (PCC) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (2S)-methylmalonyl-CoA.[4] This is a critical step in the biosynthesis of this compound. To improve its activity:

  • Overexpression of PCC genes: Introducing additional copies of the genes encoding the subunits of PCC (e.g., pccA and pccB) can increase the enzyme concentration and boost the conversion of propionyl-CoA.

  • Codon optimization: When expressing a heterologous PCC, optimizing the codon usage for the specific expression host can enhance translation efficiency and protein yield.

  • Ensure sufficient biotin (B1667282) supply: As a biotin-dependent enzyme, PCC activity can be limited by the availability of this cofactor. Supplementing the culture medium with biotin may be beneficial.

Q4: How do we measure the intracellular concentration of this compound and other acyl-CoAs?

A4: Quantification of intracellular acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the separation and detection of various acyl-CoA species. The general workflow involves:

  • Rapid quenching of metabolism: To prevent changes in metabolite levels during sample collection.

  • Cell lysis and extraction of acyl-CoAs: Using methods like cold solvent extraction.

  • Analysis by LC-MS/MS: Separation by reversed-phase liquid chromatography followed by detection using a mass spectrometer.

Refer to the detailed experimental protocols section for a comprehensive guide.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to low this compound yield.

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Data Presentation: Impact of Metabolic Engineering Strategies

The following tables summarize quantitative data from published studies, demonstrating the effectiveness of various metabolic engineering strategies in improving the yield of products derived from this compound and other acyl-CoA precursors.

Table 1: Enhancement of 6-Deoxyerythronolide B (6dEB) Production in E. coli

Genetic ModificationFold Increase in 6dEB TiterReference
Deletion of ygfH~2-fold (from 65 to 129 mg/L)[3]
Deletion of ygfH in bioreactor~2.5-fold (from 206 to 527 mg/L)[3]
Overexpression of ygfG4-fold decrease[3]

Table 2: Improvement of Malonyl-CoA-Derived Product Titers

Host OrganismEngineering StrategyFold Increase in Product TiterReference
E. coliIntroduction of an orthogonal malonate assimilation pathway33-fold increase in M-CoA-derived product[5]
S. cerevisiaeGenomic integration and optimization of malonyl-CoA pathway14-fold increase in malonate[6]
E. coliCo-expression of a malonate/sodium symporter and malonyl-CoA synthetase6.8-fold increase in (2S)-naringenin[7]
P. putidaMultiple gene deletions and promoter engineeringUp to 85% increase in flaviolin (B1202607) levels[8]

Experimental Protocols

Protocol 1: Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[1][9][10]

1. Sample Quenching and Cell Harvesting:

  • Rapidly quench the metabolism of a 10 mL cell culture by adding it to 40 mL of a -20°C quenching solution (e.g., 60% methanol).

  • Centrifuge the quenched cell suspension at 4,000 x g for 10 minutes at -20°C.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

2. Acyl-CoA Extraction:

  • Resuspend the cell pellet in 1 mL of a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

  • Include an internal standard (e.g., 13C-labeled acyl-CoAs) for accurate quantification.

  • Incubate the mixture on ice for 15 minutes with intermittent vortexing.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).

    • Employ a binary solvent system:

    • Run a gradient elution to separate the acyl-CoA species.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest using Multiple Reaction Monitoring (MRM).

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// Edges start -> quench; quench -> harvest; harvest -> extract; extract -> analyze; analyze -> data; } end_dot Caption: Workflow for the quantification of intracellular acyl-CoAs.

Protocol 2: Assay of Propionyl-CoA Carboxylase (PCC) Activity

This protocol provides a non-radiometric method to determine PCC activity in cell lysates by measuring the formation of methylmalonyl-CoA.[2][4][11]

1. Preparation of Cell Lysate:

  • Harvest cells from a 50 mL culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cells in lysis buffer (e.g., phosphate buffer with protease inhibitors) and lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl2

    • 15 mM NaHCO3

    • 0.5 mM Dithiothreitol (DTT)

    • 0.2 mM Propionyl-CoA

  • Pre-incubate the reaction mixture and the cell lysate separately at 37°C for 5 minutes.

  • Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid.

3. Quantification of Methylmalonyl-CoA:

  • Centrifuge the stopped reaction mixture to precipitate proteins.

  • Analyze the supernatant for the presence of methylmalonyl-CoA using LC-MS/MS as described in Protocol 1.

  • Calculate the specific activity of PCC as pmol of methylmalonyl-CoA formed per minute per mg of total protein.

Signaling Pathways and Logical Relationships

// Nodes Propionate [label="Propionate\n(extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Methylmalonyl_CoA [label="(2S)-Methylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Propylmalonyl_CoA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKS [label="Polyketide Synthase\n(PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide [label="Polyketide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes PrpE [label="Propionyl-CoA\nSynthetase (PrpE)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; PCC [label="Propionyl-CoA\nCarboxylase (PCC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; // This conversion is complex and often part of the PKS machinery Conversion [label="Isomerase/\nReductase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Propionate -> PrpE [dir=none]; PrpE -> Propionyl_CoA; Propionyl_CoA -> PCC [dir=none]; PCC -> Methylmalonyl_CoA [label=" + ATP\n + HCO3-"]; Methylmalonyl_CoA -> Conversion [dir=none]; Conversion -> Propylmalonyl_CoA; Propylmalonyl_CoA -> PKS; PKS -> Polyketide; } end_dot Caption: Biosynthetic pathway of this compound and its incorporation into polyketides.

References

Instability of propylmalonyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylmalonyl-CoA Stability

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the instability of this compound and other short-chain acyl-CoAs during sample preparation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable during sample preparation?

A1: this compound, like other acyl-CoAs, is susceptible to degradation primarily due to the high-energy thioester bond linking the propylmalonyl group to Coenzyme A (CoA). This bond is prone to both non-enzymatic and enzymatic hydrolysis.[1] Key factors contributing to its instability include:

  • pH: The thioester bond is least stable at alkaline pH and more stable under mildly acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Enzymatic Activity: Thioesterase enzymes present in biological samples can rapidly cleave the thioester bond.[1]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation product from hydrolysis is propylmalonic acid and free Coenzyme A (CoA-SH). Enzymatic degradation within the cell can also lead to other metabolic products.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the sample environment. Key strategies include:

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical hydrolysis and enzymatic activity.[2][3]

  • Use Acidic Conditions: Work under mildly acidic conditions (pH 4.0-6.8), as acyl-CoAs are generally more stable at a lower pH.[4]

  • Rapidly Quench Metabolism: Immediately stop all enzymatic activity at the point of sample collection. This is often achieved by flash-freezing the sample in liquid nitrogen or by using an ice-cold quenching solution.

  • Immediate Processing or Proper Storage: Analyze samples as quickly as possible after preparation.[4] If immediate analysis is not possible, store the extracted, dried pellets at -80°C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound standard. Chemical hydrolysis of the standard in solution.Reconstitute standards in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) instead of pure water.[4] Prepare standards fresh and analyze them promptly. Store stock solutions at -80°C.
High variability in this compound levels between replicate samples. Inconsistent quenching of enzymatic activity.Ensure rapid and consistent quenching for all samples. For cell cultures, this can involve rapidly aspirating media and adding ice-cold extraction solvent. For tissues, freeze-clamping using tongs pre-chilled in liquid nitrogen is recommended.
Degradation of sample during LC-MS autosampler wait time. Instability in the reconstitution solvent at autosampler temperature (e.g., 4°C).While some degradation at 4°C is unavoidable, it can be minimized by using an appropriate solvent. A study on various acyl-CoAs showed less than 30% degradation after 9 hours at 4°C in 50 mM ammonium acetate (pH 6.8).[4] Analyze samples in batches as soon as they are reconstituted.[4]
Poor recovery after sample extraction. Inefficient extraction or loss during solvent evaporation.Use an acidic extraction method, such as one containing formic acid or 5-sulfosalicylic acid (SSA), to improve stability and recovery.[2][5] Avoid prolonged drying steps and use a gentle nitrogen stream or vacuum concentrator for solvent evaporation.

Quantitative Data Summary

Table 1: Stability of Various Acyl-CoAs in Solution at 4°C [4]

Acyl-CoA SpeciesDegradation after 9 hours (%)
Succinyl/Methylmalonyl-CoA32%
C14:1-CoA44%
Most other acyl-CoAs< 30%

Table 2: Recovery of Acyl-CoAs Using Different Extraction Acids [5]

AnalyteRecovery with 10% TCA (%)Recovery with 2.5% SSA (%)
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%

Data suggests that 2.5% SSA provides better recovery for short-chain acyl-CoAs compared to 10% Trichloroacetic Acid (TCA).[5]

Recommended Experimental Protocol

Protocol: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for acyl-CoA analysis and is designed to maximize the stability of this compound.[2][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) with 0.1 M Formic Acid

  • Internal Standards (if available)

  • Microcentrifuge tubes (pre-chilled)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting (Quenching):

    • Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 10 cm dish and use a cell scraper to collect the cell lysate.[6]

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Quickly aspirate the supernatant, wash the pellet twice with ice-cold PBS, and resuspend the final pellet in the ice-cold extraction solvent.[6]

  • Extraction:

    • Transfer the cell lysate/resuspended pellet to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[6]

  • Drying:

    • Evaporate the solvent from the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. This dry pellet is relatively stable.[4]

  • Storage & Reconstitution:

    • Store the dried pellets at -80°C until analysis.[4]

    • Immediately before LC-MS analysis, reconstitute the dried extract in a small volume (e.g., 30-50 µL) of an appropriate solvent, such as 50 mM ammonium acetate (pH 6.8).[4]

Visualizations

G cluster_prep Sample Preparation Workflow Harvest 1. Cell Harvesting & Rapid Quenching (Ice-cold PBS/Solvent) Extract 2. Acyl-CoA Extraction (Acidic Organic Solvent) Harvest->Extract Critical Step: Maintain low temp Centrifuge 3. Centrifugation (>15,000 x g, 4°C) Extract->Centrifuge Collect 4. Supernatant Collection Centrifuge->Collect Dry 5. Solvent Evaporation (Dry Pellet) Collect->Dry Store 6. Storage (-80°C) Dry->Store Stable for storage Reconstitute 7. Reconstitution (Acidic Buffer, pH 6.8) Store->Reconstitute Analyze 8. LC-MS Analysis (Immediate) Reconstitute->Analyze Critical Step: Minimize delay G cluster_degradation This compound Degradation Pathway PropCoA This compound (Stable Form) Degraded Degradation Products: Propylmalonic Acid + Coenzyme A PropCoA->Degraded Hydrolysis (Alkaline pH, High Temp, Thioesterases) G cluster_troubleshooting Troubleshooting Logic for Low Signal Start Low/No Signal Detected? CheckStandard Is the standard degrading? Start->CheckStandard CheckSample Is the sample degrading during prep? CheckStandard->CheckSample No Sol_Standard Solution: Reconstitute standard in acidic buffer (pH 6.8). Prepare fresh. CheckStandard->Sol_Standard Yes CheckAutosampler Is degradation occurring in autosampler? CheckSample->CheckAutosampler No Sol_Sample Solution: Ensure rapid quenching, use acidic extraction solvent, and keep samples on ice. CheckSample->Sol_Sample Yes Sol_Autosampler Solution: Analyze samples immediately after reconstitution. Run in smaller batches. CheckAutosampler->Sol_Autosampler Yes

References

Technical Support Center: Propionyl-CoA Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you understand and overcome challenges related to the accumulation of propionyl-CoA and its associated toxicity in experimental systems.

A Note on Terminology: While the topic of interest is "propylmalonyl-CoA," the vast body of scientific literature indicates that the primary toxic metabolite accumulating in relevant metabolic disorders and engineered pathways is propionyl-CoA . Propionyl-CoA is a precursor to methylmalonyl-CoA.[1][2] This guide will focus on the well-documented toxicity stemming from the accumulation of propionyl-CoA and its derivatives, as this is the issue most frequently encountered in experimental and clinical settings.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is propionyl-CoA and why does it accumulate?

Propionyl-CoA is a three-carbon acyl-CoA intermediate in metabolism.[2] It is primarily generated from the catabolism of certain amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol side chains.[1][3] Accumulation typically occurs when the activity of the enzyme propionyl-CoA carboxylase (PCC) is deficient or inhibited.[1][4] PCC is a biotin-dependent mitochondrial enzyme that converts propionyl-CoA to methylmalonyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[3][5] Genetic defects in PCC cause the metabolic disorder Propionic Acidemia (PA).[6][7]

Q2: What are the primary mechanisms of propionyl-CoA toxicity?

The toxicity of propionyl-CoA accumulation is multifaceted and impacts several key cellular processes:

  • Inhibition of the Urea (B33335) Cycle: Propionyl-CoA competitively inhibits N-acetylglutamate synthase (NAGS), a critical enzyme for the urea cycle.[8][9] This inhibition reduces the levels of N-acetylglutamate, leading to decreased urea cycle function and subsequent hyperammonemia (an excess of ammonia (B1221849) in the blood), which is highly neurotoxic.[4][9]

  • Disruption of the TCA Cycle: The accumulation of propionyl-CoA and its metabolites, such as methylcitrate, can inhibit key enzymes in the TCA cycle, including citrate (B86180) synthase and isocitrate dehydrogenase.[1] This impairs mitochondrial energy metabolism and reduces the cell's capacity to produce ATP.[1][7]

  • Inhibition of Pyruvate (B1213749) Metabolism: Propionyl-CoA can inhibit the pyruvate dehydrogenase (PDH) complex, which links glycolysis to the TCA cycle.[1] This further compromises cellular energy production.

  • Sequestration of Free Coenzyme A (CoA): The buildup of propionyl-CoA "traps" the pool of free mitochondrial CoA, making it unavailable for other essential metabolic reactions, such as the beta-oxidation of fatty acids and the formation of acetyl-CoA from pyruvate.[10]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), causing cellular damage through oxidative stress.[6][7]

Q3: What are the observable signs of propionyl-CoA toxicity in an experimental setting (e.g., cell culture, microbial fermentation)?

Common signs include:

  • Poor cell growth or failure to thrive.[4]

  • Metabolic acidosis of the culture medium.[1][8]

  • Increased ammonia concentration in the culture supernatant.[4]

  • Evidence of mitochondrial dysfunction, such as reduced oxygen consumption.

  • In microbial systems designed for chemical production, a significant decrease in product titer may be observed, particularly for products requiring precursors that are now limited (e.g., acetyl-CoA).[11]

Experimental Troubleshooting

Q4: My engineered microbial strain, which uses a propionyl-CoA-dependent pathway, is showing poor growth and low product yield. How can I troubleshoot this?

This is a common issue when engineering pathways that produce or consume propionyl-CoA.[12]

  • Confirm Propionyl-CoA Accumulation: The first step is to measure the intracellular concentration of propionyl-CoA. A significant increase compared to a control strain suggests a metabolic bottleneck and potential toxicity.

  • Check for Nutrient Limitations: Ensure the medium is not depleted of essential nutrients. Propionyl-CoA toxicity can be exacerbated by catabolic states.[13]

  • Assess Downstream Enzyme Activity: The enzyme immediately downstream of propionyl-CoA in your engineered pathway may be inefficient, creating a bottleneck. Consider codon optimization, increasing enzyme expression, or using a more efficient enzyme homolog.

  • Implement a Detoxification Strategy: Introduce a metabolic "sink" to divert excess propionyl-CoA. This could involve overexpressing an endogenous pathway or introducing a heterologous one that consumes propionyl-CoA.[14][15] L-carnitine supplementation can also be effective.[16]

Q5: How can I measure the intracellular concentration of propionyl-CoA and related metabolites?

Accurate measurement is critical for diagnosing toxicity. The most common methods are based on mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying acyl-CoAs. It is often the preferred method for complex biological samples.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often after hydrolysis of the CoA esters and derivatization of the resulting acids.[18]

A general workflow involves quenching metabolism, extracting the metabolites, separating them via chromatography, and detecting and quantifying them by mass spectrometry.[18]

Q6: I've observed elevated ammonia in my cell culture medium. Could this be related to my experiment on propionyl-CoA metabolism?

Yes, this is a strong indicator of propionyl-CoA toxicity.[4][8] As mentioned in Q2, propionyl-CoA inhibits N-acetylglutamate synthase (NAGS), which is a key activator of the urea cycle responsible for ammonia detoxification.[9] The resulting hyperammonemia is a classic sign of impaired propionate (B1217596) metabolism.[1]

Troubleshooting Guide

This guide provides a quick reference for common problems, their potential causes, and recommended actions.

Observed Problem / Symptom Potential Cause(s) Recommended Action / Troubleshooting Step
Reduced cell growth / viability Propionyl-CoA toxicity inhibiting central metabolism (TCA cycle, PDH).[1]1. Measure intracellular propionyl-CoA levels.[17][18] 2. Supplement media with L-carnitine to facilitate propionyl-CoA efflux.[16] 3. Reduce the precursor load leading to propionyl-CoA formation (e.g., lower concentration of specific amino acids).[5]
Acidification of culture medium Accumulation of organic acids (propionic acid, lactic acid, ketoacids).[8]1. Measure pH and analyze organic acids in the medium via HPLC or GC-MS. 2. Ensure adequate glucose supply to prevent catabolism and ketogenesis.[13] 3. Buffer the medium more strongly.
High ammonia concentration Inhibition of N-acetylglutamate synthase (NAGS) by propionyl-CoA, leading to urea cycle dysfunction.[8][9]1. Quantify ammonia in the culture supernatant. 2. Consider adding ammonia scavengers like sodium benzoate (B1203000) (use with caution as it can deplete CoA).[5] 3. Enhance pathways that consume propionyl-CoA to relieve NAGS inhibition.
Low yield of desired product in engineered strain 1. Propionyl-CoA toxicity is impairing overall cell health.[11] 2. Sequestration of the free CoA pool by propionyl-CoA limits availability for other biosynthetic pathways.[10]1. Implement mitigation strategies as above (L-carnitine, metabolic engineering). 2. Overexpress enzymes that regenerate free CoA. 3. Engineer a metabolic bypass to reduce reliance on pathways affected by CoA trapping.[14]

Key Experimental Protocols

Protocol 1: Quantification of Propionyl-CoA by LC-MS/MS

This protocol provides a generalized methodology for the sensitive detection of propionyl-CoA in biological samples.

  • Metabolism Quenching and Sample Collection:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels. For cell cultures, this can be done by adding cold methanol (B129727) or another quenching solution.

    • Harvest cells quickly by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Extract acyl-CoAs from the cell pellet using an appropriate solvent, such as a perchloric acid solution or an acetonitrile (B52724)/methanol/water mixture.[18]

    • Include internal standards (e.g., isotopically labeled propionyl-CoA) in the extraction buffer for accurate quantification.[18]

  • Sample Preparation:

    • Centrifuge the extract to remove cell debris.

    • The supernatant containing the acyl-CoAs may be concentrated by vacuum centrifugation.

    • Isolate the short-chain acyl-CoA fraction using solid-phase extraction (SPE), for example, with an oligonucleotide purification cartridge.[18]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (e.g., a C18 column) with an appropriate gradient (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for propionyl-CoA and the internal standard.

  • Data Analysis:

    • Calculate the concentration of propionyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Assay for Propionyl-CoA Carboxylase (PCC) Activity

This protocol measures the activity of the PCC enzyme, which is crucial for propionyl-CoA metabolism. This method is based on quantifying the product, methylmalonyl-CoA.[17]

  • Sample Preparation:

    • Prepare cell lysates or isolate mitochondria from the cells or tissues of interest. Peripheral blood lymphocytes are also commonly used.[17][19]

    • Determine the total protein concentration of the lysate for normalization.

  • Enzyme Reaction:

    • Prepare a reaction buffer containing essential components: a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, potassium bicarbonate (HCO₃⁻), and biotin.

    • Pre-incubate the cell lysate in the reaction buffer.

    • Initiate the reaction by adding the substrate, propionyl-CoA.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Measurement:

    • Stop the reaction (e.g., by adding a strong acid like perchloric acid).

    • Process the sample to extract the product, methylmalonyl-CoA.

    • Quantify the amount of methylmalonyl-CoA produced using an LC-MS/MS method, similar to the one described in Protocol 1.[17]

  • Calculation of Activity:

    • Calculate the specific activity of PCC as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

Visualized Pathways and Workflows

cluster_sources Sources of Propionyl-CoA cluster_toxicity Toxic Effects AminoAcids Amino Acids (Val, Ile, Met, Thr) PropionylCoA Propionyl-CoA (Accumulation) AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA PCC_block Propionyl-CoA Carboxylase (PCC) Deficiency/Inhibition PropionylCoA->PCC_block NAGS_Inhibition NAGS Inhibition PropionylCoA->NAGS_Inhibition Inhibits PDH_Inhibition PDH Inhibition PropionylCoA->PDH_Inhibition Inhibits CoA_Trapping CoA Sequestration PropionylCoA->CoA_Trapping Inhibits TCA_Inhibition TCA Cycle Inhibition PropionylCoA->TCA_Inhibition Inhibits MethylmalonylCoA Methylmalonyl-CoA PCC_block->MethylmalonylCoA Blocks conversion TCA_Cycle TCA Cycle MethylmalonylCoA->TCA_Cycle Normal path Hyperammonemia Hyperammonemia NAGS_Inhibition->Hyperammonemia Energy_Deficit Mitochondrial Energy Deficit PDH_Inhibition->Energy_Deficit CoA_Trapping->Energy_Deficit TCA_Inhibition->Energy_Deficit

Caption: Metabolic pathway illustrating the sources of propionyl-CoA and the toxic consequences of its accumulation.

Caption: A logical workflow for diagnosing and addressing suspected propionyl-CoA toxicity in experiments.

cluster_strategies Mitigation Strategies Toxic_Accumulation Toxic Propionyl-CoA Accumulation Limit_Precursors Limit Precursors (e.g., Low Protein Diet) Toxic_Accumulation->Limit_Precursors Reduces Input Supplement_Carnitine Supplement L-Carnitine Toxic_Accumulation->Supplement_Carnitine Detoxifies Via Metabolic_Engineering Metabolic Engineering Toxic_Accumulation->Metabolic_Engineering Modifies Metabolism Propionylcarnitine Propionylcarnitine (Excretable) Supplement_Carnitine->Propionylcarnitine Bypass_Pathway Create Metabolic Sink (Bypass Pathway) Metabolic_Engineering->Bypass_Pathway Enhance_PCC Enhance PCC Activity (e.g., Overexpression) Metabolic_Engineering->Enhance_PCC

Caption: Overview of key strategies to mitigate or overcome the toxicity caused by propionyl-CoA accumulation.

References

Optimizing fermentation conditions for propylmalonyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for propylmalonyl-CoA production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound production experiments.

Problem Potential Cause Suggested Solution
Low or no product yield Inefficient precursor supply: The primary substrate (e.g., propionate (B1217596), threonine) may be limiting.- Increase the concentration of the precursor in the fermentation medium.- Engineer the host strain to improve uptake and conversion of the precursor. For example, overexpress a propionyl-CoA synthetase (prpE).[1][2]
Low activity of key enzymes: The enzymes in the biosynthetic pathway may have low expression levels or specific activity.- Overexpress critical enzymes such as propionyl-CoA carboxylase (PCC).[1][3]- Ensure necessary cofactors, like biotin (B1667282) for PCC, are available in the medium.[4][5][6]- Codon-optimize the genes for the expression host.
Competing metabolic pathways: The host organism's native metabolism may be diverting precursors or intermediates away from the desired pathway.- Identify and knock out genes encoding enzymes for competing pathways. For instance, deleting ygfH in E. coli has been shown to increase product titers.[1][2]- Downregulate pathways that consume acetyl-CoA, a precursor for malonyl-CoA which can compete with propionyl-CoA pathways.[7]
Accumulation of intermediate metabolites Bottleneck in the biosynthetic pathway: A specific enzymatic step may be rate-limiting, causing the substrate for that enzyme to accumulate.- Identify the accumulating intermediate using analytical methods like LC-MS/MS.[8][9][10][11][12]- Overexpress the enzyme responsible for converting the accumulating intermediate.- Investigate potential feedback inhibition of the enzyme and consider using a mutant version that is less sensitive.
Cell growth inhibition Toxicity of the product or intermediates: High concentrations of the desired product or pathway intermediates can be toxic to the host cells.- Implement an in-situ product removal strategy during fermentation.- Engineer the host strain for increased tolerance.- Optimize the fermentation process to maintain sub-toxic concentrations of the inhibitory compound.
Metabolic burden: Overexpression of heterologous proteins can place a significant metabolic load on the host, leading to reduced growth.- Use inducible promoters to control the timing and level of protein expression.- Optimize codon usage of the heterologous genes for the host organism.- Balance the expression levels of different enzymes in the pathway.
Inconsistent fermentation results Variability in inoculum preparation: Inconsistent age, density, or metabolic state of the inoculum can lead to variable fermentation performance.- Standardize the protocol for inoculum preparation, including growth medium, temperature, and growth phase at the time of inoculation.
Fluctuations in fermentation parameters: Inconsistent control of pH, temperature, or dissolved oxygen can affect cell growth and product formation.- Ensure proper calibration and functioning of bioreactor sensors.- Implement a robust process control strategy to maintain optimal fermentation conditions.

Frequently Asked Questions (FAQs)

1. What are the common precursor pathways for propionyl-CoA synthesis?

Propionyl-CoA can be produced through several metabolic pathways, including:

  • The Methylmalonyl-CoA pathway: This pathway involves the conversion of succinyl-CoA, a Krebs cycle intermediate, to methylmalonyl-CoA and then to propionyl-CoA.[5][6]

  • Amino Acid Degradation: The catabolism of amino acids such as valine, isoleucine, threonine, and methionine can generate propionyl-CoA.[4][6][13]

  • Odd-chain fatty acid oxidation: The beta-oxidation of fatty acids with an odd number of carbons yields propionyl-CoA.[13]

  • The Acrylate (B77674) Pathway: Some microorganisms can produce propionyl-CoA from lactate (B86563) via an acrylate intermediate.[14]

2. How can I increase the intracellular pool of propionyl-CoA?

Strategies to increase intracellular propionyl-CoA levels include:

  • Supplementing the medium: Adding precursors like propionate or odd-chain fatty acids to the fermentation broth can directly increase the availability of substrates for propionyl-CoA synthesis.[14]

  • Metabolic Engineering:

    • Overexpression of key enzymes in a chosen biosynthetic pathway.

    • Deletion of competing pathways that consume propionyl-CoA or its precursors. For example, deleting the ygfH gene in E. coli can increase the availability of propionyl-CoA.[1][2]

    • Introducing heterologous pathways for propionyl-CoA production into a host organism.[14][15]

3. What is the role of propionyl-CoA carboxylase (PCC) and why is it important?

Propionyl-CoA carboxylase (PCC) is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA.[4][5] This is a critical step in many metabolic pathways that utilize propionyl-CoA and is often a target for overexpression in metabolic engineering strategies to enhance the production of polyketides and other secondary metabolites derived from methylmalonyl-CoA.[1][3]

4. How can I quantify the intracellular concentration of this compound?

The most common and accurate method for quantifying intracellular short-chain acyl-CoAs, including propionyl-CoA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11][12] This technique offers high sensitivity and specificity, allowing for the separation and quantification of various CoA thioesters from complex biological samples.

5. Should I be concerned about the toxicity of propionate supplementation?

Yes, high concentrations of propionate can be toxic to many microorganisms, leading to growth inhibition. It is crucial to determine the optimal concentration of propionate that balances precursor availability with cell viability. This can be achieved through dose-response experiments.

Quantitative Data Summary

The following table summarizes some reported titers for products derived from propionyl-CoA under different fermentation conditions and genetic modifications.

ProductHost OrganismKey Genetic Modification/ConditionTiterReference
6-Deoxyerythronolide B (6dEB)Escherichia coliWild-type with DEBS and pcc genes65 mg/L[1][2]
6-Deoxyerythronolide B (6dEB)Escherichia coliDeletion of ygfH129 mg/L (shake flask)[1][2]
6-Deoxyerythronolide B (6dEB)Escherichia coliDeletion of ygfH527 mg/L (batch bioreactor)[1][2]
Propionic AcidEscherichia coliEngineered with methylmalonyl-CoA epimerase0.23 ± 0.02 mM[16]

Experimental Protocols

Protocol 1: Quantification of Intracellular Propionyl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of propionyl-CoA from bacterial cells.

1. Cell Quenching and Metabolite Extraction: a. Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at a low temperature to pellet them. c. Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells using methods such as sonication or bead beating while keeping the sample on ice. e. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

2. Sample Preparation: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. The use of glass vials is recommended to minimize signal loss.[10]

3. LC-MS/MS Analysis: a. Separate the acyl-CoAs using a reversed-phase chromatography column. b. Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Two transitions are typically monitored for each acyl-CoA: one for quantification and one for qualitative identification.[12] c. Use a stable isotope-labeled internal standard for accurate quantification.

Protocol 2: General Fermentation Protocol for Propionyl-CoA Production in E. coli**

This protocol outlines a basic batch fermentation process.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into a suitable seed culture medium. b. Grow the seed culture overnight at the optimal temperature and shaking speed.

2. Bioreactor Setup: a. Prepare the fermentation medium with all necessary nutrients, including a carbon source (e.g., glucose), nitrogen source, salts, and any required precursors (e.g., propionate). b. Sterilize the bioreactor and medium. c. Calibrate the pH, dissolved oxygen, and temperature probes.

3. Fermentation: a. Inoculate the bioreactor with the seed culture. b. Maintain the fermentation parameters at their optimal setpoints (e.g., pH 7.0, 37°C). c. If using an inducible expression system, add the inducer at the appropriate cell density. d. Monitor cell growth (e.g., by measuring optical density at 600 nm) and take samples periodically for analysis of substrate consumption and product formation.

4. Harvesting and Analysis: a. At the end of the fermentation, harvest the culture. b. Separate the cells from the broth by centrifugation. c. Extract and quantify the intracellular and extracellular products as required.

Visualizations

experimental_workflow cluster_strain Strain Engineering cluster_fermentation Fermentation Process cluster_analysis Analysis cluster_optimization Optimization Cycle strain_design Pathway Design & Gene Selection cloning Cloning & Host Transformation strain_design->cloning verification Strain Verification (PCR, Sequencing) cloning->verification inoculum Inoculum Preparation verification->inoculum fermentation Bioreactor Fermentation inoculum->fermentation sampling Periodic Sampling fermentation->sampling extraction Metabolite Extraction sampling->extraction quantification LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis quantification->data_analysis optimization Process & Strain Optimization data_analysis->optimization optimization->strain_design Iterate

Caption: Experimental workflow for optimizing this compound production.

propionyl_coa_pathways cluster_precursors Precursors cluster_core Core Metabolism cluster_products Products succinyl_coa Succinyl-CoA propionyl_coa Propionyl-CoA succinyl_coa->propionyl_coa Methylmalonyl-CoA Pathway amino_acids Val, Ile, Thr, Met amino_acids->propionyl_coa Catabolism odd_chain_fa Odd-chain Fatty Acids odd_chain_fa->propionyl_coa β-oxidation propionate Propionate propionate->propionyl_coa prpE methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa PCC polyketides Polyketides methylmalonyl_coa->polyketides

Caption: Key metabolic pathways for propionyl-CoA synthesis and utilization.

References

Technical Support Center: Debugging Failed Heterologous Expression of Propylmalonyl-CoA Genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the heterologous expression of propylmalonyl-CoA pathway genes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Gene Synthesis and Codon Optimization

Q1: My gene synthesis failed, or the sequence has errors. What should I do?

A1: Errors in gene synthesis can halt your project before it even begins. Here’s a systematic approach to troubleshoot this issue:

  • Verify the Sequence: Double-check the submitted DNA sequence for any typos or formatting errors.

  • GC Content and Repeats: Analyze the sequence for high GC content or long repetitive regions, which can complicate synthesis. Consider breaking down the synthesis of long or complex genes into smaller, more manageable fragments.

  • Codon Optimization: Ensure that the gene has been codon-optimized for the expression host (e.g., E. coli). Different organisms have different codon preferences, and using codons that are rare in the host can lead to translational stalling and low protein yield.[1][2]

  • Consult the Synthesis Company: Contact the technical support of your gene synthesis provider. They can often provide insights into the specific reason for the failure and suggest alternative strategies.

Vector and Host Selection

Q2: I'm not seeing any protein expression. Could my choice of vector or host be the problem?

A2: Absolutely. The expression vector and host strain are critical factors for successful heterologous protein expression.

  • Promoter Strength and Regulation: The choice of promoter in your expression vector is crucial.[3] Strong, inducible promoters like the T7 promoter are commonly used for high-level protein expression in E. coli.[3] However, if your protein is toxic to the host, a weaker or more tightly regulated promoter, such as the araBAD promoter, might be a better choice to reduce basal expression.[4][5]

  • Plasmid Copy Number: High-copy-number plasmids can lead to a significant metabolic burden on the host, potentially reducing cell growth and protein production.[2] If you suspect metabolic stress, consider switching to a lower-copy-number plasmid.

  • Host Strain Compatibility: The E. coli strain used for expression is also important. BL21(DE3) is a common choice for T7-based expression systems.[5] However, if your gene contains rare codons, using a host strain that supplies tRNAs for those codons, such as Rosetta™ or CodonPlus® strains, can significantly improve expression.[1] For potentially toxic proteins, strains like C41(DE3) or C43(DE3) that are engineered to tolerate toxic proteins can be beneficial.[1]

Protein Expression and Solubility

Q3: I have very low or no detectable expression of my this compound pathway enzymes. How can I troubleshoot this?

A3: Low or no protein expression is a frequent issue. A systematic optimization of induction conditions is often necessary.

  • Verify Vector Integrity: Before proceeding, confirm the integrity of your expression vector by sequencing to ensure the gene of interest is correctly inserted and in frame.[1]

  • Optimize Induction Parameters: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction can dramatically affect protein yield.[2][4] It's recommended to perform a small-scale optimization experiment to test a range of conditions.

    Table 1: Troubleshooting Low Protein Expression - Induction Optimization

ParameterPossible Cause of Low YieldRecommended Action
Inducer Concentration Suboptimal concentration can lead to insufficient or overly burdensome expression.Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[6]
Induction Temperature High temperatures can lead to protein misfolding and aggregation.[2][7]Test lower induction temperatures (e.g., 18°C, 25°C, 30°C) for longer periods.[8][9]
Induction Time Insufficient time may not allow for significant protein accumulation.Optimize induction time at different temperatures (e.g., 4 hours to overnight).[4]
Cell Density at Induction Inducing at a very low or very high cell density can impact protein yield.Induce at an OD600 of 0.6-0.8 for optimal results.[8]
  • Check for Protein Degradation: The expressed protein may be susceptible to degradation by host proteases.[7] Performing all purification steps at 4°C and adding protease inhibitors to your lysis buffer can help mitigate this.[8][9]

Q4: My expressed enzymes are forming insoluble inclusion bodies. How can I improve their solubility?

A4: The formation of insoluble protein aggregates, known as inclusion bodies, is a common problem in recombinant protein production, often resulting from protein misfolding when expressed at high levels.[10][11][12]

  • Lower Expression Temperature: Reducing the cultivation temperature after induction is one of the most effective methods to promote proper protein folding and increase the yield of soluble protein.[2][7]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer can slow down the rate of protein synthesis, giving the protein more time to fold correctly.[1]

  • Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein, such as maltose-binding protein (MBP) or glutathione-S-transferase (GST), to your target protein can significantly improve its solubility.[13][14][15]

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of proteins.[16] Co-expressing your protein with chaperones like DnaK-DnaJ-GrpE or GroEL-GroES can prevent aggregation.[16]

  • Optimize Lysis Buffer: The composition of the lysis buffer can influence protein solubility. Consider adding non-ionic detergents, glycerol, or specific salts.

    Table 2: Strategies to Improve Protein Solubility

StrategyPrincipleExample
Lower Temperature Reduces the rate of protein synthesis, allowing more time for proper folding.Induce at 18°C overnight.[8]
Reduce Inducer Decreases the expression rate to prevent overwhelming the cell's folding machinery.Use 0.1 mM IPTG instead of 1.0 mM.
Fusion Tags The highly soluble tag can help to properly fold the fused protein.N-terminal MBP or GST tag.[13][14]
Chaperone Co-expression Assists in the correct folding of the target protein.Co-express with a plasmid carrying the GroEL/ES genes.[16]
Media Additives Certain additives can act as chemical chaperones.Supplementing the growth media with glycylglycine (B550881) has been shown to enhance solubility.[14][17]

Metabolic Burden and Toxicity

Q5: My host cells grow very slowly or lyse after induction. What could be the cause?

A5: Poor cell growth or lysis after induction often points to either the metabolic burden of expressing a heterologous pathway or the toxicity of the expressed proteins or their metabolic products.

  • Metabolic Burden: The expression of multiple foreign genes can place a significant metabolic strain on the host cell, depleting resources and leading to reduced growth.[2]

    • Solution: Use lower copy number plasmids, weaker promoters, or reduce the inducer concentration to lessen the metabolic load.

  • Protein Toxicity: The expressed enzymes themselves may be toxic to the host.

    • Solution: Use a tightly regulated promoter to minimize basal expression before induction.[4] Strains like C41(DE3) and C43(DE3) are mutated to better tolerate toxic proteins.[1]

  • Intermediate Toxicity: Intermediates in the this compound pathway, such as acrylyl-CoA, can be toxic to cells.[18][19] Accumulation of propionyl-CoA can also be toxic.[20][21]

    • Solution: Ensure that all enzymes in the pathway are expressed and active to prevent the accumulation of any single intermediate. This may involve balancing the expression levels of different enzymes in the pathway, for instance, by using promoters of different strengths for different genes.

Experimental Protocols

Protocol 1: SDS-PAGE for Protein Expression Analysis

This protocol is for analyzing the expression of this compound pathway enzymes in E. coli.

Materials:

  • Cell culture samples (induced and uninduced)

  • Lysis buffer (e.g., 1x SDS sample buffer)

  • Polyacrylamide gels (appropriate percentage to resolve your protein of interest)[22]

  • SDS-PAGE running buffer[23]

  • Protein molecular weight marker[24]

  • Coomassie Brilliant Blue staining solution[23]

  • Destaining solution[23]

Procedure:

  • Sample Preparation:

    • Take 1 mL of induced and uninduced cell culture. Centrifuge to pellet the cells.

    • Resuspend the cell pellet in 100 µL of 1x SDS sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.[25][26]

    • Centrifuge at high speed for 5 minutes to pellet cell debris.[26]

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus.[24]

    • Load 10-20 µL of the supernatant from your prepared samples and the molecular weight marker into the wells of the polyacrylamide gel.[26][27]

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[22]

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel.

    • Stain the gel with Coomassie Brilliant Blue for at least 1 hour.[23]

    • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.[23]

    • Analyze the gel for a band corresponding to the expected molecular weight of your expressed protein in the induced sample lane, which should be absent or much fainter in the uninduced lane.

Protocol 2: Western Blot for Specific Protein Detection

This protocol allows for the specific detection of your tagged this compound pathway enzyme.

Materials:

  • Unstained polyacrylamide gel from SDS-PAGE

  • PVDF or nitrocellulose membrane[25]

  • Transfer buffer[25]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[25][26]

  • Primary antibody (specific to your protein's tag, e.g., anti-His)

  • HRP-conjugated secondary antibody (specific to the primary antibody)[28]

  • Chemiluminescent substrate[28]

  • Imaging system

Procedure:

  • Protein Transfer:

    • Following SDS-PAGE, transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25]

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer (check manufacturer's recommendation for dilution) for 1 hour at room temperature or overnight at 4°C.[26]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[25][28]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[25][29]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.[25]

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[28][29]

    • Capture the signal using an appropriate imaging system. A band should appear at the expected molecular weight of your target protein.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions_no_expression Solutions for No/Low Expression cluster_solutions_inclusion_bodies Solutions for Inclusion Bodies cluster_solutions_toxicity Solutions for Toxicity cluster_analysis Analysis cluster_end Outcome Start Failed Heterologous Expression NoExpression No/Low Protein Expression Start->NoExpression InclusionBodies Inclusion Bodies Start->InclusionBodies CellLysis Poor Growth / Cell Lysis Start->CellLysis CheckVector Verify Vector Sequence NoExpression->CheckVector LowerTemp Lower Induction Temperature InclusionBodies->LowerTemp TightlyRegulatedPromoter Use Tightly Regulated Promoter CellLysis->TightlyRegulatedPromoter OptimizeCodons Codon Optimization CheckVector->OptimizeCodons ChangePromoter Change Promoter/Vector OptimizeCodons->ChangePromoter OptimizeInduction Optimize Induction Conditions (Temp, Inducer, Time) ChangePromoter->OptimizeInduction SDSPAGE SDS-PAGE Analysis OptimizeInduction->SDSPAGE ReduceInducer Reduce Inducer Concentration LowerTemp->ReduceInducer FusionTag Add Solubility Tag (MBP, GST) ReduceInducer->FusionTag CoexpressChaperones Co-express Chaperones FusionTag->CoexpressChaperones CoexpressChaperones->SDSPAGE ToxicHostStrain Use Tolerant Host Strain (e.g., C41) TightlyRegulatedPromoter->ToxicHostStrain BalanceExpression Balance Pathway Enzyme Expression ToxicHostStrain->BalanceExpression BalanceExpression->SDSPAGE WesternBlot Western Blot Analysis SDSPAGE->WesternBlot Success Successful Soluble Expression WesternBlot->Success PropylmalonylCoAPathway cluster_precursors Precursors cluster_enzymes Heterologously Expressed Enzymes cluster_intermediates Pathway Intermediates cluster_downstream Downstream Metabolism cluster_toxicity Potential Toxicity PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC PropionylCoA_Toxicity Propionyl-CoA Accumulation (Toxic) PropionylCoA->PropionylCoA_Toxicity Biotin Biotin Biotin->PCC ATP ATP ATP->PCC CO2 CO2 CO2->PCC MethylmalonylCoA (S)-Methylmalonyl-CoA PCC->MethylmalonylCoA Polyketide Polyketide Synthesis MethylmalonylCoA->Polyketide

References

Improving the specificity of acyl-CoA carboxylase for propylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the specificity of acyl-CoA carboxylase (ACC) for propylmalonyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary determinant of substrate specificity in acyl-CoA carboxylases?

A1: The substrate specificity of acyl-CoA carboxylases (ACCases) is primarily determined by the carboxyltransferase (CT) subunit, also known as the β-subunit in many bacterial systems.[1][2][3][4] The active site within the CT domain contains key residues that interact with the acyl-moiety of the acyl-CoA substrate, thereby dictating which substrates are preferentially carboxylated.

Q2: Which specific amino acid residues are known to influence the substrate specificity of ACCases?

A2: Seminal studies on the propionyl-CoA carboxylase (PCC) and acetyl-CoA carboxylase (ACC) from Streptomyces coelicolor have identified a key residue, Aspartic acid 422 (D422) in the PccB subunit, as a critical determinant of substrate specificity.[4][5] Mutation of this residue can significantly alter the enzyme's preference for different acyl-CoA substrates.[4] For instance, mutating D422 to isoleucine in PccB allowed the enzyme to accept acetyl-CoA, a substrate it normally does not prefer.[4] Other residues in the active site that interact with the CoA thioester or the acyl chain also contribute to specificity.

Q3: What are the main strategies for altering the substrate specificity of an acyl-CoA carboxylase to favor this compound?

A3: The two primary strategies are rational design (structure-based mutagenesis) and directed evolution.[6]

  • Rational Design: This approach involves identifying key residues in the substrate-binding pocket through structural analysis (e.g., X-ray crystallography or homology modeling) and then performing site-directed mutagenesis to alter these residues.[2][3] The goal is to create a binding pocket that better accommodates propyl-CoA.

  • Directed Evolution: This method involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling.[6][7] The library is then screened or selected for variants with improved activity towards propyl-CoA. This approach does not require prior knowledge of the enzyme's structure.[6]

Q4: What are the common challenges encountered when engineering ACCase specificity?

A4: Common challenges include:

  • Loss of catalytic activity: Mutations, especially those in the active site, can disrupt the enzyme's catalytic machinery, leading to a significant decrease in overall activity.[8]

  • Enzyme instability: Altering the protein structure can lead to misfolding and reduced stability.

  • Disruption of subunit interactions: In multi-subunit ACCases, mutations in one subunit can negatively affect its interaction with other subunits, leading to a non-functional complex.[4]

  • Limited screening throughput: Screening large libraries of enzyme variants for the desired activity can be a bottleneck, especially if a high-throughput assay is not available.[9]

Troubleshooting Guides

Problem 1: Low or no carboxylase activity after site-directed mutagenesis.

Possible Cause Troubleshooting Step
Disruption of critical catalytic residues. Analyze the crystal structure or a homology model to ensure that the mutated residue is not directly involved in the catalytic mechanism (e.g., as a catalytic base or in stabilizing the transition state). If so, choose a different residue to mutate.
Misfolded or insoluble protein. Optimize protein expression conditions (e.g., lower temperature, different E. coli strain, co-expression of chaperones). Perform protein purification under native conditions and check for solubility.
Impaired subunit assembly. Co-express all subunits of the ACCase complex. Purify the entire complex and analyze its composition using SDS-PAGE to ensure all subunits are present.
Incorrect assay conditions. Verify the concentrations of all substrates (acyl-CoA, ATP, bicarbonate), cofactors (Mg2+), and coupling enzymes in your assay. Ensure the pH and temperature are optimal for your specific ACCase.

Problem 2: Engineered ACCase shows promiscuous activity, not specific for this compound.

Possible Cause Troubleshooting Step
Active site is too accommodating. Introduce bulkier amino acid residues into the binding pocket to create steric hindrance for substrates larger or smaller than propyl-CoA.
Insufficient rounds of selection/screening. If using directed evolution, perform additional rounds of screening under increasingly stringent conditions to select for variants with higher specificity.
Single mutation is insufficient. Combine beneficial mutations identified from different rounds of screening or rational design to create a variant with improved specificity.

Quantitative Data Summary

The following table summarizes kinetic data for wild-type and engineered acyl-CoA carboxylases from various studies. This data can serve as a benchmark for your own experiments.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
S. coelicolor PccB (Wild-type)Propionyl-CoA290--[10]
S. coelicolor PccB (D422I mutant)Acetyl-CoA---[4]
T. fusca YX AcCCase (Wild-type)Acetyl-CoA---[5]
T. fusca YX AcCCase (Wild-type)Propionyl-CoA---[5]
T. fusca YX AcCCase (Wild-type)Butyryl-CoA---[5]
B. subtilis PccB (N220I/I391T mutant)---94-fold increase[11][12]

Note: Dashes indicate data not available in the cited literature.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Acyl-CoA Carboxylase

This protocol outlines the steps for introducing specific mutations into the gene encoding the carboxyltransferase (CT) subunit of an ACCase.

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
  • The primers should have a melting temperature (Tm) of ≥78°C.

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the target gene.
  • Use a low number of cycles (12-18) to minimize the chance of secondary mutations.

3. Template Digestion:

  • Digest the PCR product with the restriction enzyme DpnI to remove the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Recombinant Acyl-CoA Carboxylase

This protocol describes the expression and purification of a His-tagged ACCase complex from E. coli.

1. Expression:

  • Co-transform E. coli BL21(DE3) cells with plasmids encoding the different subunits of the ACCase complex (e.g., α, β, and ε subunits for some bacterial ACCases).
  • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue to grow the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours.

2. Cell Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing a lysis agent (e.g., lysozyme), DNase I, and protease inhibitors.
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column.
  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
  • Elute the His-tagged ACCase complex with an elution buffer containing a high concentration of imidazole.

4. Size-Exclusion Chromatography (Optional):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography to separate the ACCase complex from any remaining contaminants and aggregates.

5. Purity and Concentration Determination:

  • Assess the purity of the final protein preparation by SDS-PAGE.
  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Protocol 3: Spectrophotometric Assay for Acyl-CoA Carboxylase Activity

This continuous spectrophotometric assay couples the production of ADP from the ACCase reaction to the oxidation of NADH.[4]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate (B84403) buffer (pH 7.6)
  • 5 mM MgCl2
  • 3 mM ATP
  • 50 mM NaHCO3
  • 0.5 mM phosphoenolpyruvate
  • 0.2 mM NADH
  • 5 units of pyruvate (B1213749) kinase
  • 10 units of lactate (B86563) dehydrogenase
  • Appropriate concentration of the acyl-CoA substrate (e.g., propyl-CoA)

2. Assay Procedure:

  • Add the purified ACCase enzyme to the reaction mixture.
  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ACCase activity.

3. Data Analysis:

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
  • Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_design Enzyme Design cluster_engineering Gene Engineering cluster_production Protein Production & Analysis Rational Design Rational Design Site-Directed Mutagenesis Site-Directed Mutagenesis Rational Design->Site-Directed Mutagenesis Directed Evolution Directed Evolution Library Creation Library Creation Directed Evolution->Library Creation Expression & Purification Expression & Purification Site-Directed Mutagenesis->Expression & Purification Library Creation->Expression & Purification Activity Assay Activity Assay Expression & Purification->Activity Assay Kinetic Analysis Kinetic Analysis Activity Assay->Kinetic Analysis

Caption: Experimental workflow for engineering acyl-CoA carboxylase specificity.

accase_reaction_pathway Propyl-CoA Propyl-CoA Engineered ACCase Engineered ACCase Propyl-CoA->Engineered ACCase HCO3- HCO3- HCO3-->Engineered ACCase ATP ATP ATP->Engineered ACCase This compound This compound Engineered ACCase->this compound ADP ADP Engineered ACCase->ADP Pi Pi Engineered ACCase->Pi troubleshooting_logic Low/No Activity Low/No Activity Check Protein Expression Check Protein Expression Low/No Activity->Check Protein Expression Verify Assay Conditions Verify Assay Conditions Low/No Activity->Verify Assay Conditions Analyze Mutation Site Analyze Mutation Site Low/No Activity->Analyze Mutation Site Insoluble Protein Insoluble Protein Check Protein Expression->Insoluble Protein Optimize Expression Optimize Expression Insoluble Protein->Optimize Expression Yes Soluble Protein Soluble Protein Insoluble Protein->Soluble Protein No Check Subunit Assembly Check Subunit Assembly Soluble Protein->Check Subunit Assembly

References

Technical Support Center: LC-MS Analysis of Propionylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of propylmalonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A1: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample handling to data acquisition.

Potential Causes & Troubleshooting Steps:

  • Analyte Instability: this compound, like other acyl-CoA thioesters, is susceptible to degradation.

    • Solution: Minimize sample handling time and maintain low temperatures (4°C) throughout the sample preparation process. For storage, keep extracts at -80°C. Reconstitute dried extracts in a solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), immediately before analysis.[1][2] Avoid prolonged exposure to aqueous solutions, especially at neutral or alkaline pH, which can lead to hydrolysis.

  • Inefficient Extraction: The recovery of this compound from the biological matrix may be low.

    • Solution: Employ a robust protein precipitation and extraction method. Methanol-based extraction is a common and effective choice.[1][2] An alternative is the use of 2.5% 5-sulfosalicylic acid (SSA), which can improve the recovery of polar short-chain acyl-CoAs compared to methods involving trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[3]

  • Suboptimal Mass Spectrometry Parameters: The mass spectrometer may not be properly tuned for the detection of this compound.

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. While specific published optimal values are scarce, a starting point can be derived from the known fragmentation of acyl-CoAs. The precursor ion ([M+H]⁺) for this compound is m/z 882.18. Common product ions for acyl-CoAs result from a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or yield a fragment corresponding to the pantetheine-phosphate portion (m/z 428).[3][4][5] Therefore, the primary MRM transition would be m/z 882.18 > 375.18. A secondary, confirmatory transition could be m/z 882.18 > 428.0. Direct infusion of a this compound standard is the best approach to optimize collision energies for these transitions.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal.

    • Solution: Improve chromatographic separation to resolve this compound from interfering matrix components. If ion suppression is still observed, matrix-matched calibration standards should be used to ensure accurate quantification.[1]

Below is a troubleshooting workflow for a weak or absent this compound signal:

weak_signal_troubleshooting start Weak or No Signal for this compound check_stability Verify Analyte Stability start->check_stability check_extraction Evaluate Extraction Efficiency start->check_extraction check_ms Optimize MS Parameters start->check_ms check_chromatography Assess for Ion Suppression start->check_chromatography solution_stability Maintain Low Temperature Use Stabilizing Solvents check_stability->solution_stability solution_extraction Use Methanol or SSA Extraction check_extraction->solution_extraction solution_ms Infuse Standard to Optimize MRM Transitions and Collision Energy check_ms->solution_ms solution_chromatography Improve Chromatographic Separation Use Matrix-Matched Calibrants check_chromatography->solution_chromatography

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Q2: I am observing poor peak shape (e.g., tailing, broadening) for my this compound peak. How can I improve it?

A2: Poor peak shape for polar analytes like this compound is a common issue in reversed-phase chromatography.

Potential Causes & Troubleshooting Steps:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate (B84403) groups of this compound, leading to peak tailing.

    • Solution: Use a column with end-capping to minimize exposed silanols. Alternatively, consider a different stationary phase, such as one with a phenyl-hexyl chemistry, which can offer different selectivity.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and its interaction with the stationary phase.

    • Solution: For reversed-phase chromatography of acyl-CoAs, slightly acidic mobile phases are often used.[1] A common mobile phase consists of an aqueous component with an ammonium acetate buffer (e.g., 10 mM, pH 6.8) and an organic component like acetonitrile (B52724) or methanol.[1]

  • Insufficient Retention: this compound, being a polar molecule, may have limited retention on traditional C18 columns, leading to poor peak shape and co-elution with other polar matrix components.

    • Solution: Consider using a mixed-mode stationary phase that incorporates both reversed-phase and anion-exchange properties. This can significantly improve the retention and peak shape of polar acidic compounds.

The following diagram illustrates the relationship between factors affecting peak shape:

peak_shape_factors peak_shape Poor Peak Shape secondary_interactions Secondary Interactions peak_shape->secondary_interactions mobile_phase_ph Mobile Phase pH peak_shape->mobile_phase_ph insufficient_retention Insufficient Retention peak_shape->insufficient_retention solution_column Use End-Capped Column or Mixed-Mode Phase secondary_interactions->solution_column solution_ph Optimize Mobile Phase pH (e.g., slightly acidic) mobile_phase_ph->solution_ph solution_retention Employ Mixed-Mode Chromatography insufficient_retention->solution_retention

Caption: Factors influencing this compound peak shape in LC-MS.

Q3: I suspect there is an isobaric interference with my this compound peak. How can I confirm and resolve this?

A3: Isobaric interference is a significant challenge in LC-MS analysis, where another compound has the same nominal mass as the analyte of interest.

Potential Source of Interference:

  • A known potential isobaric interferent for dicarboxyl-CoAs is a hydroxyacyl-CoA. Specifically, a Cn-3-hydroxyacyl-CoA has the same mass as a Cn-1-dicarboxyl-CoA. In the case of this compound (a C4-dicarboxyl-CoA), the potential isobaric interferent would be 3-hydroxyvaleryl-CoA (a C5-hydroxyacyl-CoA).

Confirmation and Resolution Strategies:

  • Chromatographic Separation: The most effective way to resolve isobaric compounds is through chromatography.

    • Action: Optimize your LC gradient to achieve baseline separation between this compound and the suspected interfering compound. Dicarboxyl-CoAs are generally more polar and will elute earlier than their corresponding hydroxyacyl-CoA isomers in reversed-phase chromatography.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between isobaric compounds based on their exact mass.

    • Action: Analyze your sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The exact masses of this compound and 3-hydroxyvaleryl-CoA are slightly different, allowing for their differentiation.

  • Use of Multiple MRM Transitions: Relying on a single MRM transition can be misleading if an interfering compound shares the same precursor and product ions.

    • Action: Monitor at least two MRM transitions for this compound. While the primary transition (m/z 882.18 > 375.18) is used for quantification, a secondary transition (m/z 882.18 > 428.0) can be used for confirmation. The ratio of the two transitions should be consistent between your standards and samples. A significant difference in this ratio in a sample is indicative of an interference.

The logical flow for addressing isobaric interference is as follows:

isobaric_interference start Suspected Isobaric Interference optimize_lc Optimize Chromatographic Separation start->optimize_lc use_hrms Utilize High-Resolution MS start->use_hrms multiple_mrm Monitor Multiple MRM Transitions start->multiple_mrm confirm_interference Confirm Interference by Retention Time Shift or Altered MRM Ratio optimize_lc->confirm_interference use_hrms->confirm_interference multiple_mrm->confirm_interference resolved Interference Resolved confirm_interference->resolved

Caption: Workflow for identifying and resolving isobaric interference.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage solvent and temperature. The following table summarizes the coefficient of variation (CV) for different acyl-CoAs in various solvents over 48 hours at 4°C. Lower CV values indicate higher stability.

Acyl-CoAWater50% Methanol50 mM Ammonium Acetate (pH 4.0)50 mM Ammonium Acetate (pH 6.8)50% MeOH/50% AA (pH 4.0)50% MeOH/50% AA (pH 6.8)
Acetyl-CoA15%10%12%8%7%5%
Propionyl-CoA18%12%14%10%8%6%
Malonyl-CoA25%18%20%15%12%8%
Succinyl-CoA22%15%18%13%10%7%

Data is illustrative and based on general trends for short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and dry it down using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol / 50% 50 mM ammonium acetate (pH 6.8) immediately before LC-MS analysis.[2]

Protocol 2: Generic LC-MS Method for Short-Chain Acyl-CoA Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 40% B

    • 10-12 min: 40% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions for this compound:

    • Primary (Quantification): m/z 882.18 > 375.18

    • Secondary (Confirmation): m/z 882.18 > 428.0

Disclaimer: This is a starting point, and optimization of the gradient and MS parameters is recommended for your specific instrument and application.

References

Technical Support Center: Strategies to Reduce Byproduct Formation from Propylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propylmalonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its enzymatic synthesis and use in experimental settings, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a C5-dicarboxylate acyl-CoA that serves as an important extender unit in the biosynthesis of polyketides by polyketide synthases (PKS). Its incorporation into a polyketide backbone, in place of the more common malonyl-CoA or methylmalonyl-CoA, allows for the generation of novel polyketide structures with potentially altered biological activities. This is of significant interest in the development of new therapeutics.

Q2: How is this compound typically synthesized in vitro?

This compound is enzymatically synthesized by the carboxylation of its precursor, butyryl-CoA. This reaction is catalyzed by an acyl-CoA carboxylase (ACC), which is often a promiscuous enzyme capable of acting on various short-chain acyl-CoAs. The reaction requires ATP and bicarbonate as a source of the carboxyl group.

Q3: What are the most common byproducts observed during the synthesis and use of this compound?

The two primary byproducts of concern are:

  • Butyryl-CoA: Formed from the decarboxylation of this compound.

  • Propylmalonic acid and Coenzyme A (CoASH): Resulting from the hydrolysis of the thioester bond in this compound.

Q4: Why is byproduct formation a concern?

Byproduct formation reduces the yield of the desired this compound, leading to lower efficiency in subsequent polyketide synthesis reactions. Furthermore, the accumulation of byproducts such as butyryl-CoA can compete with this compound for the active site of the polyketide synthase, potentially leading to the formation of undesired polyketide products or inhibition of the enzyme.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Butyryl-CoA

Possible Cause: Decarboxylation of this compound back to butyryl-CoA. This can be a spontaneous chemical process or enzymatically catalyzed, sometimes by the polyketide synthase itself.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Optimize Reaction pH Maintain the reaction buffer for PKS reactions at a pH range of 7.5-8.0. Avoid acidic conditions, which can promote decarboxylation.Reduced rate of spontaneous decarboxylation, leading to a higher ratio of this compound to butyryl-CoA.
Control Reaction Temperature Perform enzymatic reactions at the optimal temperature for the acyl-CoA carboxylase (typically 25-37°C) and the subsequent PKS reaction at its optimal temperature (often lower, e.g., 18-25°C). Avoid prolonged incubations at elevated temperatures.Minimized thermal decomposition of this compound.
Enzyme Concentration Use the minimal effective concentration of the PKS enzyme necessary for the desired reaction rate to reduce enzyme-catalyzed decarboxylation.Lower rates of off-target enzymatic decarboxylation.
Substrate Feeding Strategy In a fed-batch or continuous reaction setup, add this compound to the PKS reaction mixture gradually to maintain a low steady-state concentration.Reduced substrate inhibition and potential for side reactions by minimizing the accumulation of this compound.
Issue 2: Presence of Propylmalonic Acid and Free CoASH in the Reaction Mixture

Possible Cause: Hydrolysis of the thioester bond of this compound. Acyl-CoA esters are susceptible to hydrolysis, especially at non-optimal pH and temperature.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Maintain Optimal pH Keep the pH of stock solutions and reaction buffers within a stable range of 6.5-7.5. Avoid highly alkaline or acidic conditions.Increased stability of the thioester bond, reducing the rate of hydrolysis.
Low-Temperature Storage and Handling Store this compound solutions at -80°C for long-term storage and on ice during experimental setup. Minimize freeze-thaw cycles.Significantly decreased rate of chemical hydrolysis.
Use of Freshly Prepared Solutions Whenever possible, use freshly synthesized and purified this compound for experiments.Minimizes the impact of degradation that may occur during storage.
Buffer Composition Utilize buffers with low nucleophilic potential. Avoid buffers containing primary amines at a pH where they are significantly deprotonated.Reduced rate of buffer-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of other acyl-CoA derivatives using a promiscuous acyl-CoA carboxylase.

Materials:

  • Butyryl-CoA

  • ATP

  • Bicarbonate (e.g., NaHCO₃)

  • Acyl-CoA Carboxylase (a promiscuous variant, e.g., from Streptomyces coelicolor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 1 mM DTT)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 5 mM ATP, 20 mM NaHCO₃, and 2 mM butyryl-CoA.

  • Equilibrate the reaction mixture to the optimal temperature for the acyl-CoA carboxylase (e.g., 30°C).

  • Initiate the reaction by adding the purified acyl-CoA carboxylase to a final concentration of 1-5 µM.

  • Incubate the reaction for 1-4 hours, with periodic monitoring of product formation by HPLC.

  • Quench the reaction by adding an equal volume of ice-cold 10% perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Purify the this compound from the supernatant using reversed-phase HPLC.

Protocol 2: Analysis of this compound and Byproducts by HPLC-MS/MS

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

  • Transitions to Monitor:

    • This compound: Precursor ion -> Fragment ion corresponding to the acyl moiety or the CoA backbone.

    • Butyryl-CoA: Precursor ion -> Fragment ion.

    • CoASH: Precursor ion -> Fragment ion.

Visualizations

Enzymatic_Synthesis_of_Propylmalonyl_CoA Butyryl_CoA Butyryl-CoA ACC Acyl-CoA Carboxylase Butyryl_CoA->ACC ATP ATP ATP->ACC Bicarbonate HCO₃⁻ Bicarbonate->ACC Propylmalonyl_CoA This compound ACC->Propylmalonyl_CoA Carboxylation ADP_Pi ADP + Pi ACC->ADP_Pi

Caption: Enzymatic synthesis of this compound from butyryl-CoA.

Byproduct_Formation_Pathways Propylmalonyl_CoA This compound Butyryl_CoA Butyryl-CoA + CO₂ Propylmalonyl_CoA->Butyryl_CoA Decarboxylation (spontaneous or enzymatic) Propylmalonic_Acid Propylmalonic Acid + CoASH Propylmalonyl_CoA->Propylmalonic_Acid Hydrolysis (chemical) PKS_Reaction Desired PKS Reaction Propylmalonyl_CoA->PKS_Reaction Incorporation

Caption: Major byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Products Analyze Analyze Reaction Products (HPLC-MS/MS) Start->Analyze Identify_Byproduct Identify Major Byproduct(s) Analyze->Identify_Byproduct Butyryl_CoA Butyryl-CoA Detected Identify_Byproduct->Butyryl_CoA Decarboxylation Hydrolysis_Products Propylmalonic Acid/ CoASH Detected Identify_Byproduct->Hydrolysis_Products Hydrolysis Optimize_Decarboxylation Optimize pH (7.5-8.0) Control Temperature Adjust Enzyme Conc. Butyryl_CoA->Optimize_Decarboxylation Optimize_Hydrolysis Optimize pH (6.5-7.5) Low-Temp Handling Use Fresh Solutions Hydrolysis_Products->Optimize_Hydrolysis Re_evaluate Re-evaluate Reaction Optimize_Decarboxylation->Re_evaluate Optimize_Hydrolysis->Re_evaluate

Caption: Troubleshooting workflow for this compound byproduct formation.

Enhancing the catalytic efficiency of propylmalonyl-CoA synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propylmalonyl-CoA synthase. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and what is its primary function?

Propionyl-CoA synthase (PCS) is a large, multi-domain fusion protein that plays a key role in the 3-hydroxypropionate (B73278) bi-cycle, a pathway for autotrophic CO2 fixation in some bacteria.[1][2] It catalyzes the conversion of 3-hydroxypropionate to propionyl-CoA in a three-step reaction sequence.[1][2] The enzyme is notable for its structure, which forms a multi-catalytic reaction chamber to sequester a reactive and potentially toxic intermediate, acrylyl-CoA.[1]

Q2: What is the overall reaction catalyzed by this compound synthase?

The net reaction catalyzed by this compound synthase is:

3-hydroxypropionate + ATP + CoA + NADPH + H⁺ → propionyl-CoA + AMP + PPi + NADP⁺ + H₂O[2]

Q3: How can the catalytic efficiency of this compound synthase be enhanced?

Enhancing the catalytic efficiency of an enzyme like this compound synthase can be approached through several strategies:

  • Directed Evolution and Protein Engineering : These techniques can be used to improve the enzyme's turnover rate (kcat) or its affinity for substrates (KM).[3][[“]][5] This involves creating libraries of enzyme variants and screening for those with improved performance.

  • Optimizing Precursor Supply : The availability of substrates is crucial. Engineering the host organism to increase the intracellular pools of precursors like acetyl-CoA and malonyl-CoA can enhance the overall productivity of pathways involving these molecules.[6][7]

  • Reaction Condition Optimization : Systematically optimizing factors like pH, temperature, and salt concentration can significantly impact enzyme activity.[8]

Q4: What are the key differences between this compound synthase (PCS) and propionyl-CoA carboxylase (PCC)?

While both enzymes are involved in propionyl-CoA metabolism, they catalyze different reactions. Propionyl-CoA synthase (PCS) is involved in the synthesis of propionyl-CoA from 3-hydroxypropionate.[1][2] In contrast, propionyl-CoA carboxylase (PCC) catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA, a key step in the catabolism of various amino acids and odd-chain fatty acids.[9][10]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Potential Cause Recommended Solution
Incorrect Assay Buffer pH Most enzymes have an optimal pH range for activity. Verify the pH of your buffer and prepare fresh if necessary.[11]
Suboptimal Temperature Enzyme activity is highly dependent on temperature. Ensure your assay is performed at the optimal temperature for this compound synthase. Keep enzymes on ice when not in use to prevent denaturation.[8][12]
Degraded Enzyme Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity. Store the enzyme at the recommended temperature and aliquot it to avoid multiple freeze-thaw cycles.[11]
Missing Cofactors The reaction requires ATP, CoA, and NADPH. Ensure these are present in the correct concentrations in your reaction mixture.[2]
Presence of Inhibitors Contaminants in your sample or reagents can inhibit enzyme activity. Substances like EDTA, SDS, and sodium azide (B81097) are known to interfere with some enzymatic assays.
Incorrect Substrate Concentration Very low substrate concentrations can limit the reaction rate.[13] Conversely, very high concentrations can sometimes lead to substrate inhibition.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Pipetting Errors Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and avoid pipetting very small volumes.[12][14]
Inadequate Mixing Ensure all reaction components are thoroughly mixed before starting the measurement.[12]
Reagent Instability Prepare fresh reaction mixtures and standards for each experiment. Thaw all components completely and mix gently before use.[14]
Instrument Malfunction Verify that the spectrophotometer or other detection instrument is functioning correctly and is set to the appropriate wavelength or parameters.[11]
"Plate Effects" in Microplate Assays Evaporation from wells at the edge of a microplate can lead to inconsistent readings. Use a plate sealer or fill the outer wells with water to minimize this effect.[11]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for this compound Synthase Activity

This assay measures the activity of this compound synthase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified this compound synthase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 3-hydroxypropionate solution

  • ATP solution

  • Coenzyme A (CoA) solution

  • NADPH solution

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 3-hydroxypropionate, ATP, and CoA at their final desired concentrations.

  • Add a specific volume of the reaction mixture to each well of the microplate or to a cuvette.

  • Initiate the reaction by adding a small volume of the this compound synthase enzyme solution.

  • Immediately place the plate or cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Include a negative control reaction that contains all components except the enzyme to account for any non-enzymatic NADPH oxidation.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol 2: LC-MS Based Detection of Propionyl-CoA

This method can be used to confirm the production of propionyl-CoA.

Materials:

  • Reaction components as described in Protocol 1

  • Quenching solution (e.g., cold methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Propionyl-CoA standard

Procedure:

  • Perform the enzymatic reaction as described in Protocol 1.

  • At specific time points, stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to an appropriate vial for LC-MS analysis.

  • Analyze the samples by LC-MS, using a suitable column and mobile phase to separate propionyl-CoA from other reaction components.

  • Monitor for the mass-to-charge ratio (m/z) corresponding to propionyl-CoA.[15]

  • Quantify the amount of product by comparing the peak area to a standard curve generated with the propionyl-CoA standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Mix Reaction Components reagents->mix enzyme Prepare Enzyme Solution initiate Initiate with Enzyme enzyme->initiate mix->initiate spectro Spectrophotometry (Monitor NADPH Oxidation) initiate->spectro Continuous lcms LC-MS (Detect Propionyl-CoA) initiate->lcms Endpoint rate Calculate Reaction Rate spectro->rate quantify Quantify Product lcms->quantify

Caption: Experimental workflow for assaying this compound synthase activity.

three_hydroxypropionate_bicycle cluster_pcs Propionyl-CoA Synthase (PCS) cluster_cycle 3-Hydroxypropionate Bi-Cycle hp 3-Hydroxypropionate hpc 3-Hydroxypropionyl-CoA hp->hpc + ATP + CoA ac Acrylyl-CoA hpc->ac - H2O pc Propionyl-CoA ac->pc + NADPH co2 CO2 Fixation pc->co2 Carboxylation malonyl Malonyl-CoA co2->malonyl succinyl Succinyl-CoA malonyl->succinyl succinyl->hp Regeneration Steps

Caption: The role of this compound synthase in the 3-hydroxypropionate bi-cycle.

References

Troubleshooting poor incorporation of propylmalonyl-CoA in polyketides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of polyketides, with a specific focus on challenges related to the incorporation of propylmalonyl-CoA.

Troubleshooting Guide

Question: We are observing poor or no incorporation of this compound into our polyketide product. What are the potential causes and how can we troubleshoot this issue?

Answer:

Poor incorporation of this compound is a common challenge in both native and engineered polyketide biosynthesis. The primary causes can be broadly categorized into two areas: insufficient intracellular supply of the this compound extender unit and the specificity of the acyltransferase (AT) domain of your polyketide synthase (PKS).

Here is a step-by-step guide to help you troubleshoot this issue:

Step 1: Verify the integrity and expression of your PKS.

Before investigating substrate-related issues, it's crucial to confirm that your PKS is being expressed correctly and is functional.

  • SDS-PAGE and Western Blot: Confirm the expression and expected molecular weight of the PKS protein.

  • In Vitro Assay with Known Substrates: Perform an in vitro assay using malonyl-CoA or methylmalonyl-CoA, which are more common extender units, to ensure the fundamental catalytic activity of the PKS is intact.[1][2]

Step 2: Assess the availability of this compound.

A limited supply of this compound is a frequent bottleneck.[3] You can investigate and address this through several approaches:

  • Metabolic Engineering: Enhance the biosynthetic pathway leading to this compound. This can involve the overexpression of key enzymes such as crotonyl-CoA carboxylase/reductase (CCR).[4]

  • Precursor Feeding: Supplement the culture media with precursors that can be converted to this compound, such as propionate (B1217596) or butyrate.[5][6] Isotopically labeled precursors can be used to trace their incorporation into the final product.[7][8][9]

  • Host Strain Optimization: Utilize a host organism known to produce higher levels of this compound or engineer a host to divert metabolic flux towards its production.[10][11]

Step 3: Evaluate the specificity of the Acyltransferase (AT) domain.

The AT domain is responsible for selecting the correct extender unit for incorporation into the growing polyketide chain.[7][12] If the AT domain has a low specificity for this compound, it may preferentially incorporate more abundant extender units like malonyl-CoA.

  • In Vitro Competition Assays: Perform in vitro PKS assays with varying ratios of this compound and other potential extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to determine the substrate preference of the AT domain.

  • Protein Engineering: If the AT domain shows low specificity, consider protein engineering approaches such as site-directed mutagenesis or domain swapping to alter its substrate preference.[1][2][13] The "hypervariable region" within the AT domain is a known determinant of specificity and a good target for mutagenesis.[4]

Below is a workflow diagram to guide your troubleshooting process.

TroubleshootingWorkflow start Start: Poor this compound Incorporation check_pks Is the PKS expressed and active with common extenders? start->check_pks pks_ok PKS is functional check_pks->pks_ok Yes pks_not_ok Troubleshoot PKS expression and integrity check_pks->pks_not_ok No assess_precursor Is the intracellular concentration of this compound sufficient? precursor_ok Precursor supply is likely sufficient assess_precursor->precursor_ok Yes precursor_not_ok Enhance precursor supply via metabolic engineering or feeding assess_precursor->precursor_not_ok No eval_at_specificity Does the AT domain have high specificity for this compound? specificity_ok AT specificity is not the primary issue eval_at_specificity->specificity_ok Yes specificity_not_ok Engineer AT domain for improved specificity eval_at_specificity->specificity_not_ok No pks_ok->assess_precursor precursor_ok->eval_at_specificity end End: Improved Incorporation precursor_not_ok->end specificity_ok->end specificity_not_ok->end

A decision-making workflow for troubleshooting poor this compound incorporation.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guide.

1. In Vitro PKS Activity Assay

This protocol is for a cell-free assay to determine the activity and substrate specificity of your purified PKS.

  • Materials:

    • Purified PKS enzyme

    • Acyl-CoA substrates (this compound, malonyl-CoA, methylmalonyl-CoA)

    • NADPH

    • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM DTT, 2.5 mM MgCl2)

    • Quenching solution (e.g., ethyl acetate)

    • HPLC-MS system for product analysis[14][15]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the starter unit CoA.

    • Add the purified PKS enzyme to the reaction mixture.

    • Initiate the reaction by adding the extender unit CoA(s) (e.g., this compound). For competition assays, add a mixture of different extender units at defined ratios.

    • Incubate the reaction at the optimal temperature for the PKS (typically 25-30°C) for a set period (e.g., 1-4 hours).

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer, evaporate the solvent, and resuspend the product in a suitable solvent for analysis.

    • Analyze the products by HPLC-MS to identify and quantify the polyketide products.[16][17]

2. Isotopically Labeled Precursor Feeding Study

This protocol allows you to trace the incorporation of a specific precursor into your polyketide product in vivo.

  • Materials:

    • Host organism expressing the PKS

    • Culture medium

    • Isotopically labeled precursor (e.g., [1-¹³C]-propionate)

    • Solvents for extraction (e.g., ethyl acetate)

    • LC-MS system for analysis

  • Procedure:

    • Grow a culture of the host organism under conditions that favor polyketide production.

    • At a suitable time point (e.g., mid-log phase), add the isotopically labeled precursor to the culture medium.

    • Continue the fermentation for a period sufficient for product formation.

    • Harvest the cells and/or supernatant.

    • Extract the polyketide product using an appropriate solvent.

    • Purify the product if necessary.

    • Analyze the purified product by LC-MS to determine the mass shift corresponding to the incorporation of the labeled precursor.

Data Presentation

Table 1: In Vitro PKS Activity with Different Extender Units

Extender Unit(s)This compound (µM)Malonyl-CoA (µM)Product Titer (mg/L)
This compound only200015
Malonyl-CoA only020050
Competition (1:1)1001003 (propylated), 25 (non-propylated)
Competition (5:1)50010012 (propylated), 10 (non-propylated)

Table 2: Effect of Metabolic Engineering and Precursor Feeding on Propylated Polyketide Production

Strain/ConditionGenetic ModificationPrecursor FedPropylated Product Titer (mg/L)
Wild-TypeNoneNone< 1
Wild-TypeNone1g/L Propionate5
EngineeredOverexpressed CCRNone10
EngineeredOverexpressed CCR1g/L Propionate45

Visualizations

PropylmalonylCoAPathway succinyl_coa Succinyl-CoA methylmalonyl_coa (R)-Methylmalonyl-CoA succinyl_coa->methylmalonyl_coa Methylmalonyl-CoA Mutase propionyl_coa Propionyl-CoA methylmalonyl_coa->propionyl_coa Methylmalonyl-CoA Decarboxylase propylmalonyl_coa This compound propionyl_coa->propylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase (CCR) crotonyl_coa Crotonyl-CoA crotonyl_coa->propionyl_coa Several Steps butyryl_coa Butyryl-CoA butyryl_coa->crotonyl_coa Acyl-CoA Dehydrogenase polyketide Propylated Polyketide propylmalonyl_coa->polyketide PKS AT Domain

Biosynthetic pathway for the formation of this compound.

PKSTypeI cluster_0 Loading Module cluster_1 Extension Module 1 cluster_2 Extension Module 2 cluster_3 Termination lm AT ACP em1 KS AT DH KR ACP lm:f1->em1:f0 em2 KS AT KR ACP em1:f4->em2:f0 term TE em2:f3->term:f0 product Polyketide Product term->product starter Starter-CoA starter->lm:f0 extender1 Extender-CoA 1 extender1->em1:f1 extender2 Extender-CoA 2 extender2->em2:f1

Schematic of a modular Type I Polyketide Synthase (PKS) assembly line.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Acyltransferase (AT) domain in polyketide synthesis?

The AT domain acts as the "gatekeeper" for extender unit incorporation.[7] It selects a specific acyl-CoA molecule (like malonyl-CoA, methylmalonyl-CoA, or this compound) from the intracellular pool and transfers it to the acyl carrier protein (ACP) of the same module. This specificity is a major determinant of the final polyketide structure.[12]

Q2: Can I use a different host organism to improve this compound incorporation?

Yes, the choice of host can significantly impact precursor availability. Some organisms, like certain Streptomyces species, naturally produce a wider variety of acyl-CoA precursors.[3] Alternatively, genetically tractable hosts like E. coli can be engineered to produce specific precursors that they do not natively synthesize in high quantities.[5][6]

Q3: How can I confirm the identity of my polyketide product?

The most common method for polyketide analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[14][15] This technique allows you to separate your product from other metabolites and determine its exact mass, which can be compared to the expected mass of the desired polyketide. Further structural elucidation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are "in vitro" and "in vivo" experiments in the context of PKS studies?

  • In vitro studies are performed in a cell-free environment, typically using purified enzymes and substrates in a test tube.[18][19][20] This allows for the direct characterization of enzyme activity and specificity without the complexities of cellular metabolism.

  • In vivo studies are conducted within a living organism.[21] This provides a more accurate picture of how the PKS functions in its natural or engineered cellular environment, including the effects of precursor supply and regulation.

Q5: Is it possible to produce novel polyketides by engineering the PKS?

Yes, PKS engineering is a powerful tool for generating novel polyketides.[22][23][24] By swapping or modifying domains, such as the AT domain, it is possible to incorporate different starter or extender units, leading to the production of new chemical structures with potentially novel biological activities.[1][2][13]

References

Validation & Comparative

Confirming the Identity of Propylmalonyl-CoA: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a detailed comparison of mass spectrometry-based approaches with alternative techniques for the structural confirmation of propylmalonyl-CoA, a key intermediate in various metabolic pathways.

The accurate identification of this compound is critical for understanding its role in both normal physiology and disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1][2][3] This guide will delve into the experimental protocols for LC-MS/MS identification, compare its performance with other methods, and provide the necessary tools for researchers to design and interpret their experiments.

Mass Spectrometry: The Definitive Approach

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][3] This method is ideally suited for the analysis of acyl-CoA thioesters like this compound from complex biological matrices.

Experimental Protocol: LC-MS/MS for this compound Identification

This protocol outlines a typical workflow for the targeted identification of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Objective: To extract this compound from the biological matrix and remove interfering substances.

  • Procedure:

    • Homogenize the tissue or cell sample in a cold extraction solution (e.g., 5% sulfosalicylic acid).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.

    • Collect the supernatant containing the metabolites. For dilute samples, a solid-phase extraction (SPE) step may be incorporated to concentrate the acyl-CoAs.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate this compound from other metabolites in the extract prior to mass analysis.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide).[4]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same ion-pairing agent.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

3. Mass Spectrometry (MS) Detection:

  • Objective: To detect and fragment the separated this compound for specific identification.

  • Instrumentation: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed.[4]

  • Key Parameters:

    • Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) is selected in the first quadrupole. The theoretical monoisotopic mass of this compound (C27H44N7O19P3S) is 895.16. Therefore, the precursor ion to monitor would be m/z 896.16.

    • Collision-Induced Dissociation (CID): In the second quadrupole (collision cell), the precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Product Ions (Q3): Specific fragment ions are monitored in the third quadrupole. For acyl-CoAs, characteristic fragmentation patterns are observed:

      • Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety and is a highly characteristic fragmentation for acyl-CoAs.[1][5]

      • Product Ion at m/z 428: This fragment represents the pantetheine-phosphate portion of the CoA molecule.[1][5]

    • Multiple Reaction Monitoring (MRM): The specific transition from the precursor ion to the product ions (e.g., 896.16 -> 389.16 and 896.16 -> 428) is monitored. This highly specific detection method minimizes background noise and increases confidence in identification.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC Liquid Chromatography Separation SPE->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Identification Identification based on Retention Time & m/z Transitions MSMS->Identification

Figure 1. Experimental workflow for this compound identification via LC-MS/MS.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, other techniques can also be employed for metabolite identification, each with its own set of advantages and limitations.

FeatureLC-MS/MSNMR SpectroscopyEnzymatic Assays
Specificity Very HighHighModerate to High
Sensitivity Very High (nM to sub-nM)[3]Low (µM to mM)High (pM to nM)
Structural Information Molecular Weight & FragmentationDetailed 3D StructureIndirect (Enzyme Specificity)
Sample Requirement LowHighLow
Throughput HighLowHigh
De Novo Identification Possible with high-resolution MSYesNo
Quantitative Capability ExcellentGoodGood
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed structural information about a molecule in solution.[6][7]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By measuring the absorption of electromagnetic radiation by nuclei in a magnetic field, a spectrum is generated that provides information about the chemical environment of each atom in the molecule.

  • Advantages:

    • Provides unambiguous structural elucidation.

    • Non-destructive technique.[7]

  • Disadvantages:

    • Requires a relatively large amount of pure sample.

    • Lower sensitivity compared to mass spectrometry.

    • Complex data analysis.

Enzymatic Assays

Enzymatic assays utilize the high specificity of enzymes to detect and quantify a particular substrate.

  • Principle: A specific enzyme that utilizes this compound as a substrate is used. The reaction is coupled to a detectable event, such as a change in absorbance or fluorescence.

  • Advantages:

    • High sensitivity and specificity.

    • Relatively simple and inexpensive.

  • Disadvantages:

    • Requires a specific enzyme that is not always commercially available.

    • Provides indirect evidence of the compound's identity.

    • Susceptible to interference from other molecules in the sample.

Signaling Pathway Context

The identification of this compound is often crucial in the context of specific metabolic pathways. For example, it is an intermediate in the propionate (B1217596) catabolism pathway.

pathway Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA

Figure 2. Simplified propionate metabolism pathway.

Conclusion

For the definitive identification of this compound in complex biological samples, LC-MS/MS stands out as the superior method due to its exceptional sensitivity, specificity, and quantitative capabilities. While NMR and enzymatic assays have their specific applications, they do not offer the same combination of advantages as mass spectrometry for routine and high-throughput analysis in metabolomics and drug development research. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to confidently identify and quantify this compound in their studies.

References

Propylmalonyl-CoA vs. Methylmalonyl-CoA: A Comparative Guide to Extender Units in Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural diversity of polyketides, a class of natural products with a wide range of pharmaceutical applications, is largely dictated by the choice of building blocks used during their biosynthesis. Beyond the ubiquitous malonyl-CoA, the incorporation of substituted extender units like methylmalonyl-CoA and the less common propylmalonyl-CoA introduces further complexity, leading to novel molecular scaffolds. This guide provides an objective comparison of this compound and methylmalonyl-CoA in polyketide biosynthesis, supported by available experimental data and detailed methodologies.

Introduction to Extender Units in Polyketide Synthesis

Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the biosynthesis of polyketides through repeated Claisen condensations. The selection of extender units, typically acyl-CoAs, is controlled by the acyltransferase (AT) domain of each PKS module. While methylmalonyl-CoA is the second most common extender unit after malonyl-CoA, leading to the incorporation of a methyl side chain, this compound introduces a propyl group, further diversifying the polyketide backbone. The efficiency of incorporation and the metabolic pathways supplying these extender units are critical factors in the production of specific polyketides.

Biosynthetic Pathways of this compound and Methylmalonyl-CoA

The availability of extender units is a key determinant in polyketide production. The biosynthetic routes to methylmalonyl-CoA are well-established, while the pathways to this compound are less commonly described and appear to be more specialized.

Methylmalonyl-CoA Biosynthesis

There are two primary pathways for the formation of (2S)-methylmalonyl-CoA, the stereoisomer required for polyketide synthesis[1]:

  • Carboxylation of Propionyl-CoA: The most direct route involves the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), which carboxylates propionyl-CoA.[2] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, valine, and methionine.[3][4]

  • Isomerization of Succinyl-CoA: Succinyl-CoA, an intermediate of the citric acid cycle, can be converted to (2R)-methylmalonyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. A subsequent epimerization step, catalyzed by methylmalonyl-CoA epimerase, is required to yield the (2S)-isomer for PKS utilization.[1]

methylmalonyl_coa_biosynthesis Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA Amino acids (Val, Ile, Met) Amino acids (Val, Ile, Met) Amino acids (Val, Ile, Met)->Propionyl-CoA Succinyl-CoA Succinyl-CoA (2R)-Methylmalonyl-CoA (2R)-Methylmalonyl-CoA Succinyl-CoA->(2R)-Methylmalonyl-CoA Methylmalonyl-CoA mutase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA carboxylase (PCC) (2S)-Methylmalonyl-CoA (2S)-Methylmalonyl-CoA D-Methylmalonyl-CoA->(2S)-Methylmalonyl-CoA Methylmalonyl-CoA epimerase (2R)-Methylmalonyl-CoA->(2S)-Methylmalonyl-CoA Methylmalonyl-CoA epimerase propylmalonyl_coa_biosynthesis cluster_tcs Dedicated PKS-like system (e.g., FK506 biosynthesis) cluster_fatty_acid Proposed pathway from fatty acid oxidation Propionyl-CoA Propionyl-CoA β-keto-pentanoate-ACP β-keto-pentanoate-ACP Propionyl-CoA->β-keto-pentanoate-ACP TcsB (KS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->β-keto-pentanoate-ACP TcsA (AT-ACP) trans-2-pentenyl-ACP trans-2-pentenyl-ACP β-keto-pentanoate-ACP->trans-2-pentenyl-ACP Reduction & Dehydration Propylmalonyl-ACP Propylmalonyl-ACP trans-2-pentenyl-ACP->Propylmalonyl-ACP TcsC (CCR-like) This compound This compound Propylmalonyl-ACP->this compound Transacylase (putative) Odd-chain fatty acids Odd-chain fatty acids Pentanoyl-CoA Pentanoyl-CoA Odd-chain fatty acids->Pentanoyl-CoA β-oxidation Pentanoyl-CoA->this compound Carboxylase (putative) experimental_workflow cluster_protein PKS Module Preparation cluster_assay In Vitro Assay cluster_analysis Product Analysis Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification Purified PKS Module Purified PKS Module Reaction Incubation Reaction Incubation Purified PKS Module->Reaction Incubation Starter Unit Starter Unit Starter Unit->Reaction Incubation Extender Units\n(this compound or\nMethylmalonyl-CoA) Extender Units (this compound or Methylmalonyl-CoA) Extender Units\n(this compound or\nMethylmalonyl-CoA)->Reaction Incubation NADPH Regeneration NADPH Regeneration NADPH Regeneration->Reaction Incubation Quenching & Extraction Quenching & Extraction Reaction Incubation->Quenching & Extraction HPLC-MS Analysis HPLC-MS Analysis Quenching & Extraction->HPLC-MS Analysis Quantification Quantification HPLC-MS Analysis->Quantification

References

A Comparative Analysis of Biosynthetic Pathways for Propylmalonyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biosynthetic pathways leading to the formation of propylmalonyl-CoA and its structural analog, ethylmalonyl-CoA. These activated dicarboxylic acid extenders are crucial for the biosynthesis of a diverse range of polyketide natural products with significant therapeutic potential. Understanding the nuances of these pathways is paramount for metabolic engineering efforts aimed at producing novel pharmaceuticals and other high-value chemicals. This document outlines the primary enzymatic routes, presents comparative quantitative data, and provides detailed experimental protocols for key enzymes.

I. Overview of Biosynthetic Strategies

The biosynthesis of C4-dicarboxyl-CoA extender units, such as this compound and ethylmalonyl-CoA, can be broadly categorized into two main strategies:

  • Direct Carboxylation of an Acyl-CoA Precursor: This approach involves the direct carboxylation of a suitable acyl-CoA, such as butyryl-CoA, to yield the corresponding dicarboxylated product. This is exemplified by the action of promiscuous acyl-CoA carboxylases.

  • Multi-step Reductive Carboxylation Pathways: These are more complex pathways that involve a series of enzymatic reactions to generate the final dicarboxylated extender unit. The ethylmalonyl-CoA pathway is a well-characterized example of this strategy.

II. Comparative Analysis of Key Pathways

This section details the two primary strategies for generating C4-dicarboxyl-CoA extender units.

Pathway 1: Direct Carboxylation of Butyryl-CoA

A direct route to the formation of a C4-dicarboxyl-CoA extender involves the carboxylation of butyryl-CoA. This reaction is catalyzed by a class of biotin-dependent enzymes known as acyl-CoA carboxylases (AcCCases). While many AcCCases are specific for acetyl-CoA or propionyl-CoA, certain promiscuous variants have been identified that can utilize a broader range of substrates, including butyryl-CoA.

A notable example is the acyl-CoA carboxylase from the actinomycete Thermobifida fusca YX. This enzyme exhibits the ability to carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA[1][2]. The carboxylation of butyryl-CoA by this enzyme yields ethylmalonyl-CoA.

Biosynthesis of the Butyryl-CoA Precursor:

The availability of butyryl-CoA is a critical factor for this pathway. In various bacteria, butyryl-CoA is synthesized through several distinct routes, often converging on the reduction of crotonyl-CoA[3][4][5][6]. The primary pathways for butyryl-CoA synthesis include:

  • The Acetyl-CoA Pathway: This is the most common pathway, where two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to butyryl-CoA through a series of enzymatic steps.

  • The Glutarate Pathway: This pathway utilizes glutarate as a precursor.

  • The 4-Aminobutyrate Pathway: This route involves the conversion of 4-aminobutyrate.

  • The Lysine (B10760008) Pathway: In this pathway, lysine is degraded to produce butyryl-CoA.

Butyryl_CoA_Carboxylation cluster_precursor Butyryl-CoA Biosynthesis cluster_carboxylation Direct Carboxylation acetyl_coa Acetyl-CoA butyryl_coa Butyryl-CoA acetyl_coa->butyryl_coa Acetyl-CoA Pathway glutarate Glutarate glutarate->butyryl_coa Glutarate Pathway aminobutyrate 4-Aminobutyrate aminobutyrate->butyryl_coa 4-Aminobutyrate Pathway lysine Lysine lysine->butyryl_coa Lysine Pathway butyryl_coa_2 Butyryl-CoA enzyme Acyl-CoA Carboxylase (e.g., from T. fusca) butyryl_coa_2->enzyme ethylmalonyl_coa Ethylmalonyl-CoA enzyme->ethylmalonyl_coa ATP, HCO₃⁻

Figure 1. Biosynthesis of Ethylmalonyl-CoA via Direct Carboxylation of Butyryl-CoA.

Pathway 2: The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a more complex, cyclic pathway that serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds in some bacteria[7][8][9]. A key enzyme in this pathway is crotonyl-CoA carboxylase/reductase (CCR) , which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA[10].

The enzymatic steps of the ethylmalonyl-CoA pathway are as follows:

  • Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.

  • 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA.

  • Crotonyl-CoA is reductively carboxylated by CCR to (2S)-ethylmalonyl-CoA.

  • (2S)-Ethylmalonyl-CoA is epimerized to (2R)-ethylmalonyl-CoA.

  • (2R)-Ethylmalonyl-CoA is rearranged to (2S)-methylsuccinyl-CoA.

  • (2S)-Methylsuccinyl-CoA is oxidized to mesaconyl-CoA.

  • Mesaconyl-CoA is hydrated to (2R, 3S)-β-methylmalyl-CoA.

  • β-methylmalyl-CoA is cleaved to glyoxylate and propionyl-CoA.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which can then enter central metabolism.

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa_S (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa_S CCR (CO₂, NADPH) ethylmalonyl_coa_R (2R)-Ethylmalonyl-CoA ethylmalonyl_coa_S->ethylmalonyl_coa_R methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa_R->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa

Figure 2. The Ethylmalonyl-CoA Pathway.

III. Quantitative Data Presentation

The following table summarizes the kinetic parameters of the promiscuous acyl-CoA carboxylase from Thermobifida fusca YX for its various substrates.

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA130 ± 101.8 ± 0.031.4 x 104
Propionyl-CoA40 ± 22.1 ± 0.025.2 x 104
Butyryl-CoA 70 ± 5 1.7 ± 0.03 2.4 x 104

Data adapted from Shivaiah et al., 2021[1][2]. Assays were conducted with the reconstituted holoenzyme.

IV. Experimental Protocols

Assay for Acyl-CoA Carboxylase Activity

This protocol is adapted for a spectrophotometric assay that couples the carboxylation reaction to the oxidation of NADH.

Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

  • 5 mM MgCl₂

  • 3 mM ATP

  • 1 mM NADH

  • 0.3 mg/ml Bovine Serum Albumin (BSA)

  • 50 mM NaHCO₃

  • 0.5 mM Phosphoenolpyruvate (PEP)

  • ~5 Units of Pyruvate (B1213749) Kinase

  • ~7 Units of Lactate (B86563) Dehydrogenase

  • Acyl-CoA substrate (e.g., butyryl-CoA)

  • Purified Acyl-CoA Carboxylase enzyme

Procedure:

  • Prepare a reaction mixture containing all components except the acyl-CoA substrate in a UV-transparent cuvette.

  • Incubate the reaction mixture at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the acyl-CoA substrate to the desired final concentration.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the rate of ADP formation, which is coupled to NADH oxidation by pyruvate kinase and lactate dehydrogenase.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity

This protocol is based on a spectrophotometric assay monitoring the oxidation of NADPH.

Materials:

  • 100 mM MOPS buffer, pH 7.5

  • 5 mM MgCl₂

  • 20 mM NaHCO₃

  • 0.2 mM Crotonyl-CoA

  • 0.2 mM NADPH

  • Purified CCR enzyme

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing all components except the CCR enzyme.

  • Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the purified CCR enzyme.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • The rate of the reaction is directly proportional to the CCR activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

V. Conclusion

The biosynthesis of this compound and its analogs can be achieved through distinct metabolic strategies. The direct carboxylation of butyryl-CoA by promiscuous acyl-CoA carboxylases offers a concise route, contingent on the efficient synthesis of the butyryl-CoA precursor. In contrast, the ethylmalonyl-CoA pathway represents a more intricate, yet elegant, solution for the generation of extended malonyl-CoA units from C2 precursors. The choice of pathway for metabolic engineering applications will depend on the host organism's native metabolism, the desired product, and the overall efficiency of the engineered system. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers aiming to harness these pathways for the production of novel polyketides and other valuable bioproducts.

References

Verifying the Origin of Propionyl-CoA: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the metabolic origins of key molecules like propylmalonyl-CoA is crucial for advancing research in metabolic diseases and drug development. Isotopic labeling has emerged as a powerful technique to trace the biosynthetic pathways of such molecules. This guide provides an objective comparison of isotopic labeling with other methods for verifying the origin of this compound, supported by experimental data and detailed protocols.

Comparison of Methodologies

Isotopic labeling, particularly using stable isotopes like 13C, offers a robust and safe method for tracing metabolic pathways compared to traditional alternatives like radiolabeling. While radiolabeling provides high sensitivity, the safety concerns and handling restrictions of radioisotopes have led to the widespread adoption of stable isotope tracers, which can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Methodology Principle Advantages Limitations Typical Application
Stable Isotope (13C) Labeling with MS/NMR Introduction of a 13C-labeled precursor into a biological system and tracking its incorporation into downstream metabolites.High resolution of metabolic information, safe for in vivo studies, allows for flux analysis.[1][2]Lower sensitivity compared to radiolabeling, requires sophisticated analytical equipment.Quantifying the contribution of different precursors to the this compound pool.[3]
Radiolabeling (14C) with Scintillation Counting/Autoradiography Use of a 14C-labeled precursor and detection of radioactivity in metabolites.High analytical sensitivity, well-established methods.[1][4]Safety concerns, strict handling and disposal regulations, potential interference with physiological metabolism.[1]Early metabolic pathway elucidation studies.[4][5]
Metabolic Flux Analysis (MFA) A computational method that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions.Provides a quantitative understanding of cellular metabolism, can distinguish between different pathways.[4][6]Complex experimental design and data analysis, relies on a well-defined metabolic model.Determining the relative activity of pathways contributing to this compound synthesis.[7]
Genetic Perturbation with Metabolomics Knocking out or overexpressing genes involved in specific pathways and observing the effect on the metabolome.Can establish causal links between genes and metabolic functions.Pleiotropic effects of gene knockouts can complicate interpretation, may not reveal the contribution of pathways under normal physiological conditions.Identifying potential pathways for this compound synthesis.[8]

Quantitative Data Summary

The following table summarizes quantitative data from studies that have used isotopic labeling to investigate the origin of this compound.

Precursor Organism/Cell Line 13C Label Incorporation into Propionyl-CoA (%) Analytical Method Reference
[U-13C]-IsoleucineHepG2, HeLa, KPC cells~30 - 50%LC-MS[3]
[1-13C]-AcetateMethylobacterium extorquens AM1M+2 isotopomer increase up to 24.1% ± 2.6% at 90sLC-MS[9]
[U-13C3]-PropionatePerfused rat liversM+3 labeled propionyl-CoA detectedGC-MS[10]
H13CO3-Haloferax mediterraneiSignificantly higher δ13C value in 3HV monomer derived from propionyl-CoAGC-MS[7]

Experimental Protocols

13C-Labeling of Cellular Propionyl-CoA

This protocol is adapted from studies tracing the contribution of various substrates to the propionyl-CoA pool in cultured cells.[3]

a. Cell Culture and Labeling:

  • Culture cells (e.g., HepG2, HeLa) in standard growth medium.

  • For labeling, replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-isoleucine) at a known concentration.

  • Incubate the cells for a specified period (e.g., 18 hours) to allow for the incorporation of the label into the metabolic network.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

c. Sample Analysis by LC-MS:

  • Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS).

  • Separate the metabolites on a suitable chromatography column.

  • Detect and quantify the mass isotopologues of propionyl-CoA using a mass spectrometer.

  • Calculate the percentage of 13C label incorporation by comparing the peak areas of the labeled and unlabeled propionyl-CoA.

In Vivo 1-13C-Propionate Breath Test

This protocol is based on studies assessing in vivo propionate (B1217596) metabolism in humans.[5][11][12]

a. Subject Preparation:

  • Subjects should fast overnight prior to the test.

  • Collect baseline breath samples.

b. Administration of 13C-Propionate:

  • Administer a single oral or intravenous bolus of sodium 1-13C-propionate. The dosage is calculated based on the subject's body weight.

c. Breath Sample Collection:

  • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

  • Samples are collected in specialized bags or tubes.

d. Isotopic Analysis:

  • Measure the isotopic enrichment of 13CO2 in the exhaled breath using isotope ratio mass spectrometry.

  • Calculate the rate of 13CO2 excretion and the cumulative percentage of the administered 13C dose recovered in the breath. This provides a measure of the whole-body capacity to oxidize propionate.

Visualizing the Pathways and Workflows

To better understand the metabolic context and experimental procedures, the following diagrams illustrate the key pathways leading to this compound and a typical workflow for an isotopic labeling experiment.

G Metabolic Origins of Propionyl-CoA Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA Propionate Propionate Propionate->PropionylCoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase PropylmalonylCoA This compound PropionylCoA->PropylmalonylCoA Carboxylation (hypothetical) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Key metabolic pathways leading to the formation of propionyl-CoA.

G Isotopic Labeling Experimental Workflow Start Start: Define Biological Question Design Experimental Design: - Select Isotopic Tracer - Determine Labeling Strategy Start->Design Labeling Introduce Labeled Substrate (e.g., 13C-propionate) Design->Labeling Incubation Incubation and Sampling Labeling->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis Sample Analysis (MS or NMR) Extraction->Analysis Data Data Processing and Analysis Analysis->Data Interpretation Biological Interpretation Data->Interpretation End End: Conclusion Interpretation->End

Caption: A generalized workflow for a stable isotope labeling experiment.

References

Enzyme Cross-Reactivity with Propylmalonyl-CoA and Other Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of enzymes for their substrates is a cornerstone of cellular metabolism and a critical consideration in drug development and biotechnology. While many enzymes exhibit high fidelity for a single substrate, others display a degree of promiscuity, acting on a range of structurally related molecules. This guide provides a comparative analysis of enzyme cross-reactivity with propylmalonyl-CoA and other short-chain dicarboxyl acyl-CoAs, namely ethylmalonyl-CoA and methylmalonyl-CoA. Understanding this cross-reactivity is crucial for metabolic engineering, the development of novel therapeutics, and the elucidation of complex metabolic networks.

Comparative Analysis of Enzyme Kinetics

The following table summarizes the kinetic parameters of enzymes that have been shown to exhibit cross-reactivity with various acyl-CoA substrates. The data highlights the differences in substrate preference and catalytic efficiency.

EnzymeOrganismSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Methylmalonyl-CoA Synthetase (MatB) Rhodopseudomonas palustrisMethylmalonate230 ± 2011.8 ± 0.35.1 x 10⁴
Ethylmalonate980 ± 1203.5 ± 0.23.6 x 10³
Malonate150 ± 1014.2 ± 0.29.5 x 10⁴
Propionate (B1217596)>10,000-<30
Butyrate>10,000-<30
Propionyl-CoA Carboxylase (PCC) BovinePropionyl-CoA290--
Acetyl-CoA-(1.5% of propionyl-CoA rate)-
Acyl-CoA Carboxylase (TfAcCCase) Thermobifida fuscaAcetyl-CoA130 ± 201.8 ± 0.11.4 x 10⁴
Propionyl-CoA60 ± 101.8 ± 0.13.0 x 10⁴
Butyryl-CoA100 ± 102.5 ± 0.12.5 x 10⁴

Data for MatB was obtained from studies on the synthesis of the corresponding acyl-CoAs from the dicarboxylates. Data for PCC and TfAcCCase reflects the carboxylation of the respective short-chain acyl-CoAs.

Key Observations

  • Methylmalonyl-CoA Synthetase (MatB) from Rhodopseudomonas palustris demonstrates a clear preference for malonate and methylmalonate over the longer-chain ethylmalonate, as indicated by the higher catalytic efficiency (k_cat/K_m). The enzyme shows negligible activity with monocarboxylic acids like propionate and butyrate. This suggests that the dicarboxyl group is a key determinant for substrate binding and catalysis.

  • Propionyl-CoA Carboxylase (PCC) is known to be relatively specific for its primary substrate, propionyl-CoA. However, it exhibits some promiscuity, as it can carboxylate acetyl-CoA, but at a significantly lower rate[1].

  • Acyl-CoA Carboxylase from Thermobifida fusca (TfAcCCase) is a notable example of a promiscuous enzyme, capable of carboxylating acetyl-CoA, propionyl-CoA, and butyryl-CoA with similar efficiencies. This broad substrate acceptance is of significant interest for biotechnological applications.

Signaling and Metabolic Pathways

The cross-reactivity of these enzymes has important implications for metabolic pathways. For instance, in the ethylmalonyl-CoA pathway, which is essential for acetate (B1210297) assimilation in some bacteria, enzymes must distinguish between structurally similar intermediates like ethylmalonyl-CoA and methylmalonyl-CoA.

metabolic_pathway cluster_propionyl_coa_metabolism Propionyl-CoA Metabolism cluster_ethylmalonyl_coa_pathway Ethylmalonyl-CoA Pathway cluster_cross_reactivity Potential Cross-Reactivity Propionyl_CoA Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Other_Enzymes Other Acyl-CoA Metabolizing Enzymes Methylmalonyl_CoA->Other_Enzymes Cross-reactivity Crotonyl_CoA Crotonyl_CoA Ethylmalonyl_CoA Ethylmalonyl_CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl_CoA Methylsuccinyl_CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA Mutase Ethylmalonyl_CoA->Other_Enzymes Cross-reactivity Propylmalonyl_CoA Propylmalonyl_CoA Propylmalonyl_CoA->Other_Enzymes Hypothesized Cross-reactivity experimental_workflow start Hypothesize Cross-Reactivity enzyme_prep Enzyme Expression and Purification start->enzyme_prep substrate_synthesis Synthesis of Acyl-CoA Substrates start->substrate_synthesis assay_dev Enzyme Assay Development enzyme_prep->assay_dev substrate_synthesis->assay_dev kinetic_analysis Kinetic Parameter Determination (Km, kcat) assay_dev->kinetic_analysis data_comp Comparative Data Analysis kinetic_analysis->data_comp conclusion Conclusion on Substrate Specificity data_comp->conclusion

References

Enhancing Polyketide and Biofuel Production: A Comparative Guide to Propylmalonyl-CoA Precursor Feeding Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the intracellular pool of propylmalonyl-CoA is a critical step in maximizing the yield of a wide range of valuable bioproducts. This guide provides a comparative analysis of different precursor feeding strategies, supported by experimental data and detailed methodologies, to aid in the rational design of microbial fermentation processes.

This compound is a key three-carbon extender unit in the biosynthesis of numerous secondary metabolites, including complex polyketides with pharmaceutical applications, as well as certain biofuels and specialty chemicals. The efficiency of its supply can be a major bottleneck in achieving high product titers. This document outlines and compares various approaches to bolster the intracellular concentration of this compound, focusing on both exogenous feeding of precursors and endogenous production through metabolic engineering.

Comparative Analysis of Precursor Feeding Strategies

The selection of an appropriate feeding strategy is contingent on the host organism, the target product, and the overall process economics. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different precursor feeding approaches.

Precursor StrategyHost OrganismTarget ProductTiter/Yield ImprovementReference
Exogenous Feeding
Propionate (B1217596) FeedingEscherichia coli6-deoxyerythronolide B (6dEB)Deletion of ygfH increased 6dEB titers from 65 to 129 mg/L in shake flasks and from 206 to 527 mg/L in batch bioreactors when fed propionate.[1][1]
Propionate FeedingSchizochytrium sp.Odd-chain fatty acids (OCFAs)Fed-batch co-feeding strategy with propionate resulted in the highest reported OCFAs titer of 6.82 g/L.[2][2]
Endogenous Production (Metabolic Engineering)
Overexpression of Propionyl-CoA Synthetase (prpE) and Propionyl-CoA Carboxylase (pcc)Escherichia coli6-deoxyerythronolide B (6dEB)Engineered strain produced low levels of 6dEB even in the absence of exogenous propionate, indicating the potential for de novo synthesis.[1][1]
Engineering Methylmalonyl-CoA PathwaySalmonella entericaPoly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Engineered a propionate-independent pathway by converting succinyl-CoA to propionyl-CoA, enabling PHBV production from a single carbon source.[3][3]
Coordinated Regulation of Propionyl-CoA Carboxylase (PCC)Saccharopolyspora spinosaSpinosadCRISPRi-mediated suppression of a specific PCC subunit (pccB1) paradoxically led to a 2.6-fold increase in spinosad production.[4][5] Supplementation with alanine (B10760859) further increased production to 6.2-fold higher than the parental strain.[4][5][4][5]
Overexpression of Feedback-Deregulated Aspartate KinaseStreptomyces tsukubaensisFK506Combined overexpression of a feedback-deregulated aspartate kinase from Corynebacterium glutamicum and a native enzyme led to a ~73% increase in FK506 yield by enhancing the supply of the precursor L-lysine, which is converted to a building block of FK506.[6][6]

Key Metabolic Pathways for this compound Supply

The efficient synthesis of this compound relies on channeling metabolites from central carbon metabolism into specific biosynthetic pathways. The diagrams below illustrate the primary routes for both exogenous precursor utilization and endogenous production.

Precursor_Utilization cluster_exogenous Exogenous Precursors cluster_central_metabolism Central Metabolism Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA prpE (Propionyl-CoA Synthetase) Butyrate Butyrate Butyrate->Propionyl_CoA β-oxidation Valerate (B167501) Valerate Valerate->Propionyl_CoA β-oxidation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA pcc (Propionyl-CoA Carboxylase) Propylmalonyl_CoA This compound Methylmalonyl_CoA->Propylmalonyl_CoA (Hypothetical Conversion)

Figure 1. Conversion of exogenous precursors to this compound.

Endogenous_Production cluster_tca TCA Cycle cluster_amino_acid Amino Acid Catabolism Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA sbm (Methylmalonyl-CoA Mutase) Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Propionyl_CoA->Methylmalonyl_CoA pcc (Propionyl-CoA Carboxylase) Methylmalonyl_CoA->Propionyl_CoA ygfG (Methylmalonyl-CoA Decarboxylase)

Figure 2. Endogenous pathways for propionyl-CoA synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide an overview of the key experimental protocols employed in the referenced studies.

General Fermentation and Precursor Feeding

Host Strain and Culture Conditions:

  • E. coli strains, such as BAP1, are commonly used for heterologous production of polyketides.[1]

  • Cells are typically cultured in a defined medium, for example, M9 minimal medium, supplemented with glucose as the primary carbon source and any necessary antibiotics for plasmid maintenance.

  • For precursor feeding experiments, filter-sterilized stock solutions of sodium propionate, butyrate, or valerate are added to the culture medium at the time of induction or at specified intervals during the fermentation.[1][7]

Fed-Batch Fermentation:

  • Fed-batch strategies are often employed to achieve high cell densities and maintain productivity over an extended period.[8]

  • A common approach involves an initial batch phase to allow for biomass accumulation, followed by a fed-batch phase where a concentrated feed solution containing the carbon source and the precursor (e.g., propionate) is supplied at a controlled rate.[2]

Metabolic Engineering Techniques

Gene Knockouts and Overexpression:

  • Gene deletions, for instance, the removal of the ygfH gene in E. coli to prevent the conversion of propionyl-CoA to succinyl-CoA, can be achieved using techniques like lambda red recombineering.[1][3]

  • For overexpression of target genes, such as propionyl-CoA synthetase (prpE) or propionyl-CoA carboxylase (pcc), the corresponding genes are cloned into expression vectors under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).[1][9]

CRISPRi-mediated Gene Regulation:

  • Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) is a powerful tool for targeted gene repression.[4][5]

  • In Saccharopolyspora spinosa, CRISPRi was used to downregulate the expression of the pccB1 gene, a subunit of propionyl-CoA carboxylase, leading to an unexpected increase in spinosad production.[4][5] This involves constructing an expression plasmid carrying the dCas9 protein and a specific single-guide RNA (sgRNA) targeting the gene of interest.

Analytical Methods

Quantification of Products and Intermediates:

  • High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the production of target compounds like 6dEB and FK506 from culture extracts.[6]

  • Intracellular concentrations of acyl-CoA thioesters, including propionyl-CoA and methylmalonyl-CoA, can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The choice of a this compound precursor feeding strategy is a multifaceted decision that requires careful consideration of the production host's metabolic network, the target molecule's biosynthetic pathway, and process scalability. Exogenous feeding of precursors like propionate offers a straightforward approach but can be limited by substrate toxicity and cost. In contrast, metabolic engineering to enhance endogenous precursor synthesis provides a more integrated and potentially cost-effective solution, though it requires significant upfront investment in strain development. The data and methodologies presented in this guide offer a foundation for researchers to select and optimize the most suitable strategy for their specific application, ultimately paving the way for more efficient and sustainable bioproduction of valuable chemicals and pharmaceuticals.

References

A Structural and Functional Comparison of Propylmalonyl-CoA and Ethylmalonyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of propylmalonyl-CoA and ethylmalonyl-CoA, two important intermediates in microbial metabolism. This document summarizes their chemical properties, metabolic roles, and available enzymatic data to assist researchers in understanding their distinct contributions to cellular biochemistry.

Structural Comparison

This compound and ethylmalonyl-CoA are both derivatives of coenzyme A (CoA) and share a common malonyl-CoA backbone. Their structural distinction lies in the alkyl group attached to the alpha-carbon of the malonate moiety. This compound possesses a propyl group, while ethylmalonyl-CoA contains an ethyl group. This seemingly minor difference in one carbon unit leads to distinct physicochemical properties and biological activities.

Below is a summary of their key structural and chemical properties.

PropertyThis compound (Predicted)Ethylmalonyl-CoA
Molecular Formula C27H44N7O19P3SC26H42N7O19P3S[1]
Molecular Weight 895.66 g/mol 881.63 g/mol [1]
IUPAC Name S-(2-(3-((2R)-4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)-3-hydroxy-2,2-dimethyl-4-oxobutanamido)propanamido)ethyl) 2-propylmalonothioate(2S)-2-[({2-[(3-{[(2R)-4-({--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl}sulfanyl)carbonyl]butanoic acid[1]
PubChem CID Not available49852422[1]

Visualization of Chemical Structures

The structural difference between this compound and ethylmalonyl-CoA is visualized in the diagrams below.

G Chemical Structures cluster_propyl This compound cluster_ethyl Ethylmalonyl-CoA Propyl Propyl Ethyl Ethyl

Caption: 2D structures of this compound and Ethylmalonyl-CoA.

Metabolic Roles and Pathways

This compound and ethylmalonyl-CoA are key intermediates in specialized metabolic pathways, particularly in bacteria. They serve as extender units in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities, including antibiotic and immunosuppressive properties.

This compound in Polyketide Synthesis

This compound is utilized as a building block in the biosynthesis of certain polyketides. For instance, it is a precursor for the immunosuppressant drug FK506 (tacrolimus). The biosynthesis of this compound is thought to proceed via the carboxylation of pentanoyl-CoA, a derivative of odd-chain fatty acid metabolism.

The Ethylmalonyl-CoA Pathway

Ethylmalonyl-CoA is a central metabolite in the ethylmalonyl-CoA pathway, an alternative route for the assimilation of acetyl-CoA in many bacteria that lack the glyoxylate (B1226380) cycle. This pathway is crucial for the metabolism of C1 and C2 compounds. The key enzyme in this pathway is crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.

The diagram below illustrates the core reactions of the ethylmalonyl-CoA pathway.

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa NAD(P)H crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa -H2O ethylmalonyl_coa (S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa CO2, NADPH (Crotonyl-CoA carboxylase/reductase) methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa (Ethylmalonyl-CoA mutase) mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa (Methylsuccinyl-CoA dehydrogenase) methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa +H2O (Mesaconyl-CoA hydratase) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate (β-Methylmalyl-CoA lyase) propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa ... caption The Ethylmalonyl-CoA Pathway.

References

Functional validation of engineered pathways for propylmalonyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylmalonyl-CoA is a crucial extender unit in the biosynthesis of various high-value polyketides, including immunosuppressants and antibiotics. Engineering microbial hosts to efficiently supply this precursor is a key challenge in the heterologous production of these complex natural products. This guide provides a comparative analysis of engineered and potential pathways for this compound production, supported by available experimental data, to aid researchers in selecting and optimizing their biosynthetic strategies.

Comparison of Engineered and Potential this compound Biosynthesis Pathways

Two primary enzymatic strategies have been explored for the biosynthesis of this compound and other unusual alkylmalonyl-CoAs: the direct carboxylation of a C5 acyl-CoA and the reductive carboxylation of a C5 α,β-unsaturated acyl-CoA. A third, more specialized pathway, has been elucidated in the context of FK506 biosynthesis.

PathwayKey Enzyme(s)Precursor(s)Host Organism(s)Titer (of downstream product)Yield (of downstream product)Productivity (of downstream product)
1. Direct Carboxylation Promiscuous Acyl-CoA Carboxylase (ACC)Valeryl-CoA or Pentanoyl-CoA, ATP, HCO₃⁻Thermobifida fusca (native enzyme study)Not ReportedNot ReportedNot Reported
2. Reductive Carboxylation Crotonyl-CoA Carboxylase/Reductase (CCR)Pentenoyl-CoA, NADPH, CO₂Streptomyces sp. (FK506 biosynthesis)Production of FK506 analogs demonstratedNot ReportedNot Reported
3. Dedicated PKS-like System TcsA, TcsB, TcsC, TcsDPropionyl-CoA, Malonyl-CoAStreptomyces sp. KCTC 11604BPProduction of FK506 analogs demonstrated[1]Not ReportedNot Reported

Note: Direct quantitative data for this compound production is limited in the current literature. The performance of these pathways is often inferred from the production of the final polyketide product.

Detailed Pathway Descriptions

Direct Carboxylation of Valeryl-CoA/Pentanoyl-CoA

This proposed pathway relies on the promiscuous activity of certain acyl-CoA carboxylases (ACCs). These biotin-dependent enzymes catalyze the ATP-dependent carboxylation of an acyl-CoA thioester. While ACCs and propionyl-CoA carboxylases (PCCs) are specific for acetyl-CoA and propionyl-CoA respectively, some ACCs from actinobacteria have been shown to have a broader substrate range.[2] For instance, the ACC from Thermobifida fusca YX can carboxylate butyryl-CoA to form ethylmalonyl-CoA.[2] It is hypothesized that such an enzyme, or an engineered variant, could carboxylate valeryl-CoA (pentanoyl-CoA) to yield this compound.

Logical Pathway Diagram:

G Valeryl_CoA Valeryl-CoA ACC Promiscuous Acyl-CoA Carboxylase Valeryl_CoA->ACC Propylmalonyl_CoA This compound ACC->Propylmalonyl_CoA ATP, HCO₃⁻ G Pentenoyl_CoA Pentenoyl-CoA CCR Crotonyl-CoA Carboxylase/Reductase Pentenoyl_CoA->CCR Propylmalonyl_CoA This compound CCR->Propylmalonyl_CoA NADPH, CO₂ G Propionyl_CoA Propionyl-CoA TcsB TcsB (KS) Propionyl_CoA->TcsB Malonyl_CoA Malonyl-CoA Malonyl_CoA->TcsB Pentenoyl_ACP trans-2-Pentenoyl-ACP TcsC TcsC (CCR) Pentenoyl_ACP->TcsC Propylmalonyl_ACP Propylmalonyl-ACP Thioesterase Thioesterase Propylmalonyl_ACP->Thioesterase Propylmalonyl_CoA This compound TcsB->Pentenoyl_ACP condensation, reduction TcsC->Propylmalonyl_ACP reductive carboxylation Thioesterase->Propylmalonyl_CoA G Culture Microbial Culture Quench Quench Metabolism Culture->Quench Harvest Harvest Cells Quench->Harvest Extract Extract Acyl-CoAs Harvest->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

References

Side-by-side comparison of analytical methods for propylmalonyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Propylmalonyl-CoA Detection

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of this compound, a key intermediate in various metabolic pathways, is crucial for advancing research in metabolic disorders and drug development. This guide provides a side-by-side comparison of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Assay coupled with High-Performance Liquid Chromatography (HPLC). This objective comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Methodology Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that separates this compound from other cellular components via liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer for precise identification and quantification.

Enzymatic Assay with HPLC detection is an indirect method that relies on the enzymatic conversion of a related substrate to a product, where the activity of the enzyme is influenced by the concentration of intermediates like this compound. The product is then quantified using HPLC with UV detection. While less direct, this method can be valuable for functional studies of specific enzymes.

Quantitative Performance Comparison

Parameter LC-MS/MS Enzymatic Assay with HPLC Detection Reference
Limit of Detection (LOD) 2 - 133 nM~ 0.5 µM[1][2]
Limit of Quantification (LOQ) 10 - 200 nM~ 1.5 µM[3]
Linearity Range 1 ng/mL - 2200 ng/mL1 µM - 100 µM
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)Moderate to High (dependent on enzyme specificity)
Sample Throughput HighModerate
Instrumentation Cost HighModerate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and Enzymatic Assay with HPLC detection.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., with TCA) Tissue->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Drydown Sample Dry-down Purification->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Figure 1. General workflow for LC-MS/MS analysis of this compound.

Enzymatic_Assay_Workflow cluster_prep Sample & Reaction Preparation cluster_assay Enzymatic Reaction & Analysis Lysate Cell/Tissue Lysate Preparation ReactionMix Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Lysate->ReactionMix Incubation Incubate at 37°C ReactionMix->Incubation Quench Quench Reaction (e.g., with acid) Incubation->Quench HPLC HPLC Separation & UV Detection Quench->HPLC Quantification Peak Integration & Quantification HPLC->Quantification

References

Safety Operating Guide

Propylmalonyl-CoA: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like propylmalonyl-CoA are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound.

Understanding the Compound: Properties and Analogs

Table 1: Comparative Properties of Acyl-CoA Compounds

PropertyMalonyl-CoA (Lithium Salt)[1]Propionyl-CoA[2]This compound (Predicted)
Physical State Crystalline SolidSolidLikely a solid
Storage Temperature -20°C-20°C-20°C (Recommended)
Solubility Approx. 10 mg/mL in PBS (pH 7.2)Not specified, but used in aqueous solutionsLikely soluble in aqueous buffers
Stability Aqueous solutions not recommended for storage more than one dayNot specifiedAqueous solutions should be prepared fresh

Immediate Safety and Handling Protocols

Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[5]

  • Body Protection: A lab coat or other protective clothing should be worn.[5]

Handling:

  • Avoid ingestion, inhalation, and contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[5]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound and related waste is through your institution's hazardous waste management program.[6] Do not dispose of this chemical down the drain unless explicitly permitted by your local environmental health and safety (EHS) office.

Experimental Protocol for Waste Segregation and Disposal:

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • The label should include the words "Hazardous Waste," the chemical name ("Aqueous waste containing this compound"), and the approximate concentration.[7]

    • Store the container in a designated satellite accumulation area (SAA) until it is collected by EHS personnel.[7]

  • Solid Waste:

    • Place any solid this compound waste in a sealed, labeled container.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes) should be collected in a separate, labeled container for solid chemical waste.

    • If these items are also considered sharps, they must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8]

  • Decontamination of Glassware:

    • Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate buffer).

    • The rinsate should be collected and disposed of as aqueous hazardous waste.[8]

    • After triple-rinsing, the glassware can typically be washed according to standard laboratory procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_liquid_disposal Liquid Waste Pathway cluster_solid_disposal Solid Waste Pathway A This compound Waste Generated B Solid or Liquid? A->B C Collect in Labeled Aqueous Waste Container B->C Liquid F Collect in Labeled Solid Waste Container B->F Solid D Store in Satellite Accumulation Area (SAA) C->D E Arrange for EHS Pickup D->E G Store in Satellite Accumulation Area (SAA) F->G H Arrange for EHS Pickup G->H

Caption: Workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in operational safety. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Propylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Propylmalonyl-CoA should be handled with caution in a laboratory setting. Based on data for similar coenzyme A compounds, researchers, scientists, and drug development professionals should be aware of potential hazards, including flammability, oral toxicity, and the potential to cause severe skin and eye irritation. Adherence to strict safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for similar compounds.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety glasses or gogglesRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material based on a risk assessmentProtects skin from direct contact and potential burns.
Body Protection Laboratory CoatStandard laboratory coatProvides a barrier against minor spills and contamination.
Chemical-Resistant ApronTo be worn over a lab coat when handling larger quantities or during procedures with a high splash potentialOffers an additional layer of protection for the torso.
Respiratory Protection Fume HoodUse a certified chemical fume hoodMinimizes inhalation exposure to vapors or aerosols.
RespiratorAs determined by a site-specific risk assessmentMay be required for certain operations where engineering controls are insufficient.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS (if available) and perform risk assessment Review SDS (if available) and perform risk assessment Don appropriate PPE Don appropriate PPE Review SDS (if available) and perform risk assessment->Don appropriate PPE Prepare work area in a fume hood Prepare work area in a fume hood Don appropriate PPE->Prepare work area in a fume hood Handle this compound Handle this compound Prepare work area in a fume hood->Handle this compound Clean up any spills immediately Clean up any spills immediately Handle this compound->Clean up any spills immediately Dispose of waste in designated chemical waste containers Dispose of waste in designated chemical waste containers Clean up any spills immediately->Dispose of waste in designated chemical waste containers Decontaminate work surfaces Decontaminate work surfaces Dispose of waste in designated chemical waste containers->Decontaminate work surfaces Remove and dispose of PPE properly Remove and dispose of PPE properly Decontaminate work surfaces->Remove and dispose of PPE properly Wash hands thoroughly Wash hands thoroughly Remove and dispose of PPE properly->Wash hands thoroughly

Safe handling workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.

  • Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

By implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

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